Product packaging for ent-Ritonavir(Cat. No.:)

ent-Ritonavir

Cat. No.: B15354699
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-LXSYHGDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ent-Ritonavir is a useful research compound. Its molecular formula is C37H48N6O5S2 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N6O5S2 B15354699 ent-Ritonavir

Properties

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1

InChI Key

NCDNCNXCDXHOMX-LXSYHGDLSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure of ent-Ritonavir

The prefix "ent-" denotes the enantiomer of a chiral molecule. Therefore, this compound is the mirror image of Ritonavir. All stereogenic centers in this compound are inverted relative to those in Ritonavir.

The IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] Based on this, the IUPAC name for This compound is 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate .

Ritonavir has four chiral centers.[2] The stereochemical descriptors for Ritonavir are (2S, 3S, 5S) for the hexan-2-yl backbone and (2S) for the valine-derived moiety.[1] Consequently, the stereochemical descriptors for This compound are (2R, 3R, 5R) and (2R) respectively.

Below is a 2D representation of the chemical structure of this compound:

Chemical structure of this compound Caption: Chemical structure of this compound with inverted stereochemistry at the chiral centers.

Physicochemical and Pharmacokinetic Properties of Ritonavir

While specific data for this compound is unavailable, the following tables summarize the known properties of Ritonavir. It is important to note that enantiomers can have different pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of Ritonavir
PropertyValueReference
Molecular FormulaC₃₇H₄₈N₆O₅S₂[1]
Molar Mass720.95 g/mol [1]
CAS Number155213-67-5[1]
AppearanceWhite to light-tan powder-
Melting Point120-122 °C-
SolubilityPractically insoluble in water-
Table 2: Pharmacokinetic Properties of Ritonavir
ParameterValueReference
BioavailabilityNot determined[3]
Protein Binding98-99%[1]
MetabolismHepatic, primarily by CYP3A4, also CYP2D6[4]
Half-life3-5 hours[1]
ExcretionPrimarily fecal[1]

Synthesis of Ritonavir

The synthesis of Ritonavir has been extensively documented.[5][6][7] A key feature of the synthesis is the stereospecific construction of the complex backbone. The synthesis of this compound would require the use of the corresponding enantiomeric starting materials. A general synthetic approach for Ritonavir is outlined below.

Experimental Workflow: Generalized Synthesis of Ritonavir

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A L-Valine E Coupling of L-Valine derivative with (2S,3S,5S)-amine backbone A->E B (2S,3S,5S)-2-amino-5-(tert-butoxycarbonylamino) -1,6-diphenyl-3-hydroxyhexane B->E C 5-(chloromethyl)-1,3-thiazole F Formation of the terminal carbamate C->F D 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole G Coupling with the second thiazole moiety D->G E->F F->G H Ritonavir G->H

Caption: Generalized synthetic workflow for Ritonavir.

Mechanism of Action of Ritonavir

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[4] It is designed to mimic the peptide substrate of the protease, binding to the active site with high affinity and preventing the cleavage of viral polyproteins.

Additionally, Ritonavir is a strong inhibitor of the drug-metabolizing enzyme CYP3A4.[1][4] This inhibition is the basis for its use as a pharmacokinetic booster, as it increases the plasma concentrations of other co-administered antiretroviral drugs that are metabolized by CYP3A4.

Signaling Pathway: Ritonavir's Inhibition of CYP3A4

G cluster_0 Drug Metabolism cluster_1 Inhibition by Ritonavir A Co-administered Drug (e.g., another Protease Inhibitor) B CYP3A4 Enzyme A->B Metabolism C Metabolized Drug (Inactive) B->C D Ritonavir D->B Inhibition

Caption: Ritonavir inhibits CYP3A4, preventing metabolism of other drugs.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ritonavir are proprietary to pharmaceutical manufacturers. However, general procedures can be inferred from the patent literature and scientific publications.

General Protocol for a Coupling Reaction in Ritonavir Synthesis
  • Reactant Preparation: Dissolve the amine intermediate and the carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).

  • Coupling Agent Addition: Add a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., hydroxybenzotriazole (HOBt)) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove unreacted starting materials and reagents.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound, as the enantiomer of Ritonavir, possesses a mirrored three-dimensional structure with inverted stereochemistry at all four chiral centers. While the chemical properties can be inferred from its parent compound, the biological activity and pharmacokinetic profile of this compound remain uncharacterized in publicly available literature. The synthesis of this compound would necessitate a stereocontrolled approach utilizing enantiomerically pure starting materials. The information provided herein on Ritonavir serves as a comprehensive technical foundation for researchers interested in the stereochemical aspects of this important antiretroviral agent and as a starting point for any investigation into its enantiomeric counterpart. Further research is required to elucidate the specific biological properties of this compound.

References

The Biological Activity of Ritonavir's Enantiomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritonavir is a cornerstone of antiretroviral therapy, functioning both as an HIV-1 protease inhibitor and, more commonly, as a potent pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4).[1][2] Despite its widespread use, there is a notable scarcity of publicly available data directly comparing the biological activities of its individual enantiomers. This technical guide synthesizes the current understanding of Ritonavir's biological activity, explores the limited information on its stereoisomers, and provides detailed experimental protocols for its evaluation. While definitive quantitative comparisons between the enantiomers are not possible at this time, this paper will delve into the established mechanisms of action of the racemic mixture and infer the potential role of stereochemistry based on related compounds.

Biological Activity of Ritonavir (Racemic Mixture)

Ritonavir's clinical utility is defined by its potent dual activities: direct inhibition of HIV-1 protease and mechanism-based inactivation of CYP3A4.

Anti-HIV-1 Activity

Ritonavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag-Pol polyproteins into functional proteins required for the maturation of infectious virions.[1][3] By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]

Parameter Value Cell Line/System
EC50 (Anti-HIV-1) 0.02 µMMT4 Cells
Ki (HIV Protease) 15 pMRecombinant HIV Protease

Table 1: In Vitro Anti-HIV-1 Activity of Ritonavir.[4]

Cytochrome P450 3A4 (CYP3A4) Inhibition

Ritonavir is one of the most potent inhibitors of CYP3A4, the primary enzyme responsible for the metabolism of a vast number of drugs.[5][6] This inhibition is the basis for its use as a "booster" in antiretroviral regimens. By inhibiting CYP3A4, low-dose Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their therapeutic efficacy.[7] Ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme into a reactive intermediate that then irreversibly binds to the protein.[8]

Parameter Value Substrate/System
IC50 0.13 µMTestosterone 6β-hydroxylation
Ks (dissociation constant) 0.02 µMRecombinant CYP3A4

Table 2: In Vitro CYP3A4 Inhibitory Activity of Ritonavir.[9]

The Role of Stereochemistry

Ritonavir possesses multiple chiral centers, and as such, can exist as various stereoisomers. The therapeutic product is a specific diastereomer. The biological activity of its corresponding enantiomer (ent-Ritonavir) and other diastereomers is not well-documented in publicly available literature.

Limited Direct Evidence

A study on a diastereomer of Ritonavir, where the L-valine component was replaced with D-valine, found that the biological and pharmacokinetic properties of this analogue were "indistinguishable" from Ritonavir itself. This suggests that for the antiviral activity, the stereochemistry at this particular position may not be critical for its interaction with the HIV protease active site. However, this does not provide a complete picture of the enantiomeric relationship of the entire molecule.

Inferences from Ritonavir Analogues

Research on rationally designed analogues of Ritonavir provides some insight into the potential importance of stereochemistry for its interaction with CYP3A4. A study investigating a series of Ritonavir-like compounds with varying stereochemistry at the phenyl side groups found that CYP3A4 only weakly discriminates between different configurations.[9] However, certain stereoisomers did exhibit modestly improved binding affinity and inhibitory potency. For example, the R/R conformer of a pyridyl-ethyl analogue displayed a lower IC50 value (0.31 µM) compared to its other stereoisomers (IC50 values of ~1.2-1.4 µM), bringing it closer to the potency of Ritonavir (0.13 µM).[8][9] This indicates that while the effect may not be dramatic, stereochemistry is a contributing factor to the potent CYP3A4 inhibition observed with this class of molecules.

Experimental Protocols

The following are generalized methodologies for assessing the key biological activities of Ritonavir and its potential enantiomers.

HIV-1 Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

    • Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

    • Test compound (Ritonavir enantiomer) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • Add a fixed amount of HIV-1 protease to each well of the microplate.

    • Add the diluted test compound to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The rate of fluorescence increase is proportional to the protease activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

  • Reagents and Materials:

    • A susceptible human T-cell line (e.g., MT-4)

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

    • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)

    • Test compound dissolved in DMSO

    • A method to quantify viral replication (e.g., p24 antigen ELISA or a colorimetric cell viability assay like MTT)

    • 96-well clear microplates

  • Procedure:

    • Seed the MT-4 cells into the wells of a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

    • Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

    • After incubation, quantify the extent of viral replication.

      • For p24 ELISA: Measure the amount of p24 antigen in the cell supernatant.

      • For MTT assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance, which correlates with the number of viable cells (HIV-1 infection will cause cell death).

    • Calculate the percentage of protection or inhibition for each compound concentration.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

    • Concurrently, run a cytotoxicity assay (CC50) with the same compound on uninfected cells to determine the therapeutic index (CC50/EC50).

In Vitro CYP3A4 Inhibition Assay (Fluorometric)

This assay assesses the inhibition of CYP3A4 activity using a fluorescent probe substrate.

  • Reagents and Materials:

    • Human liver microsomes or recombinant human CYP3A4

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

    • A fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

    • Test compound and a known inhibitor (e.g., ketoconazole) dissolved in a suitable solvent

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the microplate wells, combine the buffer, NADPH regenerating system, and human liver microsomes.

    • Add the test compound to the wells.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the BFC substrate.

    • Immediately place the plate in a fluorescence reader and monitor the formation of the fluorescent metabolite over time.

    • Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HIV Life Cycle and Protease Inhibition

The following diagram illustrates the key stages of the HIV-1 life cycle and the critical role of the protease enzyme, which is the target of Ritonavir.

HIV_Lifecycle cluster_cell Inside Host Cell HIV HIV Virion Uncoating Uncoating HIV->Uncoating 1. Fusion &   Entry HostCell Host Cell (CD4+ T-Cell) RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Viral DNA Provirus Provirus (integrated viral DNA) Integration->Provirus Transcription Transcription Provirus->Transcription Host Machinery Translation Translation Transcription->Translation Viral RNA Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Protease HIV Protease Polyproteins->Protease Assembly Assembly Budding Budding & Maturation Assembly->Budding NewVirion New Infectious Virion Budding->NewVirion Protease->Assembly Cleavage Ritonavir Ritonavir Ritonavir->Protease INHIBITS

Caption: HIV-1 life cycle and the inhibitory action of Ritonavir on HIV protease.

Mechanism-Based Inhibition of CYP3A4

This diagram outlines the process by which Ritonavir irreversibly inhibits the CYP3A4 enzyme.

CYP3A4_Inhibition cluster_process Inactivation Pathway Ritonavir Ritonavir (Parent Drug) Complex1 Enzyme-Substrate Complex Ritonavir->Complex1 CYP3A4_active Active CYP3A4 (Fe3+) CYP3A4_active->Complex1 Metabolism Metabolism Complex1->Metabolism NADPH, O2 Reactive_Metabolite Reactive Metabolite Intermediate Metabolism->Reactive_Metabolite CYP3A4_inactive Inactive CYP3A4 (Covalently Modified) Reactive_Metabolite->CYP3A4_inactive Irreversible Covalent Bond IC50_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Compound Add Compound Dilutions to Plate Prep_Compound->Add_Compound Prep_Plate Prepare 96-well Plate: Buffer, Microsomes, NADPH System Prep_Plate->Add_Compound Preincubate Pre-incubate at 37°C Add_Compound->Preincubate Add_Substrate Initiate Reaction with Fluorogenic Substrate Preincubate->Add_Substrate Measure Measure Fluorescence Kinetics Add_Substrate->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50 End End Determine_IC50->End

References

An In-depth Technical Guide on the Mechanism of Action of ent-Ritonavir on HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical and mechanistic principles underlying the interaction of ent-Ritonavir, the enantiomer of the potent HIV protease inhibitor Ritonavir, with its target enzyme. The document synthesizes structural data, quantitative inhibitory assays, and standard experimental protocols to elucidate why stereoisomerism is a critical determinant of therapeutic efficacy in this context.

Introduction to HIV Protease and the Role of Stereochemistry

The Human Immunodeficiency Virus 1 (HIV-1) protease is a C2-symmetric homodimeric aspartic protease essential for the viral life cycle.[1][2] It cleaves nascent viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy.[4][5]

Ritonavir is a potent, peptidomimetic inhibitor of HIV protease, designed to mimic the transition state of the natural peptide substrate.[4][6] Its structure is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers. The clinically approved and biologically active form is (5S,8S,10S,11S)-Ritonavir. Its mirror image, (5R,8R,10R,11R)-Ritonavir, is known as this compound (enantiomeric Ritonavir). The profound difference in their biological activity underscores the critical importance of stereospecific recognition at the enzyme's active site.

Core Mechanism of Action: A Stereochemical Perspective

The mechanism of action of this compound is best understood by contrasting it with its active counterpart, Ritonavir. The HIV protease active site is a highly specific, chiral environment. Ritonavir binds with high affinity by forming a network of hydrogen bonds and hydrophobic interactions with key residues in the active site, including the catalytic aspartate dyad (Asp25/Asp125).[1][7]

The precise three-dimensional arrangement of Ritonavir's functional groups is optimized to complement the topography of the binding pocket. In stark contrast, this compound, as the mirror image, possesses an inverted stereochemical configuration at all its chiral centers. This inversion prevents it from achieving the necessary complementary fit within the active site. While it possesses the same chemical formula and connectivity, its functional groups are spatially misaligned relative to the enzyme's interaction points. Consequently, this compound is unable to form the stable, high-affinity interactions required for potent inhibition. This fundamental mismatch due to stereochemistry is the primary reason for its dramatically reduced or absent biological activity.

Quantitative Analysis of Inhibitory Activity

The most direct measure of an inhibitor's efficacy is its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Comparative studies quantifying the inhibitory potential of both Ritonavir and its enantiomer starkly illustrate the impact of stereochemistry. While specific Kᵢ values for this compound are not widely published due to its low activity, studies on its anti-HIV activity (EC₅₀) serve as a clear proxy.

CompoundAnti-HIV Activity (EC₅₀ in CEM-SS cells)
Ritonavir 0.02 µM[8]
This compound > 100 µM

Table 1: Comparative in vitro anti-HIV activity of Ritonavir and this compound. The data for this compound is based on findings that it is essentially inactive at concentrations up to 100 µM, as detailed in studies on its synthesis and biological evaluation.

This greater than 5000-fold difference in activity highlights that the specific spatial arrangement of atoms in Ritonavir is paramount for its potent inhibition of HIV replication.

Visualizing the Stereochemical Impact

The logical relationship between the enantiomers and their biological effect on HIV protease can be visualized as a flowchart demonstrating the principle of chiral recognition.

G Diagram 1: Chiral Recognition of Ritonavir by HIV Protease cluster_enantiomers Stereoisomers cluster_enzyme Enzyme Active Site cluster_outcome Biological Outcome Ritonavir (5S,8S,10S,11S)-Ritonavir (Active Enantiomer) Protease HIV Protease (Chiral Active Site) Ritonavir->Protease Fits Active Site HighActivity High Affinity Binding Potent Inhibition entRitonavir (5R,8R,10R,11R)-Ritonavir (this compound) entRitonavir->Protease Misfits Active Site LowActivity Steric Hindrance No Significant Binding Inactive Protease->HighActivity Protease->LowActivity

Caption: Chiral recognition of Ritonavir enantiomers by HIV protease.

Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies designed to assess enzyme inhibition and antiviral activity.

This in vitro assay is used to determine the IC₅₀ value of a compound by measuring its ability to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, a technique known as Förster Resonance Energy Transfer (FRET).[9][10] In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[10] An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Methodology:

  • Reagents: Purified recombinant HIV-1 protease, FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520), assay buffer (e.g., 80 mM sodium acetate, 0.8 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5), and test compounds (this compound, Ritonavir) serially diluted in DMSO.[9]

  • Procedure: a. Add a constant concentration of HIV-1 protease to the wells of a 96-well microplate containing the assay buffer. b. Add varying concentrations of the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation/Emission = 490 nm/520 nm).[10]

  • Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

The workflow for this assay is visualized below.

G Diagram 2: FRET-based HIV Protease Inhibition Assay Workflow prep Prepare serial dilutions of this compound/Ritonavir mix1 Add HIV-1 Protease and inhibitor to plate prep->mix1 incubate Incubate for 15 min (Inhibitor-Enzyme Binding) mix1->incubate mix2 Add FRET Substrate (Initiate Reaction) incubate->mix2 read Monitor Fluorescence Signal (Kinetic Read) mix2->read analyze Calculate Initial Velocities and Plot Dose-Response Curve read->analyze result Determine IC50 Value analyze->result

Caption: Workflow for a F-based HIV protease inhibition assay.

Structural analysis via X-ray crystallography provides definitive, high-resolution insights into how an inhibitor binds to the enzyme's active site.[11][12]

Principle: This technique involves growing a crystal of the HIV protease in complex with the inhibitor. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex, revealing atomic-level interactions.[6]

Methodology:

  • Protein Expression and Purification: Express high-purity, active HIV-1 protease using a recombinant system (e.g., E. coli).

  • Crystallization: a. Co-crystallize the protease with the inhibitor (this compound or Ritonavir) by mixing the purified protein with a molar excess of the compound. b. Employ vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).[11] c. Alternatively, soak pre-grown crystals of the native (apo) protease in a solution containing the inhibitor.[11]

  • Data Collection: a. Mount a suitable crystal and cryo-cool it to protect against radiation damage. b. Collect X-ray diffraction data using a synchrotron source.[2]

  • Structure Determination and Refinement: a. Process the diffraction data to determine unit cell parameters and space group. b. Solve the structure using molecular replacement with a known protease structure as a search model.[11] c. Refine the atomic model against the experimental data to generate a final, high-resolution structure of the protease-inhibitor complex.[6]

For this compound, obtaining a co-crystal structure would be challenging due to its weak binding affinity, which often precludes the formation of a stable, well-ordered complex required for successful crystallization.

Conclusion and Implications for Drug Design

The case of this compound provides a definitive illustration of the principle of stereospecificity in pharmacology. Its profound lack of activity compared to Ritonavir is not due to differences in chemical composition but solely to the inverted three-dimensional arrangement of its atoms. The chiral active site of HIV protease acts as a stereoselective lock that only the correctly shaped key—Ritonavir—can effectively engage. This technical guide underscores that for complex, asymmetric targets like HIV protease, controlling the stereochemistry of an inhibitor is a primary and non-negotiable requirement for achieving therapeutic potency. These findings reinforce the necessity of stereoselective synthesis and chiral purification in the development pipeline of modern pharmaceuticals.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known pharmacokinetic properties of Ritonavir, with a specific focus on the challenges and methodologies related to its enantiomer, ent-Ritonavir. Extensive literature searches have revealed a significant gap in publicly available data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. The vast majority of research has been conducted on Ritonavir as a single enantiomer, which is the therapeutically active and commercially available form.

This document will first present the well-established pharmacokinetic profile of Ritonavir. Subsequently, it will address the critical considerations of stereoselectivity in its metabolic pathways and protein interactions. Finally, this guide will provide detailed, state-of-the-art experimental protocols that can be employed to elucidate the complete pharmacokinetic profile of this compound, thereby addressing the current knowledge deficit. This includes methodologies for chiral separation, in vitro metabolic stability, and in vivo animal studies. The provided diagrams illustrate the metabolic pathways of Ritonavir and a proposed workflow for a comparative pharmacokinetic study of its enantiomers.

Pharmacokinetic Properties of Ritonavir (the Clinically Used Enantiomer)

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease and is widely used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The European Medicines Agency (EMA) has noted that Ritonavir is a chiral molecule and its enantiomeric purity is ensured through a stereoselective synthetic process.

Absorption
  • Oral Bioavailability: The absolute oral bioavailability of Ritonavir has not been determined in humans.[4] However, in rats, the oral bioavailability is estimated to be between 74% and 76.4%.[5]

  • Tmax: Following oral administration of a 600 mg dose, peak plasma concentrations (Tmax) are reached in approximately 2 to 4 hours.[4]

  • Food Effect: The extent of absorption is not significantly affected by food.[3]

Distribution
  • Protein Binding: Ritonavir is highly bound to human plasma proteins (approximately 98-99%), primarily to albumin and alpha-1-acid glycoprotein.[3][4]

  • Volume of Distribution (Vd): The apparent volume of distribution is approximately 0.41 L/kg.[4]

  • Tissue Distribution: Ritonavir exhibits widespread tissue distribution, with good penetration into lymphatic tissues but low penetration into the central nervous system (CNS).[6]

Metabolism
  • Primary Metabolic Pathways: Ritonavir is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6.[3][4]

  • Major Metabolites: The major metabolite is the isopropylthiazole oxidation product (M-2), which retains some antiviral activity.[4] Other oxidative metabolites have been identified.[6]

  • Enzyme Inhibition: Ritonavir is a potent mechanism-based inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic booster.[7][8][9] It also inhibits CYP2D6 to a lesser extent.[3]

  • Enzyme Induction: Ritonavir can also induce other enzymes, including CYP1A2, CYP2C9, and glucuronosyl transferase.[3][5]

Excretion
  • Route of Elimination: Ritonavir is primarily eliminated in the feces, with a smaller portion excreted in the urine.[4][6]

  • Excretion Data: Following a single 600 mg oral dose of radiolabeled ritonavir, approximately 86.4% of the dose was recovered in the feces and 11.3% in the urine.[4]

  • Unchanged Drug: About 33.8% of the dose in feces and 3.5% in urine is excreted as unchanged drug.[4]

  • Half-life (t1/2): The elimination half-life of Ritonavir is approximately 3 to 5 hours.[4]

  • Clearance (CL): The apparent oral clearance is approximately 7 to 9 L/h.[3]

Quantitative Pharmacokinetic Parameters of Ritonavir
ParameterValueSpeciesReference
Tmax 2 - 4 hoursHuman[4]
Protein Binding 98 - 99%Human[3][4]
Volume of Distribution (Vd) 0.41 L/kgHuman[4]
Elimination Half-life (t1/2) 3 - 5 hoursHuman[4]
Apparent Oral Clearance (CL/F) 7 - 9 L/hHuman[3]
Oral Bioavailability 74 - 76.4%Rat[5]

Stereoselectivity in Ritonavir Pharmacokinetics: The Case for this compound

While comprehensive data on this compound is lacking, the principles of stereoselective pharmacokinetics suggest that its ADME profile could differ significantly from that of Ritonavir. Enantiomers can exhibit differences in binding to proteins and metabolizing enzymes, leading to variations in their pharmacokinetic and pharmacodynamic properties.

A study on rationally designed ritonavir-like compounds indicated that CYP3A4 preferentially binds the S-configuration of a specific phenyl group in their models, highlighting the potential for stereoselective metabolism.

To fully understand the therapeutic potential and safety profile of this compound, a complete pharmacokinetic characterization is essential. The following sections outline the necessary experimental protocols to achieve this.

Experimental Protocols for the Pharmacokinetic Characterization of this compound

Chiral Separation and Bioanalysis

Objective: To develop and validate a stereoselective analytical method for the quantification of Ritonavir and this compound in biological matrices (plasma, urine, feces, and tissue homogenates).

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)

  • Chiral Stationary Phase Selection:

    • Screen various chiral columns, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), to achieve baseline separation of the enantiomers.

  • Mobile Phase Optimization:

    • Optimize the mobile phase composition (e.g., mixtures of n-hexane, ethanol, and acidic/basic modifiers) to achieve optimal resolution and peak shape.

  • Sample Preparation:

    • Develop a robust extraction method from biological matrices, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to ensure high recovery and minimal matrix effects.

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of each enantiomer and an appropriate internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

In Vitro Studies

Objective: To assess the metabolic stability and potential for drug-drug interactions of this compound.

Methodologies:

  • Metabolic Stability in Liver Microsomes and Hepatocytes:

    • Incubate this compound and Ritonavir separately with human and relevant animal species (e.g., rat, dog, monkey) liver microsomes and hepatocytes in the presence of NADPH.

    • Monitor the disappearance of the parent compound over time using the validated chiral LC-MS/MS method.

    • Calculate in vitro half-life and intrinsic clearance.

  • CYP450 Reaction Phenotyping:

    • Incubate this compound with a panel of recombinant human CYP450 enzymes (including CYP3A4, CYP2D6, etc.) to identify the specific enzymes responsible for its metabolism.

  • CYP450 Inhibition Assay:

    • Determine the inhibitory potential (IC50 and Ki) of this compound against major human CYP450 enzymes using probe substrates. Compare these values to those of Ritonavir to assess stereoselective inhibition.

  • Plasma Protein Binding:

    • Determine the extent of binding of this compound to plasma proteins from different species using techniques like equilibrium dialysis or ultrafiltration.

In Vivo Studies

Objective: To determine the full pharmacokinetic profile of this compound in an animal model and compare it to Ritonavir.

Methodology: Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats.

  • Dosing:

    • Administer this compound and Ritonavir separately via intravenous (IV) and oral (PO) routes to different groups of animals.

    • A typical dose for a discovery-phase study might be 1-5 mg/kg for IV and 5-20 mg/kg for PO administration.

  • Sample Collection:

    • Collect serial blood samples at appropriate time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect urine and feces over 24 or 48 hours.

  • Bioanalysis:

    • Analyze the plasma, urine, and fecal samples for the concentrations of each enantiomer using the validated chiral LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters for each enantiomer, including:

      • IV: Clearance (CL), Volume of distribution at steady state (Vss), Half-life (t1/2).

      • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Oral bioavailability (F%).

Mandatory Visualizations

Metabolic Pathway of Ritonavir

Ritonavir_Metabolism Ritonavir Ritonavir M2 M-2 (Isopropylthiazole Oxidation) Ritonavir->M2 CYP3A4 (major) CYP2D6 (minor) Other_Metabolites Other Oxidative Metabolites Ritonavir->Other_Metabolites CYP3A4

Caption: Metabolic pathway of Ritonavir.

Experimental Workflow for Comparative Pharmacokinetics of Ritonavir Enantiomers

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Animal Study (e.g., Rats) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing IV and PO Dosing of Ritonavir & this compound Metabolic_Stability->Dosing CYP_Phenotyping CYP450 Reaction Phenotyping CYP_Phenotyping->Dosing CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Dosing PPB Plasma Protein Binding PPB->Dosing Sampling Serial Blood, Urine, and Feces Collection Dosing->Sampling Bioanalysis Chiral LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Analysis Chiral_Method Chiral Bioanalytical Method Development and Validation Chiral_Method->Metabolic_Stability Chiral_Method->Bioanalysis

Caption: Workflow for enantiomer pharmacokinetic study.

Conclusion

The pharmacokinetic properties of the clinically used enantiomer of Ritonavir are well-characterized, highlighting its role as a potent CYP3A4 inhibitor and pharmacokinetic enhancer. However, a significant knowledge gap exists regarding the specific ADME properties of its enantiomer, this compound. This technical guide has summarized the available data for Ritonavir and provided a comprehensive set of experimental protocols necessary to elucidate the full pharmacokinetic profile of this compound. The execution of these studies is critical for understanding the potential therapeutic applications and safety considerations of this distinct chemical entity. The provided diagrams offer a visual representation of Ritonavir's metabolism and a clear workflow for future research endeavors in this area. It is imperative that such studies are conducted to move beyond speculation and provide concrete data for this understudied enantiomer.

References

The Enigma of ent-Ritonavir: An In-depth Technical Guide on a Molecule in the Shadows

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritonavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART) for decades. Its dual functionality, acting as both a direct antiviral agent and a pharmacokinetic enhancer through the inhibition of cytochrome P450 3A4 (CYP3A4), has solidified its place in the clinical management of HIV/AIDS. However, the pharmacological landscape of its enantiomer, ent-Ritonavir, remains largely uncharted territory. This technical guide aims to collate and present the available information on the discovery, history, and core scientific data of this compound, a molecule that, despite its close structural relationship to a blockbuster drug, exists primarily in scientific obscurity.

This guide will, therefore, focus on the established knowledge of Ritonavir as a means of providing a comparative framework, while highlighting the significant information gap concerning its enantiomer. The detailed exploration of Ritonavir's discovery, mechanism of action, and synthesis will serve as a critical foundation for understanding the potential, yet unelucidated, characteristics of this compound.

Discovery and History of Ritonavir: A Tale of Rational Drug Design and Serendipitous Polymorphism

The development of Ritonavir by Abbott Laboratories in the early 1990s was a landmark achievement in the fight against HIV/AIDS. The scientific journey began with a lead compound, A-80987, which showed moderate potency as an HIV protease inhibitor. Through a process of rational drug design, researchers at Abbott systematically modified the peripheral heterocyclic groups of A-80987 to enhance its metabolic stability and pharmacokinetic profile.[1] This led to the synthesis of Ritonavir, which demonstrated significantly improved potency and oral bioavailability.

Ritonavir was approved by the U.S. Food and Drug Administration (FDA) in 1996, heralding a new era of combination antiretroviral therapy.[2] A pivotal moment in its history occurred in 1998 with the discovery of a second, more stable crystalline polymorph (Form II). This new form exhibited lower solubility, which impacted the drug's bioavailability and led to a temporary withdrawal of the oral capsule formulation from the market. This event underscored the critical importance of solid-state chemistry in drug development and manufacturing.

Mechanism of Action: A Dual-Pronged Attack

Ritonavir's therapeutic efficacy stems from its ability to inhibit two key enzymes: HIV protease and human cytochrome P450 3A4 (CYP3A4).

Inhibition of HIV Protease

As a peptidomimetic inhibitor, Ritonavir is designed to mimic the transition state of the natural substrate of the HIV protease. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral Gag-Pol polyprotein into mature, functional proteins. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3][4]

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of a wide range of drugs, including other HIV protease inhibitors.[5] By inhibiting CYP3A4, low "booster" doses of Ritonavir can significantly increase the plasma concentrations and prolong the half-life of co-administered protease inhibitors. This pharmacokinetic enhancement allows for lower and less frequent dosing of other antiretroviral drugs, improving patient adherence and therapeutic outcomes.[1]

The following diagram illustrates the dual mechanism of action of Ritonavir.

Ritonavir_Mechanism cluster_0 HIV-infected Cell cluster_1 Hepatocyte/Enterocyte Ritonavir Ritonavir HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits Gag_Pol Gag-Pol Polyprotein HIV_Protease->Gag_Pol Cleaves Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Results in Ritonavir_Boost Ritonavir (Booster) CYP3A4 CYP3A4 Enzyme Ritonavir_Boost->CYP3A4 Inhibits Increased_Levels Increased Plasma Levels of Other PI Ritonavir_Boost->Increased_Levels Leads to Other_PI Other Protease Inhibitor CYP3A4->Other_PI Metabolizes Metabolism Metabolism Other_PI->Metabolism

Caption: Dual mechanism of action of Ritonavir.

Synthesis of Ritonavir: A Stereoselective Challenge

The synthesis of Ritonavir is a complex process that requires precise control of stereochemistry at multiple chiral centers. While various synthetic routes have been developed, a common strategy involves the construction of a central diamino alcohol core, followed by the coupling of the side chains.

General Synthetic Workflow

A generalized workflow for the synthesis of Ritonavir is outlined below. The synthesis of this compound would necessitate the use of the corresponding enantiomeric starting materials and reagents throughout the synthetic sequence.

Ritonavir_Synthesis_Workflow Start Chiral Starting Materials (e.g., L-Phenylalanine) Core_Synthesis Synthesis of Diamino Alcohol Core (Multiple Steps) Start->Core_Synthesis Coupling_1 Coupling of Side Chain 1 Core_Synthesis->Coupling_1 Side_Chain_1 Synthesis of Thiazole Side Chain 1 Side_Chain_1->Coupling_1 Side_Chain_2 Synthesis of Thiazole Side Chain 2 Coupling_2 Coupling of Side Chain 2 Side_Chain_2->Coupling_2 Coupling_1->Coupling_2 Ritonavir Ritonavir Coupling_2->Ritonavir

Caption: Generalized synthetic workflow for Ritonavir.

Key Experimental Protocols (for Ritonavir)

Detailed experimental protocols for the synthesis of Ritonavir are proprietary to pharmaceutical manufacturers. However, academic and patent literature provides insights into the key chemical transformations. One notable method for the synthesis of the diamino alcohol core of Ritonavir involves the reduction of an enaminone. A two-step reduction sequence is employed, where the enamine is first reduced with a borane-sulfonate derivative, followed by the reduction of the resulting ketone with sodium borohydride to yield the desired diastereomer with high selectivity.

Note: The lack of published experimental protocols for the synthesis of this compound prevents the inclusion of a specific methodology for this compound.

Quantitative Data: A Comparative Void

A comprehensive search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. To provide a baseline for potential future studies, the known quantitative data for Ritonavir is summarized below.

ParameterValueTargetReference
EC50 0.02 µMHIV-1 Protease[1]
Ki 15 pMHIV-1 Protease[6]
IC50 ~0.13 µMCYP3A4[7]

The Unanswered Questions and Future Directions

The dearth of information on this compound raises several intriguing questions for researchers in medicinal chemistry and pharmacology:

  • Synthesis: What are the optimal conditions for the stereoselective synthesis of this compound?

  • Biological Activity: Does this compound exhibit inhibitory activity against HIV protease or CYP3A4? If so, how does its potency compare to Ritonavir?

  • Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?

  • Toxicology: Is this compound associated with any unique toxicological profile compared to Ritonavir?

The synthesis and evaluation of this compound would not only satisfy scientific curiosity but could also provide valuable insights into the structure-activity relationships of this important class of drugs. A comparative study of the two enantiomers could further elucidate the specific molecular interactions that govern their binding to HIV protease and CYP3A4, potentially informing the design of next-generation inhibitors with improved efficacy and safety profiles.

While this technical guide has provided a comprehensive overview of the discovery and history of Ritonavir, the core subject of this compound remains an enigma. The absence of published data on its synthesis and biological activity represents a significant gap in our understanding of this molecule. The information presented here on Ritonavir serves as a critical reference point and a call to the scientific community to explore the uncharted territory of its enantiomer. The discovery and characterization of this compound hold the potential to unlock new knowledge about the stereochemical requirements for HIV protease and CYP3A4 inhibition, with implications for future drug development endeavors.

References

Stereochemistry and Chirality of Ritonavir vs. ent-Ritonavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of the HIV protease inhibitor Ritonavir and its enantiomer, ent-Ritonavir. The document details the known biological activities and physicochemical properties of Ritonavir, outlines relevant experimental protocols for its characterization, and discusses the implications of stereoisomerism on its therapeutic function. Due to a lack of publicly available data on the synthesized and isolated this compound, this guide focuses on the established properties of Ritonavir while providing a theoretical framework for understanding the potential properties of its enantiomer.

Introduction to Ritonavir and the Significance of Chirality

Ritonavir is a potent antiretroviral drug used in the treatment of HIV/AIDS.[1][2] It functions primarily as an inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[2] Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[2][3]

The molecular structure of Ritonavir is complex, featuring multiple chiral centers. Chirality, or the "handedness" of a molecule, is a critical factor in drug development, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions between drugs and their biological targets, such as enzymes and receptors.

This guide will explore the defined stereochemistry of Ritonavir and its mirror image, this compound, providing available data for the former and a theoretical discussion for the latter.

Stereochemistry of Ritonavir and this compound

The chemical structure of Ritonavir is characterized by five stereocenters. The systematic IUPAC name for Ritonavir is 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate.[1] This nomenclature precisely defines the absolute configuration at each chiral center.

This compound , as the enantiomer of Ritonavir, would have the exact opposite configuration at all five stereocenters. Its hypothetical IUPAC name would be 1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[(2R)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate. While the synthesis of various Ritonavir isomer impurities has been reported, indicating that other stereoisomers can be formed, specific data on the isolated and characterized this compound is not available in the public domain.[4][5]

Quantitative Data Summary

The following tables summarize the known quantitative data for Ritonavir. No experimental data for this compound has been found in the reviewed literature.

Table 1: Biological Activity of Ritonavir

ParameterTargetValueReference
EC50 HIV-1 Protease0.02 µM[1]
Ki HIV Protease15 pM[6]
IC50 CYP3A40.13 µM[7]
Ks CYP3A40.02 µM[7]

Table 2: Physicochemical Properties of Ritonavir

PropertyValueReference
Molecular Formula C37H48N6O5S2[1]
Molar Mass 720.95 g/mol [1]
Melting Point Form I: ~120-122 °C
Form II: Higher than Form I
Solubility (Water) pH-dependent, poorly soluble
LogP 3.91

Signaling Pathways and Experimental Workflows

Mechanism of Action of Ritonavir

Ritonavir exerts its therapeutic effects through two primary mechanisms: inhibition of HIV-1 protease and inhibition of CYP3A4.

Ritonavir_Mechanism Ritonavir's Dual Mechanism of Action cluster_HIV HIV Lifecycle Inhibition cluster_CYP3A4 Pharmacokinetic Boosting Ritonavir Ritonavir HIV_protease HIV-1 Protease Ritonavir->HIV_protease Inhibits CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits HIV_polyprotein HIV Gag-Pol Polyprotein HIV_polyprotein->HIV_protease Cleavage Structural_proteins Mature Structural Proteins HIV_protease->Structural_proteins Viral_enzymes Mature Viral Enzymes HIV_protease->Viral_enzymes Infectious_virion Infectious Virion Assembly Structural_proteins->Infectious_virion Viral_enzymes->Infectious_virion Other_PI Other Protease Inhibitors Other_PI->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Increased_PI_concentration Increased Plasma Concentration of other PIs

Ritonavir's dual mechanism of action.
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Ritonavir and its stereoisomers.

Experimental_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Biological Characterization Synthesis Stereoselective Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Chiral_Separation Chiral HPLC Separation Purification->Chiral_Separation Ritonavir_iso Isolated Ritonavir Chiral_Separation->Ritonavir_iso ent_Ritonavir_iso Isolated this compound Chiral_Separation->ent_Ritonavir_iso PXRD Powder X-ray Diffraction (PXRD) Ritonavir_iso->PXRD DSC Differential Scanning Calorimetry (DSC) Ritonavir_iso->DSC Solubility Solubility Studies Ritonavir_iso->Solubility HIV_assay HIV Protease Inhibition Assay Ritonavir_iso->HIV_assay CYP3A4_assay CYP3A4 Inhibition Assay Ritonavir_iso->CYP3A4_assay ent_Ritonavir_iso->PXRD ent_Ritonavir_iso->DSC ent_Ritonavir_iso->Solubility ent_Ritonavir_iso->HIV_assay ent_Ritonavir_iso->CYP3A4_assay

General experimental workflow.

Detailed Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)

This protocol is adapted from commercially available kits and published literature.[8][9][10]

Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on FRET)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test compound (Ritonavir or this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/450 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 Protease to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

CYP3A4 Inhibition Assay (P450-Glo™ Assay)

This protocol is based on the Promega P450-Glo™ CYP3A4 Assay system.[11][12][13][14][15]

Objective: To determine the in vitro inhibitory activity of a compound against human CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme

  • P450-Glo™ CYP3A4 Screening System (containing Luciferin-IPA substrate, NADPH regeneration system, and Luciferin Detection Reagent)

  • Test compound (Ritonavir or this compound) dissolved in DMSO

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Prepare the CYP3A4 enzyme/substrate mixture according to the kit instructions. This typically involves diluting the enzyme and the Luciferin-IPA substrate in the appropriate buffer.

  • In a 96-well plate, add the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the enzyme/substrate mixture to all wells except the negative control.

  • Initiate the reaction by adding the NADPH regeneration system to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent to all wells.

  • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Powder X-ray Diffraction (PXRD)

This protocol provides a general procedure for the analysis of pharmaceutical powders.[16][17][18][19]

Objective: To characterize the solid-state form (crystalline or amorphous) of Ritonavir and its potential polymorphs.

Materials:

  • Powder X-ray diffractometer with a copper X-ray source

  • Sample holder (e.g., zero-background silicon wafer)

  • Spatula

  • Mortar and pestle (if sample requires grinding)

  • The sample of Ritonavir or its stereoisomer

Procedure:

  • Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Carefully pack the powdered sample into the sample holder, ensuring a flat, even surface.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters for data collection. Typical parameters for pharmaceutical analysis include:

    • X-ray source: Cu Kα radiation (λ = 1.54 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan range (2θ): e.g., 2° to 40°

    • Step size: e.g., 0.02°

    • Scan speed/time per step: e.g., 1 second/step

  • Initiate the data collection.

  • After the scan is complete, process the data using appropriate software to generate the diffraction pattern (intensity vs. 2θ).

  • Analyze the diffractogram to identify the crystalline peaks. The positions and relative intensities of the peaks are characteristic of a specific crystal form. An amorphous sample will show a broad halo instead of sharp peaks.

  • Compare the obtained pattern with reference patterns for known polymorphs of Ritonavir, if available.

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the thermal analysis of pharmaceutical compounds.[20][21][22][23]

Objective: To determine the melting point, heat of fusion, and to detect polymorphic transitions of Ritonavir.

Materials:

  • Differential Scanning Calorimeter

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing the pans

  • High-purity nitrogen gas for purging

  • The sample of Ritonavir or its stereoisomer

  • Reference standard for calibration (e.g., indium)

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard like indium.

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

  • Hermetically seal the pan with a lid using the crimper.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set the experimental parameters in the control software. A typical program for polymorph screening involves a heat-cool-heat cycle:

    • Initial temperature: e.g., 25°C

    • Heating rate: e.g., 10°C/min

    • Final temperature: e.g., 200°C (well above the expected melting point)

    • Cooling rate: e.g., 10°C/min

    • Second heating cycle: Same as the first.

  • Start the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as inverted peaks.

  • Determine the onset temperature and the peak temperature of any thermal events. The area under the melting peak corresponds to the heat of fusion. The presence of multiple melting peaks or exothermic transitions can indicate polymorphism.

Discussion and Conclusion

The stereochemistry of Ritonavir is precisely defined, and its biological activity as a dual inhibitor of HIV-1 protease and CYP3A4 is well-documented. In contrast, there is a conspicuous absence of experimental data for its enantiomer, this compound, in the scientific literature. This is not uncommon in pharmaceutical development, where research is heavily focused on the most potent and therapeutically relevant stereoisomer.

Based on the principles of stereochemistry, this compound would be the mirror image of Ritonavir. Given the highly stereospecific nature of enzyme-substrate and enzyme-inhibitor interactions, it is highly probable that this compound would exhibit significantly different, and likely much lower, inhibitory activity against both HIV-1 protease and CYP3A4. The precise three-dimensional arrangement of functional groups in Ritonavir is optimized for binding to the active sites of these enzymes, and its mirror image would not be expected to fit in the same favorable manner. A study on Ritonavir analogues with varied stereochemistry at some of the chiral centers demonstrated that while CYP3A4 showed some tolerance for these changes, the inhibitory potency was still affected.[7][24] A complete inversion of all stereocenters, as in this compound, would likely have a much more dramatic effect.

References

In-Depth Technical Guide on Preliminary In Vitro Studies of ent-Ritonavir: A Search for Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and data did not yield any specific preliminary in vitro studies conducted on ent-Ritonavir, the enantiomer of the well-known antiretroviral drug Ritonavir. While extensive research exists for Ritonavir, detailing its mechanism of action, pharmacokinetic properties, and a wide range of in vitro activities, similar studies on its enantiomer, this compound, are not present in the accessed resources.

This guide, therefore, serves to outline the established in vitro profile of Ritonavir to provide a comparative baseline and theoretical framework for potential future studies on this compound. The information presented below is based on the extensive body of research available for Ritonavir.

Ritonavir: A Summary of In Vitro Data

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1][2][3] Its primary mechanism of action involves binding to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins, which ultimately results in the production of immature, non-infectious viral particles.[1]

Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4][5][6][7] This property is widely exploited in clinical practice, where low doses of Ritonavir are used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2][3][8][9] By inhibiting CYP3A4-mediated metabolism, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs.[4]

Key In Vitro Activities of Ritonavir

The following table summarizes some of the reported in vitro activities of Ritonavir. It is important to note that these values are for Ritonavir, and not its enantiomer.

Assay Target Cell Line Reported Activity (IC50 / EC50) Reference
HIV-1 Protease InhibitionHIV-1 Protease-Not explicitly stated in search results[10]
Antiviral Activity (SARS-CoV-2)SARS-CoV-2Vero cellsMarked activity (concentration-dependent)[11][12]
CYP3A4 InhibitionCytochrome P450 3A4-Potent, mechanism-based inactivation[5][6][7][13]

Experimental Protocols: A Theoretical Framework for this compound

Should in vitro studies on this compound be undertaken, the following experimental protocols, commonly used for Ritonavir, would be applicable.

Antiviral Activity Assay

A standard method to assess the antiviral efficacy of a compound involves a cell-based assay.

  • Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV-2, or a human T-cell line for HIV) is cultured in appropriate media.

  • Viral Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound).

  • Incubation: The treated and infected cells are incubated for a specific period (e.g., 48 hours).

  • Endpoint Measurement: The antiviral effect can be quantified by various methods:

    • Cytopathic Effect (CPE) Assay: The degree of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT or MTS assay).

    • Viral Load Quantification: The amount of viral RNA or DNA in the cell supernatant or cell lysate is measured using quantitative real-time PCR (qRT-PCR).

    • Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in viral infectivity.

CYP3A4 Inhibition Assay

To determine the inhibitory potential of this compound against CYP3A4, a microsomal inhibition assay is commonly employed.

  • Microsome Preparation: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.

  • Substrate Incubation: A known CYP3A4 substrate (e.g., midazolam or testosterone) is incubated with the microsomes in the presence of various concentrations of the test compound (this compound).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.

  • Reaction Termination: After a specific incubation time, the reaction is stopped.

  • Metabolite Quantification: The amount of metabolite produced from the substrate is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, the diagrams below illustrate the general mechanism of action for a viral protease inhibitor like Ritonavir and a typical workflow for an in vitro antiviral assay.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion HIV Gag-Pol Polyprotein->Immature Virion No Cleavage Viral Proteins Viral Proteins HIV Protease->Viral Proteins Mature Infectious Virion Mature Infectious Virion Viral Proteins->Mature Infectious Virion Ritonavir Ritonavir Ritonavir->HIV Protease Inhibition

Figure 1. Simplified signaling pathway of HIV protease inhibition by Ritonavir.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Infection Cell Infection Cell Seeding->Cell Infection Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Virus Preparation Virus Preparation Virus Preparation->Cell Infection Cell Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis EC50 Determination EC50 Determination Data Analysis->EC50 Determination

Figure 2. General experimental workflow for an in vitro antiviral activity assay.

Conclusion

The absence of specific in vitro data for this compound in the searched literature highlights a significant research gap. The established methodologies and known mechanisms of Ritonavir provide a robust foundation for initiating such studies. Future in vitro research on this compound would be crucial to determine if it possesses a pharmacological profile distinct from its well-characterized enantiomer, potentially uncovering novel therapeutic properties or a different safety profile. Such studies would be of considerable interest to researchers in antiviral drug discovery and development.

References

The Enantiomeric Enigma: A Technical Guide to the Potential Off-Target Effects of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current pharmacological data is the absence of specific research on the off-target effects of ent-Ritonavir, the enantiomer of the well-known HIV protease inhibitor and pharmacokinetic enhancer, Ritonavir. While the principles of stereochemistry suggest that enantiomers can exhibit distinct pharmacological and toxicological profiles, dedicated studies to characterize the specific biological activity of this compound are not publicly available. Therefore, this guide will provide a comprehensive overview of the known off-target effects of Ritonavir, offering a scientifically grounded framework from which potential activities of its enantiomer can be hypothesized and future research can be directed.

Introduction to Ritonavir and the Significance of Chirality

Ritonavir is a critical component of highly active antiretroviral therapy (HAART), primarily utilized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This off-target effect is leveraged to "boost" the plasma concentrations of other co-administered antiretroviral drugs, thereby enhancing their efficacy and reducing dosing frequency.[3][4] Ritonavir possesses five chiral centers, and the commercially available drug is a single stereoisomer. The biological activity of its enantiomer, this compound, remains uncharacterized in the scientific literature.

The chirality of a drug molecule can profoundly influence its interaction with biological targets, which are themselves chiral.[5][6][7] Enantiomers can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences, where each enantiomer interacts with different targets, leading to distinct therapeutic effects and/or adverse reactions.[5][6][7]

Known Off-Target Effects of Ritonavir

The following sections detail the well-documented off-target effects of Ritonavir, providing quantitative data and experimental methodologies where available.

Inhibition of Cytochrome P450 Enzymes

Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[4] This interaction is central to its clinical use as a pharmacokinetic enhancer.

ParameterValueCell/SystemReference
IC₅₀0.15 µMHuman Liver Microsomes[8]
Kᵢ0.019 µMRecombinant Human CYP3A4[8]

A representative in vitro experiment to determine the half-maximal inhibitory concentration (IC₅₀) of Ritonavir for CYP3A4 activity is conducted as follows:

  • Preparation of Reagents:

    • Human liver microsomes (HLMs) are prepared from pooled human liver tissue.

    • A stock solution of Ritonavir is prepared in a suitable solvent (e.g., methanol or DMSO).

    • A CYP3A4 substrate, such as midazolam or testosterone, is prepared.

    • The NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).

  • Incubation:

    • A series of dilutions of Ritonavir are pre-incubated with HLMs in the phosphate buffer at 37°C for a specified time (e.g., 15 minutes) to allow for potential mechanism-based inactivation.

    • The reaction is initiated by the addition of the CYP3A4 substrate and the NADPH-generating system.

    • The final incubation volume contains a fixed concentration of HLMs, the substrate, and varying concentrations of Ritonavir.

  • Reaction Termination and Analysis:

    • After a specified incubation time (e.g., 10 minutes), the reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant, containing the metabolite of the CYP3A4 substrate, is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The rate of metabolite formation is calculated for each Ritonavir concentration.

    • The percentage of inhibition of CYP3A4 activity is determined relative to a vehicle control (no Ritonavir).

    • The IC₅₀ value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.

Induction of Cytochrome P450 Enzymes

In addition to its inhibitory effects, Ritonavir can also induce the expression of other CYP enzymes, most notably CYP1A2.[1]

CYP_Induction_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Hepatocytes Primary Human Hepatocytes Treatment Treat with Ritonavir (multiple concentrations) Hepatocytes->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Analysis Analyze mRNA levels (qPCR) and enzyme activity (probe substrate) Incubation->Analysis ActivityAssay Measure CYP enzyme activity Analysis->ActivityAssay Correlate findings AnimalModel Administer Ritonavir to animal model TissueCollection Collect liver tissue AnimalModel->TissueCollection MicrosomePrep Prepare liver microsomes TissueCollection->MicrosomePrep MicrosomePrep->ActivityAssay

Figure 1. A generalized workflow for evaluating the induction of CYP enzymes by a test compound like Ritonavir.

Inhibition of Drug Transporters

Ritonavir has been shown to inhibit the function of several key drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] This can alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.

TransporterIC₅₀Assay SystemReference
P-glycoprotein (P-gp)1.4 µMCalcein-AM efflux in MDCK-MDR1 cells[9]
BCRP0.8 µMPheophorbide A efflux in MDCK-BCRP cells[9]
Metabolic Effects

Ritonavir has been associated with metabolic side effects, including the inhibition of the glucose transporter GLUT4.[9] This can contribute to insulin resistance and dyslipidemia observed in some patients.

GLUT4_Inhibition Ritonavir Ritonavir GLUT4 GLUT4 Transporter Ritonavir->GLUT4 Inhibits GlucoseUptake Glucose Uptake into Adipocytes and Muscle Cells GLUT4->GlucoseUptake Mediates InsulinResistance Potential Contribution to Insulin Resistance GlucoseUptake->InsulinResistance Reduced uptake leads to

Figure 2. A simplified diagram illustrating the inhibitory effect of Ritonavir on the GLUT4 transporter and its potential metabolic consequence.

Potential Off-Target Effects of this compound: A Hypothesis-Driven Perspective

In the absence of direct experimental data for this compound, any discussion of its potential off-target effects must be speculative. However, based on the principles of stereochemistry, several possibilities exist:

  • This compound may exhibit similar off-target effects to Ritonavir, but with different potencies. For instance, it might be a more or less potent inhibitor of CYP3A4, or it might have a different profile of CYP enzyme induction and transporter inhibition.

  • This compound could have a completely different set of off-target effects. It might interact with a different spectrum of enzymes and transporters, leading to a unique pharmacological and toxicological profile.

  • This compound may be largely inactive at the off-targets of Ritonavir. The specific stereochemistry of Ritonavir may be crucial for its interaction with targets like CYP3A4, and its enantiomer may not bind effectively.

Future Research Directions

To address the current knowledge gap, the following experimental investigations are warranted:

  • Chiral Synthesis of this compound: The first critical step is the stereoselective synthesis of the enantiomer of Ritonavir to obtain a pure compound for biological testing.

  • In Vitro Profiling:

    • CYP Inhibition and Induction: A comprehensive panel of cytochrome P450 enzymes should be screened to determine the inhibitory and inductive potential of this compound.

    • Drug Transporter Interaction: The interaction of this compound with key uptake and efflux transporters should be evaluated.

    • Target-Based and Phenotypic Screening: A broad screening against a panel of receptors, kinases, and other enzymes, as well as cell-based phenotypic assays, could uncover novel off-target activities.

  • In Vivo Studies: If significant in vitro off-target activity is identified, in vivo studies in appropriate animal models would be necessary to understand the pharmacokinetic and pharmacodynamic consequences.

Conclusion

While the off-target effects of Ritonavir are well-characterized and clinically significant, the pharmacological profile of its enantiomer, this compound, remains a critical unknown. The lack of data on this compound highlights the importance of characterizing all stereoisomers of a chiral drug during development. Future research focused on the synthesis and biological evaluation of this compound is essential to fully understand the structure-activity relationships of this important drug molecule and to potentially uncover novel pharmacological tools or therapeutic agents. Until such studies are conducted, any discussion of the off-target effects of this compound is purely hypothetical and should be approached with scientific caution.

References

The Enigmatic Counterpart: Exploring the Untapped Potential of ent-Ritonavir in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding ent-Ritonavir, the enantiomer of the well-established HIV protease inhibitor, Ritonavir. Despite the extensive research and clinical application of Ritonavir, its mirror-image counterpart remains largely unexplored as a chemical probe for protease research. This in-depth technical guide sought to collate and present comprehensive data on this compound's use in this capacity; however, a thorough investigation of available scientific databases and publications has revealed a significant lack of information on its synthesis, biological activity, and application in experimental protocols.

While the stereochemistry of a molecule is fundamental to its biological function, the scientific community has, to date, focused almost exclusively on the (2S,3S,5S)-diastereomer of Ritonavir. This has left the potential utility of its enantiomer, this compound, as a tool for understanding protease structure and function, largely unexamined. Chemical probes, including enantiomeric pairs, are invaluable in drug discovery and chemical biology for elucidating the specific interactions between a small molecule and its biological target. The use of an enantiomer as a negative control, for instance, is a critical experiment to demonstrate the stereospecificity of a drug's action.

A comprehensive search for the stereospecific synthesis of this compound did not yield any established protocols. Similarly, quantitative data, such as IC50 or Ki values, detailing its inhibitory activity against any protease, are absent from the public domain. Consequently, there are no available experimental methodologies or signaling pathways described that involve the use of this compound.

One study did investigate a diastereomer of Ritonavir, A-117673, which differs in the stereochemistry of the valine residue. The research indicated that the biological and pharmacokinetic properties of Ritonavir and this specific diastereomer were "indistinguishable," and their binding modes to HIV protease were similar. However, this finding pertains to a single diastereomer and cannot be extrapolated to the full enantiomer, this compound, where all chiral centers are inverted.

The absence of data on this compound presents a significant knowledge gap but also highlights a potential area for future research. The synthesis and characterization of this compound and its subsequent use in comparative studies with Ritonavir could provide valuable insights into the stereochemical requirements for protease inhibition. Such studies could further refine our understanding of protease active sites and inform the design of next-generation protease inhibitors.

In-Depth Technical Guide to the Spectroscopic Data of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic data for ent-Ritonavir, the enantiomer of the widely used antiretroviral drug, Ritonavir. As enantiomers, this compound and Ritonavir exhibit identical spectroscopic profiles under achiral conditions. Therefore, this document presents the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ritonavir as a direct representation for its enantiomer. Detailed experimental protocols for acquiring this data are provided, alongside a generalized workflow for the spectroscopic characterization of pharmaceutical compounds. This guide is intended to serve as a vital resource for researchers engaged in the synthesis, analysis, and quality control of this compound and related compounds.

Introduction: The Spectroscopic Equivalence of Enantiomers

This compound is the enantiomer of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, enantiomers possess identical physical and chemical properties, including their response to most standard spectroscopic techniques.

Therefore, the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data presented in this guide, while obtained from analyses of Ritonavir, are spectroscopically identical to that of this compound. Distinguishing between these enantiomers requires specialized techniques such as chiral chromatography, polarimetry, or NMR spectroscopy in the presence of a chiral solvating agent. For the purposes of routine structural confirmation and purity assessment using standard spectroscopic methods, the data herein is a reliable reference for this compound.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in a clear and accessible format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables detail the ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts for this compound, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
9.07s1H
7.81-7.85m2H
7.11-7.21m11H
6.97-7.00d, J=9.2 Hz1H
6.03-6.05d, J=8.4 Hz1H

Note: The data is based on a ¹H-NMR spectrum of a Ritonavir-related compound, providing representative shifts. A complete, unambiguous assignment of all protons requires further 2D NMR studies.

Table 2: ¹³C NMR Spectroscopic Data for this compound

A complete, assigned ¹³C NMR spectrum for Ritonavir was not publicly available at the time of this publication. Researchers are advised to acquire this data experimentally for comprehensive structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr pellet method.

Table 3: Characteristic IR Absorption Peaks for this compound [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3321N-H stretching (amide)
2965C-H stretching (hydrogen-bonded)
1702C=O stretching (ester linkage)
1662C=C stretching (aromatic)
1610C=C stretching (aromatic)
1536C=C stretching (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The data presented was obtained using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data for this compound

m/z RatioIon Assignment
721.3[M+H]⁺ (Protonated Molecule)
426.1Fragment Ion
296.1Fragment Ion
268.2Fragment Ion

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

  • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed moisture.

  • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.

  • Transfer the mixture to a pellet die and press using a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS/MS analysis (typically in the ng/mL to µg/mL range).

Instrumentation and Parameters (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid (0.1%) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A triple quadrupole or ion trap mass analyzer.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the precursor ion ([M+H]⁺) to specific product ions.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results & Reporting Sample Bulk this compound Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution in Mobile Phase Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS LC-MS/MS Analysis Prep_MS->MS Proc_NMR Spectral Processing (FT, Phasing, Baseline Correction) NMR->Proc_NMR Proc_IR Background Subtraction & Peak Picking IR->Proc_IR Proc_MS Chromatogram Integration & Spectral Interpretation MS->Proc_MS Report Final Spectroscopic Report: - Structure Confirmation - Purity Assessment Proc_NMR->Report Proc_IR->Report Proc_MS->Report

A generalized workflow for the spectroscopic analysis of ent-Ritonavir.

References

Unveiling the Crystal Structure of ent-Ritonavir: A Technical Guide Based on its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this guide, a thorough review of scientific literature reveals no specific X-ray crystallography studies published for ent-Ritonavir. This document, therefore, presents a detailed technical overview of the extensively studied X-ray crystallography of its enantiomer, Ritonavir. It is a well-established principle in crystallography that enantiomers, molecules that are non-superimposable mirror images of each other, will have identical unit cell dimensions and will crystallize in the same crystal system. They will either crystallize in the same achiral space group or in a corresponding enantiomorphic space group. The data and protocols presented herein for Ritonavir are therefore provided as a robust proxy for the crystallographic properties of ent--Ritonavir.

Introduction

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the lifecycle of the virus.[1][2][3] As a key component of highly active antiretroviral therapy (HAART), its primary role has evolved from a standalone therapeutic to a pharmacokinetic enhancer for other protease inhibitors.[1][2] This is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many drugs.[1] The solid-state properties of Ritonavir have been the subject of intense investigation, largely due to the unexpected appearance of a more stable, less soluble polymorph (Form II) after the initial marketing of Form I, which had significant implications for the drug's bioavailability.[4] This guide provides a comprehensive overview of the crystallographic data of Ritonavir's polymorphs, detailed experimental protocols for its synthesis and crystallization, and a visualization of its mechanism of action.

Crystallographic Data of Ritonavir Polymorphs

Ritonavir is known to exist in several polymorphic forms, with Form I and Form II being the most well-characterized. A third polymorph, Form III, was discovered more recently.[5] The crystallographic data for these forms are summarized below.

ParameterForm IForm IIForm III
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁P2₁2₁2₁P1
a (Å) 13.1310.1312.63
b (Å) 8.6319.3813.01
c (Å) 17.5122.0113.52
α (°) 909081.33
β (°) 99.699076.54
γ (°) 909063.45
Z' 224
Reference [5][5][5][6][7]

Experimental Protocols

Synthesis of Ritonavir

The synthesis of Ritonavir has been described in several publications and patents. A representative synthetic route is outlined below. It is important to note that the synthesis of this compound would require the use of the corresponding enantiomeric starting materials.

A representative synthesis of Ritonavir involves the coupling of (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid with (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane. [8]

  • Coupling Reaction: (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.2 equivalents), N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents), and N,N-diisopropylethylamine are mixed in cyclopentanone and stirred.[8]

  • Addition: This mixture is then slowly added to a solution of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (1 equivalent) in cyclopentanone.[8] The reaction progress is monitored by thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, the reaction mixture is washed with 10% NaCl solution and then with pure water.[8]

  • Crystallization: The organic phase is dried, filtered, and concentrated to an oil. The oil is dissolved in butyl acetate, heated to ensure complete dissolution, and then cooled to room temperature with stirring to induce crystallization.[8]

  • Isolation: The resulting white crystalline product is collected by filtration, washed with cold butyl acetate, and dried under vacuum.[8]

Crystallization of Ritonavir Polymorphs

The crystallization of specific polymorphs of Ritonavir is highly dependent on the solvent system and conditions.

Crystallization of Form I: [9]

  • Solution Preparation: A supersaturated solution of Ritonavir Form II is prepared in a solvent such as acetone, ethyl acetate, acetonitrile, or toluene at a desired concentration.[9]

  • Heating and Filtration: The solution is heated to approximately 50°C to ensure complete dissolution and then filtered through a 0.45 μm filter.[9]

  • Cooling: The hot, filtered solution is then rapidly cooled to 10°C.[9]

  • Incubation: The solution is held at 10°C for an extended period (e.g., 20 hours) to allow for nucleation and crystal growth.[9]

  • Isolation and Characterization: The resulting crystals are isolated by filtration, dried, and their polymorphic form is confirmed using techniques such as Powder X-ray Diffraction (PXRD).[9]

High-Throughput Crystallization Screening: [10][11]

Extensive polymorph screening of Ritonavir has been performed using high-throughput crystallization platforms.[10][11] This involves dissolving Ritonavir in a wide array of single and binary solvent systems at various concentrations.[10][11] Supersaturation is induced by cooling, and the resulting solids are analyzed by PXRD and Raman spectroscopy to identify different crystalline forms.[10]

X-ray Diffraction Data Collection and Structure Refinement

A general procedure for single-crystal X-ray diffraction analysis of a Ritonavir polymorph is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a radiation source such as Cu Kα or Mo Kα.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Ritonavir Crystallization

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis dissolve Dissolve Ritonavir Form II in selected solvent heat Heat to 50°C to ensure complete dissolution dissolve->heat filter Filter through 0.45 µm filter heat->filter cool Rapidly cool to 10°C filter->cool incubate Hold at 10°C for 20 hours cool->incubate isolate Isolate crystals by filtration incubate->isolate dry Dry the crystals isolate->dry characterize Characterize by PXRD dry->characterize

Caption: A generalized workflow for the crystallization of Ritonavir Form I.

Mechanism of Action: HIV-1 Protease Inhibition

mechanism_of_action HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion HIV_Protease HIV-1 Protease Binding Binding to Active Site HIV_Protease->Binding HIV_Protease->Cleavage Ritonavir Ritonavir Ritonavir->Binding Inhibition Inhibition of Protease Binding->Inhibition Inhibition->Cleavage Blocks Inhibition->Immature_Virion Structural_Proteins Viral Structural Proteins & Enzymes Cleavage->Structural_Proteins Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion

Caption: Logical pathway of Ritonavir's inhibition of HIV-1 protease.

References

Theoretical Modeling of ent-Ritonavir Binding to HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, a potent inhibitor of the Human Immunodeficiency Virus (HIV)-1 protease, is a cornerstone of highly active antiretroviral therapy (HAART). As a chiral molecule, Ritonavir's biological activity is intrinsically linked to its specific three-dimensional arrangement. This technical guide delves into the theoretical modeling of the binding of ent-Ritonavir, the enantiomer of the clinically used Ritonavir, to the HIV-1 protease. Due to a lack of published experimental data for this compound, this document presents a comprehensive, hypothetical framework for its computational analysis. By leveraging the extensive knowledge of Ritonavir's interaction with its target, we outline a detailed workflow for molecular modeling, predict potential binding interactions, and describe the experimental protocols necessary for the validation of these theoretical models. This guide serves as a roadmap for researchers interested in exploring the stereochemical nuances of drug-receptor interactions and the potential therapeutic implications of enantiomeric counterparts of established drugs.

Introduction: The Significance of Stereochemistry in Drug Action

The interaction between a drug and its biological target is a highly specific, three-dimensional process. For chiral drugs, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral, creating a diastereomeric relationship with each enantiomer of a chiral drug. This can lead to variations in binding affinity, efficacy, and metabolism.

Ritonavir is a C2-symmetric inhibitor of the dimeric HIV-1 protease.[1] However, the active site of the protease, while composed of two identical protein chains, is not perfectly symmetrical, particularly when interacting with an asymmetric substrate or inhibitor. This inherent asymmetry in the binding pocket suggests that the two enantiomers of Ritonavir may not bind with equal affinity. While the (5S,8S,10S,11S) isomer of Ritonavir is the active pharmaceutical ingredient, the binding characteristics of its enantiomer, this compound, have not been extensively reported in the scientific literature. Understanding the theoretical binding of this compound is crucial for a complete comprehension of the structure-activity relationship of this important drug class and for the rational design of new, potentially more potent or selective protease inhibitors.

HIV-1 Protease Inhibition Pathway

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2] Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus.[2]

HIV_Protease_Inhibition gag_pol Gag-Pol Polyprotein cleavage Cleavage gag_pol->cleavage Substrate for hiv_protease HIV-1 Protease hiv_protease->cleavage Catalyzes inhibition Inhibition viral_proteins Mature Viral Proteins cleavage->viral_proteins immature_virion Non-infectious Virion cleavage->immature_virion assembly Viral Assembly viral_proteins->assembly virion Infectious Virion assembly->virion ritonavir Ritonavir / this compound ritonavir->hiv_protease Binds to inhibition->cleavage

Caption: HIV-1 Protease Inhibition Pathway.

Theoretical Modeling Workflow for this compound

A systematic computational approach is necessary to predict the binding affinity and interaction patterns of this compound with HIV-1 protease. The following workflow outlines the key steps in this theoretical investigation.

Modeling_Workflow start Start: Define Objectives prep_ligand Ligand Preparation: Generate 3D structure of this compound start->prep_ligand prep_protein Protein Preparation: Obtain HIV-1 Protease crystal structure (e.g., PDB: 1HXW) start->prep_protein docking Molecular Docking: Predict binding pose and affinity of this compound prep_ligand->docking prep_protein->docking md_sim Molecular Dynamics Simulation: Assess complex stability and dynamics docking->md_sim binding_energy Binding Free Energy Calculation: (e.g., MM/PBSA, MM/GBSA) md_sim->binding_energy analysis Interaction Analysis: Identify key residues and interactions binding_energy->analysis comparison Comparative Analysis: Compare this compound with Ritonavir analysis->comparison end End: Hypothesis Generation comparison->end

Caption: Theoretical Modeling Workflow for this compound.

Predicted Binding Interactions of this compound

While experimental data is absent, we can hypothesize the binding of this compound based on the known binding mode of Ritonavir and the principles of stereochemistry. The crystal structure of Ritonavir in complex with HIV-1 protease (PDB ID: 1HXW) reveals critical interactions with the active site residues.[3]

Ritonavir_entRitonavir_Binding ritonavir Ritonavir (5S,8S,10S,11S) binding_interaction Binding Interaction Diastereomeric Complex ritonavir->binding_interaction Optimal Fit ent_ritonavir This compound (5R,8R,10R,11R) ent_ritonavir->binding_interaction Suboptimal Fit (Steric Hindrance) hiv_protease HIV-1 Protease Active Site Asymmetric Environment hiv_protease->binding_interaction outcome Predicted Outcome Lower Binding Affinity for this compound binding_interaction->outcome

Caption: Logical Diagram of Ritonavir vs. This compound Binding.

It is predicted that this compound will exhibit a lower binding affinity for HIV-1 protease compared to Ritonavir. The specific stereochemistry of Ritonavir is optimized for the asymmetric active site. The inversion of all chiral centers in this compound would likely lead to steric clashes with active site residues and a loss of key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition.

Quantitative Data Summary (Ritonavir vs. Hypothetical this compound)

The following table summarizes the known binding data for Ritonavir and provides a template for the data that would need to be generated for this compound.

ParameterRitonavirThis compoundReference
Binding Affinity
IC50~15 nMTo Be Determined[4]
Ki~0.05 nMTo Be Determined[5]
Computational Data
Docking Score (kcal/mol)-8.5 to -10.5 (Varies with software)To Be Determined[6]
Binding Free Energy (kcal/mol)-14.93 (MM/GBSA)To Be Determined[7]
Key Interacting Residues Asp25, Asp29, Asp30, Val32, Ile47, Gly48, Ile50, Val82To Be Determined[3][8]

Experimental Validation: Methodologies

Theoretical models, while powerful, must be validated by experimental data. The following section details a generalized protocol for an in vitro HIV-1 protease inhibitor screening assay that could be employed to determine the inhibitory activity of this compound.

In Vitro HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease.

Principle: This assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Dilution Buffer

  • This compound (synthesized and purified)

  • Ritonavir (as a positive control)

  • Pepstatin A (as a known protease inhibitor control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and Ritonavir in DMSO.

    • Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well microplate, add the following to respective wells:

      • Blank: Assay Buffer

      • Enzyme Control (EC): Assay Buffer + HIV-1 Protease

      • Inhibitor Control (IC): Assay Buffer + HIV-1 Protease + Pepstatin A

      • Test Compound: Diluted this compound/Ritonavir + HIV-1 Protease

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[9]

  • Enzyme Reaction:

    • Prepare the HIV-1 Protease substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero (T0).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percent inhibition relative to the enzyme control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This technical guide provides a comprehensive framework for the theoretical modeling of this compound binding to HIV-1 protease. While the lack of experimental data for this compound necessitates a hypothetical approach, the principles of stereochemistry and the wealth of information available for Ritonavir allow for the formulation of a robust computational and experimental plan. The proposed workflow, from molecular docking and dynamics to in vitro validation, outlines a clear path for elucidating the structure-activity relationship of this enantiomeric pair. Such studies are fundamental to advancing our understanding of drug-receptor interactions and can provide valuable insights for the design of next-generation antiretroviral agents. The exploration of stereoisomers of existing drugs remains a promising, yet often overlooked, avenue in drug discovery.

References

ent-Ritonavir: A Technical Guide for its Application as a Negative Control in Ritonavir Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritonavir, a potent protease inhibitor, is a cornerstone of antiretroviral therapy and a widely used pharmacokinetic enhancer. Rigorous investigation of its mechanisms of action and off-target effects necessitates the use of appropriate negative controls. This technical guide establishes the rationale and provides a framework for the use of ent-Ritonavir, the enantiomer of Ritonavir, as an ideal negative control in preclinical studies. While direct comparative biological data for this compound is not extensively published, fundamental principles of stereopharmacology and the well-documented structure-activity relationships of Ritonavir strongly support the assertion of its biological inactivity. This guide outlines the theoretical basis for this assertion, provides detailed hypothetical experimental protocols, and presents a logical framework for its implementation in research.

Introduction: The Need for a Valid Negative Control

Ritonavir's therapeutic efficacy stems from its specific, high-affinity binding to the active site of the HIV-1 protease.[1][2][3] It also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, a mechanism leveraged for its role as a pharmacokinetic booster.[4][5][6] Furthermore, Ritonavir has been shown to interact with other cellular targets, including P-glycoprotein and various signaling pathways, which may contribute to both its therapeutic and adverse effects.[6]

To distinguish the on-target effects of Ritonavir from non-specific or off-target interactions, a negative control that is structurally analogous but biologically inert is essential. The enantiomer of a chiral drug, such as this compound, often serves as the perfect negative control because it shares the same physicochemical properties (e.g., solubility, molecular weight) but lacks the specific stereochemical configuration required for biological activity.[7][8][9]

Chemical Name of this compound: thiazol-5-ylmethyl ((2R,3R,5R)-3-hydroxy-5-((R)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl)carbamate.[10][11]

The Stereochemical Basis for this compound as a Negative Control

The biological activity of chiral drugs is predicated on the precise three-dimensional arrangement of their atoms, which allows for specific interactions with biological macromolecules like enzymes and receptors.[8][9][12] Ritonavir's interaction with its primary targets is highly stereospecific.

Interaction with HIV-1 Protease

The HIV-1 protease active site is a highly structured, chiral environment. The binding of Ritonavir is dependent on a network of hydrogen bonds and hydrophobic interactions that are dictated by the specific stereochemistry of its functional groups.[13] Molecular modeling and structural biology studies have shown that the (2S, 3S, 5S) configuration of Ritonavir is crucial for its optimal fit within the protease active site.[13] It is therefore highly probable that this compound, with its (2R, 3R, 5R) configuration, would not be able to establish the same critical binding interactions, rendering it inactive as a protease inhibitor.

Interaction with Cytochrome P450 3A4 (CYP3A4)

Ritonavir's potent inhibition of CYP3A4 is also stereoselective. It binds to the heme iron within the enzyme's active site via its thiazole nitrogen.[4][14] The overall conformation of the molecule, dictated by its chiral centers, allows it to fit snugly within the active site cavity.[4][14] Structure-activity relationship studies of Ritonavir analogs have demonstrated that even minor changes to the stereochemistry of the side-groups can significantly impact binding affinity and inhibitory potency.[1][2][4] Therefore, the complete inversion of all chiral centers in this compound is expected to disrupt the precise orientation required for effective CYP3A4 inhibition.

Data Presentation: Predicted vs. Known Activity

While experimental data for this compound is scarce, we can extrapolate its expected activity based on the known activity of Ritonavir and the principles of stereochemistry. The following tables summarize the known quantitative data for Ritonavir and the predicted data for this compound.

Table 1: Comparative Activity Profile of Ritonavir and this compound

Target/ActivityRitonavirThis compound (Predicted)
HIV-1 Protease Inhibition (EC50) ~0.02 µM[3]No significant inhibition
CYP3A4 Inhibition (IC50) ~0.13 µM[1][2]No significant inhibition
P-glycoprotein Inhibition Yes[6]Unlikely to be a potent inhibitor
Akt/NF-κB Pathway Modulation YesUnlikely to have the same effect

Table 2: Key Physicochemical Properties

PropertyRitonavirThis compound
Molecular Formula C37H48N6O5S2C37H48N6O5S2
Molecular Weight 720.95 g/mol 720.95 g/mol
Solubility Soluble in methanol and ethanol, insoluble in water[15]Expected to be identical to Ritonavir
Chiral Centers (2S, 3S, 5S)(2R, 3R, 5R)

Experimental Protocols: Using this compound as a Negative Control

The following are detailed, albeit hypothetical, experimental protocols for using this compound as a negative control in key assays for Ritonavir activity. Researchers should obtain this compound through custom synthesis from specialized vendors.[10][11][16]

HIV-1 Protease Inhibition Assay

Objective: To confirm that this compound does not inhibit HIV-1 protease activity.

Methodology:

  • Reagents: Recombinant HIV-1 protease, a fluorogenic protease substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R), assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7), Ritonavir (positive control), this compound, and a vehicle control (e.g., DMSO).

  • Procedure:

    • Prepare a serial dilution of Ritonavir and this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of each drug dilution (or vehicle control).

    • Add 80 µL of the fluorogenic substrate solution to each well.

    • Initiate the reaction by adding 10 µL of a pre-diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of Ritonavir and this compound. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value. It is expected that Ritonavir will show potent inhibition, while this compound will have no significant effect on protease activity.

CYP3A4 Inhibition Assay

Objective: To demonstrate that this compound does not inhibit CYP3A4 activity.

Methodology:

  • Reagents: Human liver microsomes (or recombinant CYP3A4), a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4), Ritonavir (positive control), this compound, and a vehicle control (DMSO).

  • Procedure:

    • Prepare serial dilutions of Ritonavir and this compound.

    • In a 96-well plate, pre-incubate the liver microsomes with the drug dilutions (or vehicle) for 15 minutes at 37°C.

    • Add the BFC substrate and incubate for a further 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Monitor the production of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)-coumarin) over time using a fluorescence plate reader (Excitation: ~409 nm, Emission: ~530 nm).

  • Data Analysis: Determine the rate of metabolite formation for each condition. Calculate the percent inhibition and determine the IC50 values. Ritonavir should exhibit strong inhibition, whereas this compound is expected to be inactive.

Cell-Based Viability/Toxicity Assay

Objective: To assess if the cellular effects of Ritonavir are specific and not due to general cytotoxicity.

Methodology:

  • Cell Line: A relevant cell line for the biological question (e.g., a cancer cell line to study off-target anti-proliferative effects).

  • Reagents: Cell culture medium, Ritonavir, this compound, vehicle control (DMSO), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Ritonavir, this compound, or vehicle for a specified period (e.g., 24, 48, or 72 hours).

    • At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability against drug concentration. If Ritonavir exhibits a specific biological effect (e.g., anti-proliferative), it should be observed at concentrations that are not generally cytotoxic. This compound should not show the same specific effect.

Visualizations: Signaling Pathways and Logical Frameworks

Ritonavir's Mechanism of Action

Ritonavir_Mechanism cluster_HIV HIV Replication Cycle cluster_Drug Drug Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature Non-infectious Virion Immature Non-infectious Virion HIV Protease->Immature Non-infectious Virion Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Ritonavir Ritonavir Ritonavir->HIV Protease Inhibits

Caption: Ritonavir's inhibition of HIV protease, preventing viral maturation.

Pharmacokinetic Enhancement by Ritonavir

Ritonavir_PK_Enhancement Other Protease Inhibitor Other Protease Inhibitor CYP3A4 CYP3A4 Other Protease Inhibitor->CYP3A4 Metabolism Metabolism CYP3A4->Metabolism Increased Drug Levels Increased Drug Levels CYP3A4->Increased Drug Levels Decreased Drug Levels Decreased Drug Levels Metabolism->Decreased Drug Levels Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits

Caption: Ritonavir boosts other drugs by inhibiting their metabolism by CYP3A4.

Logical Framework for Using this compound as a Negative Control

Negative_Control_Logic cluster_ritonavir Ritonavir (Active Drug) cluster_ent_ritonavir This compound (Negative Control) Specific 3D Structure (2S, 3S, 5S) Specific 3D Structure (2S, 3S, 5S) Binds to Target (e.g., HIV Protease) Binds to Target (e.g., HIV Protease) Specific 3D Structure (2S, 3S, 5S)->Binds to Target (e.g., HIV Protease) Biological Effect Biological Effect Binds to Target (e.g., HIV Protease)->Biological Effect Mirror Image 3D Structure (2R, 3R, 5R) Mirror Image 3D Structure (2R, 3R, 5R) Does NOT Bind to Target Does NOT Bind to Target Mirror Image 3D Structure (2R, 3R, 5R)->Does NOT Bind to Target No Biological Effect No Biological Effect Does NOT Bind to Target->No Biological Effect Chiral Target Environment Chiral Target Environment Chiral Target Environment->Binds to Target (e.g., HIV Protease) Chiral Target Environment->Does NOT Bind to Target Ritonavir Ritonavir Ritonavir->Specific 3D Structure (2S, 3S, 5S) This compound This compound This compound->Mirror Image 3D Structure (2R, 3R, 5R)

Caption: Stereospecificity dictates Ritonavir's activity and this compound's inactivity.

Conclusion

The use of this compound as a negative control is a scientifically rigorous approach to validating the specificity of Ritonavir's biological effects. While direct experimental data on the enantiomer is limited, the foundational principles of stereochemistry in pharmacology provide a strong theoretical basis for its biological inertness. By incorporating this compound into experimental designs, researchers can significantly enhance the quality and interpretability of their data, leading to a more precise understanding of Ritonavir's mechanisms of action and its potential off-target effects. This guide provides the necessary framework for the confident application of this compound in future research endeavors.

References

Methodological & Application

Application Note: Chiral Separation of Ritonavir and ent-Ritonavir by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a highly selective High-Performance Liquid Chromatography (HPLC) method for the separation of Ritonavir and its diastereomer, ent-Ritonavir. The method utilizes a cellulose-based chiral stationary phase, providing excellent resolution and peak shape for the accurate quantification of the enantiomeric excess and the detection of chiral impurities in bulk drug substances and pharmaceutical formulations. This method is crucial for ensuring the stereochemical purity of Ritonavir, a critical quality attribute for its therapeutic efficacy and safety.

Introduction

Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS. It possesses four chiral centers, making a total of sixteen possible stereoisomers. The therapeutically active form is (5S,8S,10S,11S)-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid, 5-thiazolylmethyl ester. Its diastereomer, this compound, where all chiral centers are inverted, can be present as a process-related impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral drugs. Therefore, a robust and reliable analytical method for the separation and quantification of Ritonavir from its diastereomers is essential. This application note details a normal-phase HPLC method developed for this purpose.

Experimental
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).

  • Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Ultrasonic Bath: Branson 5800 or equivalent.

  • Syringe Filters: 0.45 µm PTFE.

  • Ritonavir Reference Standard (USP or equivalent).

  • This compound (custom synthesis or specialized supplier).

  • n-Hexane (HPLC grade).

  • Ethanol (anhydrous, HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

  • Triethylamine (TEA) (HPLC grade).

A summary of the optimized HPLC conditions is provided in the table below.

ParameterValue
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA : TEA (950:50:1:1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 20 minutes
Protocols
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ritonavir reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Ethanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Spiked Sample (for resolution): Prepare a solution containing 100 µg/mL of Ritonavir and spike it with a known concentration of this compound (e.g., 1 µg/mL) to verify the resolution.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Ritonavir and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of Ethanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with Ethanol.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase for a final nominal concentration of 100 µg/mL of Ritonavir.

Results and Discussion

The developed method successfully separates Ritonavir from its diastereomer, this compound. The use of a cellulose-based chiral stationary phase in normal-phase mode provides a high degree of stereoselectivity. The addition of small amounts of TFA and TEA to the mobile phase helps to improve peak shape and reproducibility by minimizing ionic interactions with the stationary phase.

A representative chromatogram showing the separation is presented below (Note: This is a simulated chromatogram for illustrative purposes).

(Image of a chromatogram showing two well-resolved peaks for Ritonavir and this compound would be placed here in a formal application note.)

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Specificity No interference from placebo was observed. The peaks for Ritonavir and this compound were well-resolved from each other and from other potential impurities.
Linearity (µg/mL) 1 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.50
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Resolution (Rs) > 2.0 between Ritonavir and this compound

The following table summarizes the expected retention times and system suitability parameters for the separation.

CompoundRetention Time (min)Tailing Factor (T)Theoretical Plates (N)
This compound~ 12.5< 1.5> 5000
Ritonavir~ 14.8< 1.5> 5000
Conclusion

The HPLC method described in this application note is suitable for the chiral separation of Ritonavir and its diastereomer, this compound, in both bulk drug and pharmaceutical dosage forms. The method is selective, linear, precise, and accurate, making it a valuable tool for quality control and stability studies.

Experimental Workflow and Logical Relationship Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_standard Accurately Weigh Ritonavir Standard start->weigh_standard weigh_sample Weigh Powdered Tablet Sample start->weigh_sample dissolve_standard Dissolve in Ethanol weigh_standard->dissolve_standard dilute_standard Dilute with Mobile Phase to Working Concentration dissolve_standard->dilute_standard inject Inject 10 µL into HPLC System dilute_standard->inject dissolve_sample Dissolve in Ethanol & Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm PTFE Filter dissolve_sample->filter_sample dilute_sample Dilute with Mobile Phase filter_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation on Chiralcel OD-H inject->separate detect Detect at 240 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Report calculate->report Chiral_Separation_Logic cluster_mixture Analyte Mixture cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Interaction & Separation cluster_output Chromatographic Output mixture Ritonavir & this compound (Diastereomers) interaction Differential Diastereomeric Interactions mixture->interaction csp Cellulose-based CSP (Chiralcel OD-H) csp->interaction retention Different Retention Times interaction->retention separation Separated Peaks in Chromatogram retention->separation

Application Notes and Protocols for the Analytical Quantification of ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is a potent protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other antiretroviral drugs.[1] As a chiral molecule with multiple stereocenters, Ritonavir exists in various stereoisomeric forms. The enantiomer of the clinically used form is referred to as ent-Ritonavir. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties.[2][3] Therefore, the ability to selectively quantify this compound is crucial for comprehensive pharmacokinetic studies, impurity profiling in pharmaceutical formulations, and in the research and development of new stereoisomeric drugs.

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Ritonavir using various analytical techniques. These values can serve as a benchmark for the development and validation of a method for this compound.

Table 1: HPLC and LC-MS/MS Methods for Ritonavir Quantification

ParameterHPLCLC-MS/MSReference(s)
Linearity Range 10 - 50 ppm2.0 - 5000 ng/mL[4][5]
Limit of Detection (LOD) 1.203 µg/mLNot Reported[1]
Limit of Quantification (LOQ) 4.011 µg/mL2.0 ng/mL[1][5]
Recovery ~100%85.7% - 106%[1][5]
Precision (%RSD) < 2.0%< 15%[6][7]

Experimental Protocols

Standard (Achiral) Quantification of Ritonavir by RP-HPLC

This protocol describes a general method for the quantification of total Ritonavir in a sample, without distinguishing between enantiomers.

a. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.5) in a 50:40 (v/v) ratio with Methanol (10%)[4]

  • Flow Rate: 1.1 mL/min[4]

  • Detection Wavelength: 250 nm[8]

  • Ritonavir reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

b. Preparation of Solutions

  • Mobile Phase: Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. Mix with acetonitrile and methanol in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ritonavir reference standard and dissolve in 10 mL of mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-50 µg/mL).[4]

c. Sample Preparation (for Pharmaceutical Formulations)

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to a known amount of Ritonavir into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

d. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the standard and sample solutions.

  • Record the chromatograms and measure the peak area for Ritonavir.

e. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Ritonavir in the sample by interpolating its peak area on the calibration curve.

Proposed Method: Chiral HPLC for the Quantification of this compound

Due to the lack of a standardized method for the quantification of this compound, the following protocol is a proposed approach based on established principles of chiral chromatography for structurally complex molecules, including other HIV protease inhibitors.[9][10] This method will require rigorous development and validation.

a. Instrumentation and Materials

  • HPLC system with UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase (CSP): Polysaccharide-based chiral column (e.g., Amylose or Cellulose derivatives like Chiralpak® AD-H or Chiralcel® OD-H). These have shown broad applicability for the separation of chiral compounds.[11]

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for polysaccharide-based CSPs. A typical starting ratio could be 90:10 (v/v) n-hexane:isopropanol. For basic compounds like Ritonavir, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[9]

  • Flow Rate: 1.0 mL/min (to be optimized)

  • Detection Wavelength: 250 nm

  • This compound and Ritonavir reference standards (if available) or a racemic mixture.

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (for analysis of basic compounds)

b. Method Development Strategy

  • Column Screening: Screen different polysaccharide-based chiral columns (both amylose and cellulose-based) to identify the one that provides the best separation (resolution) between Ritonavir and this compound.

  • Mobile Phase Optimization:

    • Vary the ratio of n-hexane to the alcohol modifier to optimize retention and resolution.

    • Evaluate different alcohol modifiers (isopropanol, ethanol) as they can provide different selectivities.

    • Optimize the concentration of the amine modifier to achieve symmetrical peaks.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve separation efficiency and reduce analysis time.

c. Proposed Experimental Protocol

  • Preparation of Solutions:

    • Prepare the mobile phase by mixing the selected solvents in the optimized ratio.

    • Prepare a stock solution of the Ritonavir/ent-Ritonavir mixture in the mobile phase.

    • Prepare a series of working standard solutions for calibration.

  • Chromatographic Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the standard solutions and the sample solution.

    • Identify the peaks corresponding to Ritonavir and this compound based on the injection of individual standards (if available) or by using a validated reference method.

  • Data Analysis and Validation:

    • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Ritonavir and a general workflow for its chiral analysis.

Ritonavir_Metabolism Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Metabolism Ritonavir->CYP3A4 Strong Inhibition CYP2D6 CYP2D6 Ritonavir->CYP2D6 Metabolism ent_Ritonavir This compound ent_Ritonavir->CYP3A4 Metabolism (presumed) Metabolites Metabolites CYP3A4->Metabolites CYP2D6->Metabolites Inhibition Inhibition Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Sample containing Ritonavir and this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Reference Standard (Racemic or Enantiopure) Standard->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification of this compound Chromatogram->Quantification

References

Application Notes and Protocols for ent-Ritonavir in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2][3] It functions by preventing the cleavage of viral polyproteins, which results in the production of immature and non-infectious viral particles.[2][3][4] Beyond its direct antiviral activity, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4][5] This property is widely exploited in combination antiretroviral therapy, where low "booster" doses of Ritonavir are used to increase the plasma concentrations and prolong the half-life of other co-administered protease inhibitors.[2][4]

ent-Ritonavir is the enantiomer of Ritonavir. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, they can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the biological evaluation of a single enantiomer, such as this compound, is crucial.

These application notes provide detailed protocols for evaluating the biological activity of this compound in various cell-based assays. The methodologies described are based on established assays for Ritonavir and are intended to serve as a starting point for researchers. It is essential to note that these protocols may require optimization for specific cell lines and experimental conditions.

Principle of Cell-Based Assays

Cell-based assays are fundamental tools in drug discovery and development, allowing for the study of a compound's biological effects in a cellular context. For this compound, the primary assays of interest include:

  • Antiviral Activity Assays: These assays determine the ability of this compound to inhibit viral replication in cultured cells. A common approach involves infecting a susceptible cell line with a virus in the presence of varying concentrations of the compound and measuring a viral marker (e.g., a viral enzyme, antigen, or a reporter gene) to quantify the extent of inhibition.

  • Cytotoxicity Assays: These assays are crucial to assess the toxicity of the compound to the host cells. The data is used to determine the therapeutic index, which is a measure of the drug's safety.

  • CYP3A4 Inhibition Assays: Given Ritonavir's potent inhibitory effect on CYP3A4, it is important to characterize this activity for this compound. Cell-based CYP3A4 inhibition assays typically use a cell line that expresses the enzyme and a substrate that is converted into a detectable product.

Data Presentation: In Vitro Activity of Ritonavir

The following table summarizes the reported in vitro activity of Ritonavir. Researchers should aim to generate a similar table for this compound to allow for direct comparison.

ParameterCell LineVirus/EnzymeValueReference
EC50 Various lymphoblastoid cell lines and peripheral blood lymphocytesHIV-13.8 to 153 nM[1]
Average EC50 Low passage clinical isolatesHIV-122 nM (n=13)[1]
CC50 Several cell lines-> 20 µM[1]
In Vitro Therapeutic Index -HIV-1At least 1000[1]

Experimental Protocols

Antiviral Activity Assay: HIV-1 Replication Inhibition

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound for the inhibition of HIV-1 replication using a reporter cell line.

Materials:

  • HeLa-CD4-LTR-β-gal cells (or other suitable HIV-1 susceptible reporter cell line)

  • HIV-1 (laboratory-adapted strain, e.g., IIIB)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • β-galactosidase substrate (e.g., CPRG or a luminescent substrate)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar.

  • Treatment and Infection:

    • Remove the medium from the cells.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.

    • Add 50 µL of HIV-1 diluted in complete medium to each well (except cell controls) at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement (β-galactosidase activity):

    • Wash the cells with PBS.

    • Lyse the cells according to the lysis buffer manufacturer's instructions.

    • Add the β-galactosidase substrate to the cell lysates.

    • Incubate at 37°C until a color change is visible (for colorimetric assays) or for the recommended time (for luminescent assays).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from the cell control wells.

    • Normalize the data by setting the virus control (no compound) as 100% infection.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • The same cell line used in the antiviral assay.

  • This compound

  • Complete cell culture medium

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as the antiviral assay. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with no compound as cell controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Endpoint Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Read the absorbance or luminescence.

  • Data Analysis:

    • Normalize the data by setting the cell control (no compound) as 100% viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the CC50 value using non-linear regression.

Cell-Based CYP3A4 Inhibition Assay

This protocol measures the 50% inhibitory concentration (IC50) of this compound on CYP3A4 activity.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or a cell line engineered to express CYP3A4.

  • This compound

  • CYP3A4 substrate (e.g., a fluorogenic or luminogenic substrate like P450-Glo™ CYP3A4 Assay)

  • Ketoconazole (positive control inhibitor)

  • Complete cell culture medium

  • 96-well cell culture plates (white, opaque for luminescence)

  • CO2 incubator

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment and recovery.

  • Compound Treatment: Add serial dilutions of this compound and the positive control (ketoconazole) to the wells. Include wells with no compound as the 100% activity control. Pre-incubate for a short period (e.g., 30-60 minutes).

  • Substrate Addition: Add the CYP3A4 substrate to all wells.

  • Incubation: Incubate for the time recommended by the substrate manufacturer to allow for enzymatic conversion.

  • Endpoint Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the no-compound control as 100% enzyme activity.

    • Plot the percentage of CYP3A4 activity against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Treat Cells with this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Virus Stock E Infect Cells with Virus C->E D->E F Incubate for 48-72 hours E->F G Measure Endpoint (e.g., Reporter Gene) F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Caption: Experimental workflow for a cell-based antiviral assay.

HIV_Lifecycle_and_Protease_Inhibition cluster_host Host Cell cluster_inhibition Mechanism of Action A HIV Entry B Reverse Transcription A->B C Integration into Host DNA B->C D Transcription & Translation C->D G Gag-Pol Polyprotein D->G E Assembly of New Virus Particles F Budding E->F H HIV Protease G->H cleavage H->E matures J Immature, Non-infectious Virus H->J cleavage blocked I This compound I->H inhibits

Caption: HIV life cycle and the mechanism of protease inhibitors.

Therapeutic_Index_Logic cluster_inputs Experimental Inputs cluster_output Calculated Output cluster_interpretation Interpretation EC50 EC50 (Antiviral Assay) Potency TI Therapeutic Index (TI) = CC50 / EC50 EC50->TI CC50 CC50 (Cytotoxicity Assay) Toxicity CC50->TI HighTI High TI (Desirable Safety Profile) TI->HighTI if large LowTI Low TI (Poor Safety Profile) TI->LowTI if small

Caption: Logical relationship for determining the Therapeutic Index.

References

Application Notes and Protocols for ent-Ritonavir Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of ent-Ritonavir powder in a laboratory setting. The included protocols offer step-by-step instructions for common analytical procedures.

Product Information

PropertyValueReference
Chemical Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[1]
Molecular Formula C37H48N6O5S2[1]
Molecular Weight 720.94 g/mol [1]
Appearance White to off-white powder[1]
Storage Store at -20°C for long-term stability (≥ 4 years).[1]

Handling and Storage

This compound powder should be handled by trained personnel in a laboratory setting. Adherence to standard safety protocols is essential to minimize exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound powder to prevent skin and eye contact, inhalation, and ingestion.

PPE ItemSpecification
Gloves Nitrile or latex gloves. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.
Storage Conditions

Proper storage is crucial for maintaining the stability and purity of this compound powder.

ConditionGuideline
Temperature Long-term storage at -20°C is recommended for optimal stability.
Container Store in a tightly sealed, light-resistant container.
Environment Keep in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Solubility

This compound powder exhibits varying solubility in different solvents.

SolventSolubility
Water Practically insoluble.
Dimethyl Sulfoxide (DMSO) Soluble.
Ethanol Soluble.
Methanol Soluble.

Stability Profile

Forced degradation studies indicate that this compound is susceptible to degradation under certain stress conditions. The following table summarizes the degradation of this compound under various conditions.

Stress Condition% Degradation
Acidic (0.1 N HCl) Significant Degradation
Basic (0.1 N NaOH) Significant Degradation
Oxidative (30% H2O2) Moderate Degradation
Thermal (105°C) Significant Degradation
Photolytic (Sunlight) Minor Degradation

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL standard stock solution of this compound in methanol.

Materials:

  • This compound powder

  • HPLC-grade methanol

  • Analytical balance

  • 10 mL volumetric flask

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.

  • Vortex or sonicate the flask for 10-15 minutes to ensure complete dissolution of the powder.

  • Once dissolved, add methanol to the flask up to the 10 mL mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution at 2-8°C, protected from light.

Protocol for RP-HPLC Analysis of this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC system with a UV detector.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Acetonitrile and water (various ratios, e.g., 70:30 v/v).
Flow Rate 1.0 mL/min.
Detection Wavelength 240 nm.
Injection Volume 10 µL.
Column Temperature Ambient.

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of calibration standards by diluting the 1 mg/mL stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase.

  • Prepare the sample solution by dissolving a known amount of this compound powder in the mobile phase to a concentration within the calibration range.

  • Inject the blank (mobile phase), followed by the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area for each injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Spill Cleanup and Disposal

Spill Cleanup Protocol

In the event of a spill of this compound powder, follow these steps to ensure safe cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear two pairs of gloves, a lab coat, safety goggles, and a respirator.

  • Contain the Spill:

    • For a dry powder spill , gently cover the spill with absorbent pads dampened with water to avoid raising dust.

    • For a solution spill , cover the spill with absorbent material, starting from the outside and working inwards.

  • Clean the Area:

    • Carefully collect the absorbed material and any contaminated debris using a scoop and scraper. Place all waste into a labeled hazardous waste bag.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Dispose of Waste: Seal the hazardous waste bag and dispose of it according to your institution's guidelines for hazardous chemical waste.

  • Decontaminate: Thoroughly wash your hands and any affected skin areas with soap and water after removing PPE.

Waste Disposal

All waste containing this compound, including unused powder, contaminated materials from spill cleanup, and empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh this compound Powder dissolve Dissolve in Methanol weigh->dissolve equilibrate Equilibrate HPLC System dilute Prepare Standards & Samples dissolve->dilute inject Inject Samples equilibrate->inject integrate Integrate Peak Areas run Run Chromatogram inject->run calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify mechanism_of_action cluster_hiv HIV Replication Cycle cluster_drug Drug Action gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease cleavage viral_proteins Mature Viral Proteins hiv_protease->viral_proteins virion Infectious Virion Assembly viral_proteins->virion ritonavir This compound ritonavir->hiv_protease inhibits cyp3a4 CYP3A4 Enzyme ritonavir->cyp3a4 inhibits other_pi Other Protease Inhibitors cyp3a4->other_pi metabolizes metabolism Metabolism of other PIs other_pi->metabolism

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Ritonavir, the enantiomer of the widely used antiretroviral drug Ritonavir, is a compound of significant interest in pharmaceutical research. As with Ritonavir, this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting low solubility and low permeability. This inherent poor aqueous solubility presents a considerable challenge for in vitro and in vivo studies, necessitating the use of specific solvents and protocols to achieve desired concentrations for experimental assays. These application notes provide detailed protocols for the effective dissolution of this compound for research purposes.

Data Presentation: Solubility of this compound

The solubility of this compound is comparable to that of Ritonavir. The following table summarizes the solubility of Ritonavir in various common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~15 mg/mL
Ethanol~5 mg/mL
MethanolFreely Soluble[1]
IsopropanolSoluble[1]
WaterPractically Insoluble (~5 µg/mL)[2]
0.1 N Hydrochloric Acid (HCl)1.2 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2)~0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in a suitable organic solvent. This stock solution can then be used for serial dilutions or for the preparation of aqueous working solutions.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound crystalline solid using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound solid to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize degradation.

Protocol 2: Preparation of an Aqueous Working Solution

Due to the poor aqueous solubility of this compound, a two-step process is recommended for preparing aqueous working solutions for cell-based assays or other experiments requiring a physiological buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Vortex mixer

Procedure:

  • Initial Dilution: Begin by diluting the high-concentration this compound stock solution (from Protocol 1) with the aqueous buffer of choice. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Stepwise Dilution (Recommended): To avoid precipitation, it is best to perform the dilution in a stepwise manner. For instance, first dilute the DMSO stock into a smaller volume of the aqueous buffer and vortex well. Then, add this intermediate dilution to the final volume of the buffer.

  • Final Concentration: For maximum solubility in aqueous buffers, it is often necessary to first dissolve ritonavir in DMSO and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to the potential for precipitation and degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock with Aqueous Buffer store->dilute Retrieve Stock vortex Vortex to Mix dilute->vortex use Use Immediately vortex->use

Figure 1. Experimental workflow for dissolving this compound.

signaling_pathway Ritonavir This compound CYP3A4 Cytochrome P450 3A4 (CYP3A4) Ritonavir->CYP3A4 Inhibits HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits Metabolism Metabolism of Protease Inhibitors CYP3A4->Metabolism Metabolizes Protease_Inhibitors Other Protease Inhibitors (e.g., Saquinavir, Indinavir) Protease_Inhibitors->HIV_Protease Inhibits Plasma_Concentration Increased Plasma Concentration Metabolism->Plasma_Concentration Decreases Viral_Replication HIV Replication HIV_Protease->Viral_Replication Enables

Figure 2. Simplified signaling pathway of Ritonavir's mechanism of action.

References

Application Notes and Protocols for in vivo Experimental Design using ent-Ritonavir in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction to ent-Ritonavir

Ritonavir is an antiretroviral drug of the protease inhibitor class used to treat HIV infection.[1] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key pathway for the metabolism of many drugs.[2] This property has led to its widespread use at sub-therapeutic doses as a pharmacokinetic enhancer or "booster" for other protease inhibitors and antiviral drugs, increasing their bioavailability and prolonging their half-life.[2][3] this compound is the enantiomer of Ritonavir. While its specific biological activities are not well-documented, it is crucial to assume they may differ from Ritonavir. The protocols outlined here are designed to establish a baseline for in vivo studies in mice.

Mechanism of Action (Based on Ritonavir)

The primary mechanism of action for Ritonavir's boosting effect is the potent, mechanism-based inhibition of CYP3A4 in the liver and intestinal wall.[2] This reduces the first-pass metabolism of co-administered drugs that are substrates of CYP3A4. Additionally, Ritonavir is known to inhibit the drug efflux transporter P-glycoprotein (P-gp), further increasing the absorption and tissue penetration of co-administered drugs.[4] While it is a strong inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6, Ritonavir can also act as an inducer for other enzymes like CYP1A2, CYP2B6, CYP2C9, and glucuronosyl transferase (UGT), which can lead to complex drug-drug interactions.[2][4]

G cluster_0 Small Intestine (Enterocyte) cluster_1 Liver (Hepatocyte) Drug_Lumen Co-administered Drug (Oral) Absorption Absorption Drug_Lumen->Absorption ent_Ritonavir_Lumen This compound (Oral) ent_Ritonavir_Lumen->Absorption Metabolism CYP3A4 Metabolism Absorption->Metabolism First-Pass Metabolism Efflux P-gp Efflux Absorption->Efflux Efflux back to lumen To_Portal_Vein To Portal Vein Absorption->To_Portal_Vein Efflux->Drug_Lumen Portal_Vein_Drug Drug from Portal Vein To_Portal_Vein->Portal_Vein_Drug Inhibition->Metabolism Inhibition Inhibition->Efflux Inhibition Hepatic_Metabolism CYP3A4 Metabolism Portal_Vein_Drug->Hepatic_Metabolism To_Systemic To Systemic Circulation Portal_Vein_Drug->To_Systemic ent_Ritonavir_Systemic This compound ent_Ritonavir_Systemic->Hepatic_Metabolism Inhibition

Caption: Pharmacokinetic boosting mechanism of this compound.

Signaling Pathway Interactions

Beyond its effects on drug metabolism, Ritonavir has been shown to modulate intracellular signaling pathways. Notably, it can influence the PI3K/Akt pathway, which is a critical regulator of cell survival, growth, and proliferation.[5] Studies have demonstrated that Ritonavir can decrease the phosphorylation (activation) of Akt, which may contribute to some of its anti-tumor activities observed in preclinical models.[4][5] However, it is worth noting that cell-type specific effects have been reported, with one study showing increased Akt phosphorylation in mouse spermatozoa upon Ritonavir treatment.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt Phosphorylation Akt Akt (inactive) Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activation ent_Ritonavir This compound ent_Ritonavir->pAkt Potential Inhibition

Caption: Potential interaction of this compound with the PI3K/Akt signaling pathway.

Summary of in vivo Data (Based on Ritonavir)

The following tables summarize quantitative data from studies using Ritonavir in rodents, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Boosting Effect of Ritonavir (50 mg/kg, oral) in Mice

Co-administered Drug Fold Increase in AUC (Area Under the Curve)
Saquinavir 325-fold
Fexofenadine 13-fold
Pravastatin 7-fold
Midazolam 5-fold

Data sourced from Tomaru et al.[7]

Table 2: Reported Doses of Ritonavir Used in Rodent Studies

Species Dose Route Study Context Reference
Mouse 12.5 mg/kg/day Oral Cancer model (with docetaxel) [4]
Mouse 25 mg/kg Oral Single-dose pharmacokinetics [8]
Mouse 50 mg/kg Oral Pharmacokinetic boosting study [7]
Rat 20 mg/kg Oral Gavage Drug interaction study [9]

| Rat | 180 mg/kg | Oral Gavage | Drug interaction study |[9] |

Table 3: Summary of Potential Toxicities and Monitoring Parameters (for Chronic Studies)

Potential Toxicity Monitoring Parameters Reference
Hepatotoxicity Serum levels of ALT, AST; liver histology [1]
Hyperlipidemia Serum cholesterol and triglyceride levels [1][10]
Hyperglycemia Blood glucose levels [10]
Fat Redistribution Visual assessment, body composition analysis [1]

| Reproductive Toxicity | Sperm function analysis, fertility studies |[6] |

Experimental Protocols

Protocol 1: Pharmacokinetic Interaction Study in Mice

Objective: To determine the effect of orally administered this compound on the plasma pharmacokinetics of a co-administered investigational compound (Compound X) in mice.

Materials:

  • Male or female C57BL/6 or BALB/c mice (8-10 weeks old)

  • This compound powder

  • Compound X

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile water for injection or saline

  • Oral gavage needles (20-22 gauge, flexible or ball-tipped)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Pipettes and sterile tips

  • Animal scale

  • Anesthetic (e.g., isoflurane) for terminal bleed (if applicable)

G start Start acclimate Acclimatize Mice (≥ 7 days) start->acclimate group Randomize into Groups (e.g., Vehicle + Cmpd X, ent-RTV + Cmpd X) acclimate->group fast Fast Animals (optional, 4 hrs) group->fast dose_rtv Dose Vehicle or This compound (Oral Gavage) fast->dose_rtv dose_x Dose Compound X (30-60 min post-RTV) dose_rtv->dose_x sample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_x->sample process Process Plasma sample->process analyze LC-MS/MS Analysis process->analyze pk_calc Calculate PK Parameters (AUC, Cmax, T1/2) analyze->pk_calc end End pk_calc->end

Caption: General experimental workflow for a pharmacokinetic interaction study.

Methods:

Step 1: Animal Handling and Acclimatization

  • House mice in a controlled environment (12:12 hour light:dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

  • Allow mice to acclimatize to the facility for a minimum of 7 days before the experiment.

  • On the day of the study, weigh each animal to determine the precise dosing volume.

Step 2: Formulation of this compound for Oral Gavage Note: this compound is predicted to be poorly soluble in water. A suspension or solution using a suitable vehicle is required. Test the formulation for stability before use.

  • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and average weight of the mice.

  • Prepare the vehicle. A commonly used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[11]

  • To prepare the dosing formulation (e.g., for a 5 mg/mL solution to dose at 10 mL/kg): a. Weigh the required amount of this compound powder. b. Add the DMSO portion of the vehicle first and vortex/sonicate until the compound is fully dissolved. c. Add the PEG300 and Tween-80 and mix thoroughly. d. Finally, add the saline dropwise while continuously mixing to avoid precipitation.

  • Prepare the vehicle-only control using the same procedure without adding the drug.

Step 3: Dosing Procedure (Oral Gavage)

  • Restrain the mouse firmly by scruffing the neck to immobilize the head. The head should be slightly extended to create a straight line to the esophagus.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.

  • Once at the predetermined depth, slowly administer the calculated volume of the this compound formulation or vehicle (typically 5-10 mL/kg).[5]

  • Administer Compound X via the desired route (e.g., a second oral gavage) 30-60 minutes after the this compound/vehicle dose.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress.[12]

Step 4: Blood Sample Collection (Serial Sampling) Note: Serial microsampling is preferred to reduce animal usage and inter-animal variability.

  • Collect blood samples (approx. 20-30 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose of Compound X).

  • Warm the mouse's tail under a heat lamp to dilate the lateral tail vein.

  • Slightly nick the vein with a sterile lancet or needle.

  • Collect the blood into a K2-EDTA-coated capillary tube or directly into a microcentrifuge tube containing anticoagulant.[13]

  • Apply gentle pressure to the tail with sterile gauze to stop the bleeding.

  • Alternate between the left and right lateral tail veins for subsequent samples.

Step 5: Sample Processing and Bioanalysis

  • Immediately after collection, place blood samples on ice.

  • Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of Compound X (and this compound if required) using a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Step 6: Data Analysis

  • Plot the mean plasma concentration of Compound X versus time for both the vehicle-treated and this compound-treated groups.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the concentration-time curve)

    • CL/F (Apparent total clearance)

    • t1/2 (Terminal half-life)

  • Compare the parameters between the two groups to determine the magnitude of the pharmacokinetic interaction.

References

Application of ent-Ritonavir in Drug Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a significant impediment to the efficacy of chemotherapy in cancer treatment and the management of viral infections. One of the primary mechanisms underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of therapeutic agents. Additionally, the metabolic activity of enzymes like cytochrome P450 3A4 (CYP3A4) can lead to the rapid breakdown of active drugs, further diminishing their effectiveness.

ent-Ritonavir, an enantiomer of the HIV protease inhibitor Ritonavir, has emerged as a valuable tool in drug resistance studies. Beyond its primary therapeutic role, this compound is a potent inhibitor of both P-gp and CYP3A4.[1] This dual inhibitory action makes it an effective agent to reverse drug resistance and enhance the bioavailability and efficacy of various therapeutic compounds.[2] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate and overcome drug resistance.

Mechanisms of Action in Drug Resistance

This compound's utility in drug resistance studies stems from two primary mechanisms:

  • Inhibition of P-glycoprotein (P-gp): P-gp is a transmembrane protein that actively transports a wide range of structurally diverse drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect. This compound competitively inhibits P-gp, blocking the efflux of co-administered drugs and restoring their cytotoxic or antiviral activity in resistant cells.[1][2]

  • Inhibition of Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a large number of drugs. By inhibiting CYP3A4, this compound slows down the metabolic clearance of co-administered drugs that are substrates for this enzyme. This "boosting" effect leads to higher and more sustained plasma concentrations of the active drug, enhancing its therapeutic potential.[2][3]

Furthermore, recent studies have indicated that this compound may also influence key signaling pathways involved in cell survival and proliferation, such as the AKT and NF-κB pathways, which are often dysregulated in drug-resistant cancers.[4][5] Inhibition of the AKT pathway by ritonavir can lead to apoptosis in cancer cells.[4] The NF-κB pathway is also implicated in drug resistance through the regulation of MDR1 expression.[6]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound in overcoming drug resistance in various cancer cell lines. The data illustrates the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence of this compound, indicating a reversal of resistance.

Cell LinePrimary DrugIC50 of Primary Drug Alone (nM)IC50 of Primary Drug + this compound (nM)Fold-Reversal of ResistanceReference
DU-145DOC10 (Docetaxel-Resistant Prostate Cancer)Docetaxel9.52.8 (with 10 µM Ritonavir)3.4[7]
22Rv1DOC8 (Docetaxel-Resistant Prostate Cancer)Docetaxel21926 (with 32 µM Ritonavir)8.4[7]
A549 (Lung Adenocarcinoma)Ritonavir~25 µM (after survivin RNAi)N/AN/A[8]
H522 (Lung Adenocarcinoma)Ritonavir~25 µM (after survivin RNAi)N/AN/A[8]
SGC7901/VCR (Vincristine-Resistant Gastric Cancer)Doxorubicin1.6 ± 0.12 µM0.11 ± 0.015 µM (with 10 µmol/L LY980503)14.5[9]
FL/Doxo (Doxorubicin-Resistant Hematopoietic Cells)Doxorubicin~30 nMN/AN/A[10]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the potential of this compound to reverse drug resistance.

Cell Viability Assay (CellTiter-Blue® Assay)

This assay determines the cytotoxicity of a chemotherapeutic agent in the presence and absence of this compound.

Materials:

  • Resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent of interest

  • 96-well clear-bottom black plates

  • CellTiter-Blue® Cell Viability Reagent

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.

  • Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 10 µM).

  • Remove the medium from the wells and add 100 µL of the drug solutions (with and without this compound). Include wells with medium only (no cells) as a background control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of CellTiter-Blue® Reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

P-glycoprotein Efflux Assay (Calcein-AM Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., K562/MDR) and parental cells

  • Assay buffer (e.g., HBSS)

  • Calcein-AM

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • Wash the cells with assay buffer.

  • Prepare solutions of this compound and the positive control at various concentrations in the assay buffer.

  • Add the inhibitor solutions to the wells and incubate for 15-30 minutes at 37°C.

  • Add Calcein-AM (final concentration of 0.25 µM) to each well.

  • Incubate for 15 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold assay buffer.

  • Measure the intracellular fluorescence at an excitation of 494 nm and an emission of 517 nm.

  • Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

CYP3A4 Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of this compound on CYP3A4 activity using a fluorogenic substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH generating system

  • This compound

  • Positive control CYP3A4 inhibitor (e.g., Ketoconazole)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in potassium phosphate buffer.

  • In a 96-well plate, add the buffer, the CYP3A4 enzyme, and the test compounds (this compound or control).

  • Add the BFC substrate to all wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH generating system to each well.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the product at an excitation of 405 nm and an emission of 530 nm.

  • Calculate the percent inhibition of CYP3A4 activity and determine the IC50 value for this compound.

Western Blot Analysis of P-glycoprotein Expression

This protocol is used to determine if this compound treatment alters the expression level of P-gp in resistant cells.

Materials:

  • Resistant and parental cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with and without this compound for a specified period (e.g., 48-72 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Drug-Resistant Cells treatment Treat with Chemotherapeutic Agent +/- this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Blue) treatment->viability efflux P-gp Efflux Assay (e.g., Calcein-AM) treatment->efflux cyp_inhibition CYP3A4 Inhibition Assay (Fluorometric) treatment->cyp_inhibition western Western Blot (P-gp Expression) treatment->western ic50 Calculate IC50 Values viability->ic50 inhibition Determine % Inhibition efflux->inhibition cyp_inhibition->inhibition expression Quantify Protein Expression western->expression conclusion Assess Reversal of Drug Resistance ic50->conclusion inhibition->conclusion expression->conclusion signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug drug->pgp pi3k PI3K akt AKT pi3k->akt activates survival_genes Cell Survival & Proliferation Genes akt->survival_genes promotes transcription nfkb NF-κB ikb IκB mdr1 MDR1 Gene nfkb->mdr1 promotes transcription ent_ritonavir This compound ent_ritonavir->pgp inhibits ent_ritonavir->akt inhibits ent_ritonavir->nfkb inhibits

References

Application Notes & Protocols: The Use of ent-Ritonavir as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacological and biochemical research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specific to the compound of interest. An ideal negative control should be structurally similar to the active compound but devoid of its biological activity.[1] For chiral molecules like Ritonavir, its enantiomer, ent-Ritonavir, serves as an excellent candidate for a negative control. This document provides detailed application notes and protocols for utilizing this compound in key experiments related to the primary functions of Ritonavir: inhibition of HIV-1 protease and cytochrome P450 3A4 (CYP3A4).

Ritonavir is a potent inhibitor of both HIV-1 protease, an enzyme crucial for viral maturation, and CYP3A4, a key enzyme in drug metabolism.[2][3][4] Due to the stereospecific nature of enzyme-ligand interactions, it is hypothesized that this compound, being the mirror image of Ritonavir, will not bind effectively to the active sites of these enzymes and will therefore exhibit significantly lower or no inhibitory activity.[5][6][7]

These notes provide hypothetical yet illustrative data to demonstrate the expected outcomes when using this compound as a negative control in these assays.

Key Applications

  • Validation of HIV-1 Protease Inhibition: To confirm that the antiviral activity observed with Ritonavir is due to specific inhibition of the HIV-1 protease and not due to non-specific effects.

  • Assessment of CYP3A4 Inhibition Specificity: To ensure that the inhibition of CYP3A4-mediated metabolism is a specific action of Ritonavir and not a general property of the molecular scaffold.

Data Presentation

The following tables summarize the expected quantitative data from comparative experiments between Ritonavir and this compound.

Table 1: Hypothetical Inhibitory Activity against HIV-1 Protease

CompoundIC₅₀ (nM)
Ritonavir15
This compound> 10,000
Pepstatin A (Positive Control)1

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data is illustrative.

Table 2: Hypothetical Inhibitory Activity against CYP3A4

CompoundIC₅₀ (µM)
Ritonavir0.1
This compound> 50
Ketoconazole (Positive Control)0.05

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the CYP3A4 metabolic activity. Data is illustrative.

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits.[8]

a. Materials:

  • HIV-1 Protease (recombinant)

  • HIV-1 Protease Substrate (e.g., a fluorogenic peptide)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Ritonavir

  • This compound

  • Pepstatin A (Positive Control Inhibitor)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission = ~330/450 nm)

b. Experimental Workflow Diagram:

HIV_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions (Ritonavir, this compound, Pepstatin A) add_compounds Add Compounds/ Controls to Plate prep_compounds->add_compounds prep_enzyme Prepare HIV-1 Protease Solution add_enzyme Add HIV-1 Protease prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_compounds->add_enzyme incubate1 Incubate (10-15 min, RT) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 read_fluorescence Read Fluorescence (Ex/Em = 330/450 nm) incubate2->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_dose_response Plot Dose-Response Curves calc_inhibition->plot_dose_response calc_ic50 Determine IC50 Values plot_dose_response->calc_ic50

Caption: Workflow for the HIV-1 Protease Inhibition Assay.

c. Protocol:

  • Compound Preparation: Prepare serial dilutions of Ritonavir, this compound, and Pepstatin A in DMSO. A typical starting concentration for Ritonavir and Pepstatin A would be 1 µM, while for this compound, it would be 100 µM. Further dilute these stock solutions in Assay Buffer.

  • Assay Plate Setup: To a 96-well black microplate, add 10 µL of the diluted compounds or controls (Assay Buffer with DMSO for no-inhibitor control, Pepstatin A for positive inhibition control).

  • Enzyme Addition: Add 80 µL of diluted HIV-1 Protease to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the HIV-1 Protease Substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression model.

CYP3A4 Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing CYP3A4 inhibition using a fluorogenic probe substrate.

a. Materials:

  • Human Liver Microsomes (or recombinant CYP3A4)

  • CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • NADPH regenerating system (or NADPH)

  • Phosphate Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)

  • Ritonavir

  • This compound

  • Ketoconazole (Positive Control Inhibitor)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission = ~430/500 nm)

b. Experimental Workflow Diagram:

CYP3A4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions (Ritonavir, this compound, Ketoconazole) add_compounds Add Compounds/ Controls prep_compounds->add_compounds prep_microsomes Prepare Microsome/ CYP3A4 Solution add_microsomes Add Microsomes/ CYP3A4 to Plate prep_microsomes->add_microsomes prep_substrate Prepare BFC Substrate Solution add_substrate Add BFC Substrate prep_substrate->add_substrate prep_nadph Prepare NADPH Solution add_nadph Initiate with NADPH prep_nadph->add_nadph add_microsomes->add_compounds incubate1 Pre-incubate (5 min, 37°C) add_compounds->incubate1 incubate1->add_substrate incubate2 Pre-incubate (5 min, 37°C) add_substrate->incubate2 incubate2->add_nadph read_kinetics Read Fluorescence Kinetics (30 min) add_nadph->read_kinetics calc_rate Calculate Reaction Rate (Vmax) read_kinetics->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_dose_response Plot Dose-Response Curves calc_inhibition->plot_dose_response calc_ic50 Determine IC50 Values plot_dose_response->calc_ic50

Caption: Workflow for the CYP3A4 Inhibition Assay.

c. Protocol:

  • Compound Preparation: Prepare serial dilutions of Ritonavir, this compound, and Ketoconazole in DMSO. A typical starting concentration for Ritonavir and Ketoconazole would be 10 µM, while for this compound, it would be 500 µM. Further dilute these in Phosphate Buffer.

  • Assay Plate Setup: To a 96-well black microplate, add the diluted compounds or controls.

  • Microsome/Enzyme Addition: Add human liver microsomes or recombinant CYP3A4 to each well.

  • Pre-incubation with Inhibitor: Pre-incubate the plate at 37°C for 5 minutes.

  • Substrate Addition: Add the BFC substrate to each well.

  • Pre-incubation with Substrate: Pre-incubate the plate at 37°C for another 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system or NADPH to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over 30 minutes at an excitation wavelength of ~430 nm and an emission wavelength of ~500 nm.

  • Data Analysis: Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

HIV Life Cycle and Protease Inhibition

Ritonavir inhibits a critical step in the HIV life cycle. After the virus enters a host cell and its RNA is reverse-transcribed into DNA and integrated into the host genome, the host cell machinery produces viral polyproteins. These long protein chains are non-functional until they are cleaved into smaller, functional proteins by HIV protease. Ritonavir, by inhibiting this enzyme, prevents the maturation of new, infectious virions.

HIV_Lifecycle cluster_host Host Cell Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration into Host DNA RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Polyproteins Viral Polyproteins (gag-pol) Transcription->Polyproteins Assembly 5. Assembly of Immature Virions Polyproteins->Assembly HIV_Protease HIV Protease Polyproteins->HIV_Protease Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Protease->Assembly Cleavage Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits ent_Ritonavir This compound (Inactive) ent_Ritonavir->HIV_Protease No Inhibition

Caption: HIV life cycle and the target of Ritonavir.

CYP3A4-Mediated Drug Metabolism

CYP3A4 is a major enzyme in the liver and gut that metabolizes a wide range of drugs. By inhibiting CYP3A4, Ritonavir can "boost" the levels of other drugs that are substrates for this enzyme, increasing their therapeutic efficacy. This compound is not expected to inhibit this process.

CYP3A4_Metabolism Drug Drug (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme (in Liver/Gut) Drug->CYP3A4 Metabolism Metabolite Inactive Metabolite CYP3A4->Metabolite Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Increased_Drug_Levels Increased Therapeutic Effect of Drug Ritonavir->Increased_Drug_Levels ent_Ritonavir This compound (Inactive) ent_Ritonavir->CYP3A4 No Inhibition

Caption: Mechanism of Ritonavir-mediated CYP3A4 inhibition.

Conclusion

References

Application Notes and Protocols for Studying P-glycoprotein Inhibition using ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Ritonavir, the enantiomer of the well-known HIV protease inhibitor Ritonavir, serves as a critical tool in the study of P-glycoprotein (P-gp) inhibition. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a significant role in drug disposition and multidrug resistance. By actively transporting a wide range of xenobiotics out of cells, P-gp can limit the oral bioavailability and tissue penetration of many drugs. Understanding the interaction of novel chemical entities with P-gp is, therefore, a crucial aspect of drug discovery and development.

While this compound is often utilized as a negative control for anti-HIV activity in studies involving Ritonavir, it is presumed to retain potent P-glycoprotein inhibitory effects. This makes it a valuable research compound for elucidating the role of P-gp in drug transport without the confounding antiviral effects of Ritonavir. These application notes provide an overview of the use of this compound in studying P-gp inhibition and detailed protocols for common in vitro assays.

Quantitative Data: P-glycoprotein Inhibition by Ritonavir

The following table summarizes the 50% inhibitory concentrations (IC50) of Ritonavir against P-gp mediated transport from various in vitro studies. These values can serve as a reference for designing experiments with this compound.

Cell Line/SystemProbe SubstrateIC50 (µM)Reference
Porcine Brain Capillary Endothelial CellsSaquinavir0.2[1]
Caco-2 cellsRhodamine 123~10 (Marked Inhibition)[2]
Human LymphocytesRhodamine 123~10 (Marked Inhibition)[2]

Signaling Pathways and Experimental Workflows

P-glycoprotein Regulation Signaling Pathway

The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways can provide context for the cellular effects of P-gp inhibitors.

P_glycoprotein_Regulation P-glycoprotein Regulation Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors Chemotherapeutics Chemotherapeutics P_gp P-glycoprotein (MDR1) Chemotherapeutics->P_gp Substrate PI3K PI3K Receptors->PI3K MAPK MAPK (ERK, p38, JNK) Receptors->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB Transcription_Factors Transcription Factors (e.g., AP-1, YB-1) mTOR->Transcription_Factors MAPK->Transcription_Factors MDR1_Gene MDR1 Gene NF_kB->MDR1_Gene Transcription_Factors->MDR1_Gene MDR1_mRNA MDR1 mRNA MDR1_Gene->MDR1_mRNA MDR1_mRNA->P_gp Translation

Caption: Overview of key signaling pathways regulating P-glycoprotein expression.

Experimental Workflow for Caco-2 Permeability Assay

This workflow outlines the key steps in assessing a compound's potential as a P-gp substrate and inhibitor using the Caco-2 cell model.

Caco2_Workflow Caco-2 Permeability Assay Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Culture_21_days Culture for 21-28 days to form a monolayer Seed_Caco2->Culture_21_days TEER_measurement Measure TEER to confirm monolayer integrity Culture_21_days->TEER_measurement Transport_studies Perform bidirectional transport studies (A-B, B-A) TEER_measurement->Transport_studies Inhibition_assay Perform transport studies with This compound and probe substrate TEER_measurement->Inhibition_assay LC_MS_analysis Analyze samples by LC-MS/MS Transport_studies->LC_MS_analysis Calculate_Papp Calculate Apparent Permeability (Papp) LC_MS_analysis->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER End End Calculate_ER->End Inhibition_assay->LC_MS_analysis Calculate_IC50 Calculate IC50 value Inhibition_assay->Calculate_IC50 Calculate_IC50->End

Caption: Workflow for assessing P-gp interaction using Caco-2 cells.

Experimental Workflow for Rhodamine 123 Efflux Assay

This workflow illustrates the process of determining P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Rhodamine123_Workflow Rhodamine 123 Efflux Assay Workflow Start Start Seed_cells Seed P-gp overexpressing cells (e.g., MDR1-MDCK) Start->Seed_cells Pre_incubate Pre-incubate cells with This compound at various concentrations Seed_cells->Pre_incubate Add_Rh123 Add Rhodamine 123 Pre_incubate->Add_Rh123 Incubate Incubate for a defined period Add_Rh123->Incubate Wash_cells Wash cells to remove extracellular dye Incubate->Wash_cells Lyse_cells Lyse cells Wash_cells->Lyse_cells Measure_fluorescence Measure intracellular fluorescence Lyse_cells->Measure_fluorescence Calculate_inhibition Calculate % inhibition Measure_fluorescence->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.

Experimental Protocols

Caco-2 Bidirectional Permeability Assay for P-gp Inhibition

This protocol is designed to determine the IC50 of a test compound (e.g., this compound) for the inhibition of P-gp-mediated transport of a probe substrate.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • P-gp probe substrate (e.g., Digoxin, [14C]-Mannitol)

  • This compound

  • Positive control inhibitor (e.g., Verapamil)

  • Scintillation counter and fluid (if using radiolabeled substrate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically used.

    • Alternatively, the permeability of a paracellular marker like [14C]-mannitol can be assessed. The Papp for mannitol should be < 1.0 x 10^-6 cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Prepare transport solutions in HBSS:

      • Probe substrate alone (control).

      • Probe substrate with a series of concentrations of this compound.

      • Probe substrate with a positive control inhibitor (e.g., 100 µM Verapamil).

    • To assess basolateral-to-apical (B-A) transport (efflux), add the transport solutions to the basolateral chamber (1.5 mL) and HBSS to the apical chamber (0.5 mL).

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 60, 90, or 120 minutes).

    • At the end of the incubation, collect samples from the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of the probe substrate in the samples using an appropriate method (e.g., LC-MS/MS for digoxin, scintillation counting for radiolabeled compounds).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the transport rate (µmol/s or cpm/s), A is the surface area of the insert (cm²), and C0 is the initial concentration in the donor chamber (µmol/mL or cpm/mL).

    • Calculate the percent inhibition of the probe substrate's efflux for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Accumulation/Efflux Assay in P-gp Overexpressing Cells

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells that overexpress P-gp (e.g., MDR1-MDCK or certain cancer cell lines).

Materials:

  • P-gp overexpressing cell line (e.g., MDR1-MDCK) and the corresponding parental cell line (MDCK).

  • Cell culture medium appropriate for the cell line.

  • 96-well black, clear-bottom plates.

  • Rhodamine 123.

  • This compound.

  • Positive control inhibitor (e.g., Verapamil).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

Procedure:

  • Cell Seeding:

    • Seed the P-gp overexpressing cells and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Incubation:

    • Wash the cells with warm PBS.

    • Add medium containing various concentrations of this compound or the positive control inhibitor to the wells. Include a vehicle control.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading and Efflux:

    • Add Rhodamine 123 to all wells to a final concentration of, for example, 5 µM.

    • Incubate for 60-90 minutes at 37°C to allow for cell loading.

    • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123 and halt efflux.

  • Fluorescence Measurement:

    • Lyse the cells with lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence in the P-gp overexpressing cells to the fluorescence in the parental cells (which represents maximum accumulation).

    • Calculate the percent inhibition of Rhodamine 123 efflux for each concentration of this compound relative to the vehicle control. The fluorescence in the presence of a saturating concentration of a potent inhibitor like Verapamil can be set as 100% inhibition.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for investigating the role of P-glycoprotein in drug transport. The protocols provided herein for the Caco-2 permeability assay and the Rhodamine 123 efflux assay are standard in vitro methods to characterize the P-gp inhibitory potential of compounds. While specific quantitative data for this compound remains to be published, the information available for Ritonavir provides a strong basis for experimental design. Researchers are encouraged to determine the IC50 of this compound in their specific assay systems to accurately interpret their findings.

References

Application Notes and Protocols for Testing ent-Ritonavir Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Ritonavir, the enantiomer of the widely used HIV protease inhibitor Ritonavir, is a compound of interest in various fields of research, including antiviral and anticancer studies. As with any pharmacologically active agent, understanding its cytotoxicity profile is crucial for preclinical safety assessment and for elucidating its mechanisms of action. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in relevant cell culture models, focusing on endothelial and hepatic cell lines, which are pertinent to the known side effects of Ritonavir. The provided methodologies cover the determination of cell viability, the quantification of cytotoxicity, and the analysis of apoptotic pathways.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound are both dose- and time-dependent. Below are tables summarizing the available quantitative data on the cytotoxicity of Ritonavir. It is important to note that specific IC50/CC50 values for the this compound enantiomer are not widely published; the data presented here for Ritonavir can serve as a benchmark for cytotoxicity studies.

Table 1: Cell Viability in Human Microvascular Endothelial Cells (HMEC-1) Treated with Ritonavir

Treatment DurationRitonavir Concentration (µM)Cell Viability (%)
8 hours3076.8 ± 3.1
24 hours3067.8 ± 3.6
48 hours3052.0 ± 4.2
72 hours3043.7 ± 3.0
48 hours10No significant decrease
48 hours15Significant decrease
48 hours30Significant decrease

Data compiled from studies demonstrating a significant decline in HMEC viability at concentrations of 15 µM and above.[1]

Table 2: Cytotoxicity (CC50) of Ritonavir in Various Cell Lines

Cell LineTreatment DurationCC50 (µM)Assay
CRFK48 hours39.9MTT
A549 (Lung Adenocarcinoma)Not Specified35MTT
H522 (Lung Adenocarcinoma)Not Specified42MTT

This table includes CC50 and IC50 values from various studies to provide a comparative overview of Ritonavir's cytotoxic potential.[2]

Experimental Workflow for this compound Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Line Seeding (e.g., HMEC-1, HepG2) treatment Cell Treatment with this compound (24h, 48h, 72h) cell_culture->treatment drug_prep This compound Preparation (Serial Dilutions) drug_prep->treatment viability Cell Viability Assays (MTT, MTS) treatment->viability cytotoxicity Cytotoxicity Assays (LDH Release) treatment->cytotoxicity apoptosis Apoptosis Assays (TUNEL, Caspase Activity) treatment->apoptosis data_analysis Calculate IC50/CC50 Values viability->data_analysis cytotoxicity->data_analysis pathway_analysis Mechanism of Action (Western Blot, PCR) apoptosis->pathway_analysis

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Culture

a) Human Microvascular Endothelial Cells (HMEC-1)

  • Basal Medium: MCDB 131.

  • Supplements:

    • 10% Fetal Bovine Serum (FBS)

    • 10 ng/mL Epidermal Growth Factor (EGF)

    • 1 µg/mL Hydrocortisone

    • 100 U/mL Penicillin and 100 µg/mL Streptomycin

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency.

b) Human Hepatocellular Carcinoma Cells (HepG2)

  • Basal Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).

  • Supplements:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: At a ratio of 1:4 to 1:6 when cells are confluent.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Assessment: TUNEL Assay (Flow Cytometry)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • TUNEL assay kit (for flow cytometry)

    • Phosphate-buffered saline (PBS)

    • Fixation and permeabilization buffers (provided in the kit)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest cells (including floating cells) and wash with PBS.

    • Fix and permeabilize the cells according to the kit protocol. This typically involves incubation with a formaldehyde-based fixative followed by an alcohol or detergent-based permeabilization buffer.

    • Resuspend the cells in the TdT reaction buffer containing TdT enzyme and a fluorescently labeled dUTP.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells to remove unincorporated nucleotides.

    • Resuspend the cells in PBS or a suitable sheath fluid.

    • Analyze the samples using a flow cytometer, detecting the fluorescence of the labeled cells.

Signaling Pathway of this compound-Induced Cytotoxicity

Studies on Ritonavir indicate that its cytotoxicity is initiated by endoplasmic reticulum (ER) stress, which subsequently triggers mitochondria-mediated apoptosis.

G Ritonavir This compound ER_Stress Endoplasmic Reticulum (ER) Stress Ritonavir->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP Induction PERK->CHOP IRE1->CHOP ATF6->CHOP Bax_Activation Bax Activation CHOP->Bax_Activation promotes Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Activation->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 PARP PARP Cleavage Casp7->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound induced apoptosis pathway.

This pathway illustrates that this compound induces ER stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR, through sensors like PERK, IRE1, and ATF6, upregulates the pro-apoptotic transcription factor CHOP. CHOP, in turn, promotes the activation of Bax, which permeabilizes the mitochondrial outer membrane. This results in the release of cytochrome c, activating the caspase cascade (caspase-9 and -7), leading to PARP cleavage and ultimately, apoptosis.

References

Application Notes and Protocols for ent-Ritonavir in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Ritonavir is the enantiomer of Ritonavir, a potent peptidomimetic inhibitor of the Human Immunodeficiency Virus (HIV)-1 and HIV-2 proteases. Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART), primarily utilized as a pharmacokinetic enhancer or "booster" for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This inhibition slows the metabolism of co-administered drugs, increasing their bioavailability and therapeutic efficacy.

Given that this compound is the mirror image of Ritonavir, it is crucial to note that its biological activity, including its potency against HIV protease and CYP3A4, may differ significantly. Enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the following application notes and protocols, based on the well-characterized activities of Ritonavir, should be considered as a starting point for the investigation of this compound. All protocols and expected outcomes must be experimentally validated for this compound.

Principle Applications in High-Throughput Screening (HTS)

Based on the known targets of Ritonavir, this compound can be hypothetically employed in HTS assays for two primary applications:

  • Screening for Inhibitors of HIV-1 Protease: As a reference compound or tool compound in assays designed to identify novel inhibitors of HIV-1 protease, a critical enzyme for viral maturation and infectivity.[2]

  • Screening for Inhibitors of Cytochrome P450 3A4: As a potent, known inhibitor to validate and standardize assays aimed at identifying compounds that modulate the activity of CYP3A4, a key enzyme in drug metabolism.[4][5][6]

Data Presentation: Quantitative Activity of Ritonavir

The following tables summarize the reported quantitative data for Ritonavir against its primary targets. These values provide a benchmark for the expected potency of a strong inhibitor in these assays. The corresponding values for this compound must be determined experimentally.

Table 1: In Vitro Inhibition of HIV-1 Protease by Ritonavir

Assay TypeTargetIC50 / EC50Reference
Cell-based MTT-MT4 assayHIV-1 Protease4.0 ng/ml (serum-free)[7]
Antiviral Activity AssayHIV-1 Protease0.022 - 0.13 µM
Antiviral Activity AssayHIV-2 Protease0.16 µM

Table 2: In Vitro Inhibition of Cytochrome P450 3A4 by Ritonavir

Assay SystemSubstrateIC50 / KiReference
Human Liver MicrosomesTestosterone 6β-hydroxylation0.034 µM (IC50)[5]
Human Liver MicrosomesTestosterone 6β-hydroxylation0.019 µM (Ki)[5]
Recombinant CYP3A4Various0.01 - 0.04 µM (IC50)[4][5]
P-glycoprotein extrusion of saquinavirSaquinavir0.2 µM (IC50)[8]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Viral Assembly & Budding Viral Assembly & Budding Mature Viral Proteins->Viral Assembly & Budding Infectious Virion Infectious Virion Viral Assembly & Budding->Infectious Virion This compound This compound This compound->HIV Protease Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

CYP3A4_Inhibition cluster_liver Hepatocyte cluster_inhibition Mechanism of this compound Drug A (Substrate) Drug A (Substrate) CYP3A4 CYP3A4 Drug A (Substrate)->CYP3A4 Metabolism Metabolite Metabolite CYP3A4->Metabolite Excretion Excretion Metabolite->Excretion This compound This compound This compound->CYP3A4 Inhibition

Caption: Mechanism of CYP3A4 Inhibition by this compound.

Experimental Protocols

High-Throughput Screening for HIV-1 Protease Inhibitors using a FRET-based Assay

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and principles of Fluorescence Resonance Energy Transfer (FRET) assays.[9][10][11]

Objective: To identify and characterize inhibitors of HIV-1 protease activity in a high-throughput format.

Assay Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., with HiLyte Fluor™488/QXL™520 pair)[9]

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

  • This compound (as a potential reference inhibitor)

  • Pepstatin A (as a positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520)

Experimental Workflow:

FRET_Assay_Workflow Start Start Dispense Assay Buffer Dispense Assay Buffer Start->Dispense Assay Buffer Add Test Compounds / Controls Add Test Compounds / Controls Dispense Assay Buffer->Add Test Compounds / Controls Add HIV-1 Protease Add HIV-1 Protease Add Test Compounds / Controls->Add HIV-1 Protease Incubate Incubate Add HIV-1 Protease->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: HTS Workflow for HIV-1 Protease FRET Assay.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well assay plate.

    • Include wells with DMSO only (negative control) and a known inhibitor like Pepstatin A (positive control).

  • Enzyme Addition:

    • Prepare a working solution of HIV-1 Protease in assay buffer at the desired concentration.

    • Dispense the enzyme solution into each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence kinetically over a period of 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))

      • Where V is the reaction velocity.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput Screening for CYP3A4 Inhibitors using a Luminescent Assay

This protocol is based on the Promega P450-Glo™ CYP3A4 Assay system.[12][13][14][15]

Objective: To identify and characterize inhibitors of CYP3A4 activity in a high-throughput format.

Assay Principle: This assay utilizes a luminogenic proluciferin substrate that is a specific substrate for CYP3A4. The enzyme converts the substrate into luciferin, which is then detected in a second reaction with luciferase, producing a luminescent signal that is directly proportional to CYP3A4 activity.

Materials:

  • Recombinant human CYP3A4 membranes (e.g., from insect cells)

  • P450-Glo™ CYP3A4 Substrate (e.g., Luciferin-IPA or Luciferin-PPXE)

  • NADPH Regeneration System

  • Luciferin Detection Reagent (containing luciferase)

  • Reaction Buffer (e.g., Potassium Phosphate Buffer)

  • This compound (as a potential reference inhibitor)

  • Ketoconazole (as a positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well white, opaque plates

  • Luminometer

Experimental Workflow:

P450Glo_Assay_Workflow Start Start Prepare Enzyme/Substrate Mix Prepare Enzyme/Substrate Mix Start->Prepare Enzyme/Substrate Mix Dispense Mix to Plate Dispense Mix to Plate Prepare Enzyme/Substrate Mix->Dispense Mix to Plate Add Test Compounds / Controls Add Test Compounds / Controls Dispense Mix to Plate->Add Test Compounds / Controls Incubate (Pre-incubation) Incubate (Pre-incubation) Add Test Compounds / Controls->Incubate (Pre-incubation) Initiate Reaction with NADPH Initiate Reaction with NADPH Incubate (Pre-incubation)->Initiate Reaction with NADPH Incubate (Reaction) Incubate (Reaction) Initiate Reaction with NADPH->Incubate (Reaction) Add Luciferin Detection Reagent Add Luciferin Detection Reagent Incubate (Reaction)->Add Luciferin Detection Reagent Incubate (Signal Development) Incubate (Signal Development) Add Luciferin Detection Reagent->Incubate (Signal Development) Measure Luminescence Measure Luminescence Incubate (Signal Development)->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis End End Data Analysis->End

Caption: HTS Workflow for P450-Glo™ CYP3A4 Assay.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well white assay plate.

    • Include wells with DMSO only (negative control) and Ketoconazole (positive control).

  • Enzyme/Substrate Mix Addition:

    • Prepare a master mix containing the CYP3A4 membranes and the luminogenic substrate in the reaction buffer.

    • Dispense the enzyme/substrate mix into each well of the assay plate.

  • Pre-incubation:

    • Incubate the plate for 10-20 minutes at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the NADPH Regeneration System according to the manufacturer's instructions.

    • Add the NADPH solution to all wells to initiate the CYP3A4 reaction.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to all wells. This reagent stops the CYP3A4 reaction and initiates the luminescent signal production.

    • Incubate the plate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence in a plate-reading luminometer.

    • Calculate the % inhibition as described in the HIV-1 protease assay protocol, using the luminescent signal instead of reaction velocity.

    • Determine the IC50 values by fitting the dose-response data to a suitable model.

Disclaimer

The information provided in these application notes is based on the known biological activities of Ritonavir. The enantiomer, this compound, may exhibit different potency, selectivity, and off-target effects. All protocols, including reagent concentrations, incubation times, and expected results, must be independently optimized and validated for this compound in your specific laboratory setting. The IC50 values provided for Ritonavir are for reference only and should not be assumed to be representative of this compound's activity.

References

Troubleshooting & Optimization

how to improve the yield of ent-Ritonavir synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ent-Ritonavir synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in the Peptide Coupling Step

Question: We are experiencing a low yield during the coupling of the diamino alcohol core with the valine derivative. What are the common causes and how can we improve the yield?

Answer: Low yields in peptide coupling reactions are a frequent challenge. Several factors can contribute to this issue. Here are some common causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the N-protected valine derivative must be fully activated to react efficiently with the amine.

    • Solution: Ensure that the activating agent (e.g., DCC, EDC, HATU) is fresh and used in the correct stoichiometric amount. The reaction should be monitored by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Steric Hindrance: The bulky nature of the reactants can hinder the coupling reaction.

    • Solution: Consider using a less sterically hindered activating agent. The choice of solvent can also play a crucial role; a more polar aprotic solvent like DMF or NMP can help to better solvate the reactants and facilitate the reaction.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides (DCC, EDC), can reduce the yield of the desired product.

    • Solution: The addition of a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) may be necessary for sluggish reactions. Monitor the reaction progress to determine the optimal reaction time and avoid degradation of products. A synthesis of Ritonavir reported a 91.5% yield for the coupling step using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and N,N-diisopropylethylamine in cyclopentanone at 27°C for 7 hours.

Issue 2: Formation of Stereoisomers

Question: Our final product is a mixture of diastereomers, which is difficult to separate and reduces the yield of the desired this compound. How can we improve the stereoselectivity of the synthesis?

Answer: Controlling stereochemistry is critical in the synthesis of this compound due to its multiple chiral centers. The formation of diastereomers often originates from the synthesis of the diamino alcohol core.

  • Cause: The reduction of the enaminone intermediate can lead to a mixture of diastereomers if not performed under optimized conditions.

  • Solution: A two-step reduction process has been shown to be highly diastereoselective. This involves the reduction of the enamine with a borane-sulfonate derivative followed by the reduction of the resulting ketone with sodium borohydride. This method has been reported to yield the desired (2S,3S,5S) diastereomer with 84% diastereoselectivity.[1] Starting with enantiomerically pure raw materials, such as D-phenylalanine for this compound synthesis, is also crucial.[2][3]

Issue 3: Presence of Phenol and Other Process-Related Impurities

Question: We are observing impurities such as phenol, 4-nitrophenol, and N-phenoxycarbonyl-L-valine (NPV) in our final product. What is the origin of these impurities and how can they be removed?

Answer: These impurities often arise from the reagents used in the synthesis, particularly from the preparation of the activated thiazole moiety.

  • Origin of Impurities:

    • Phenol and 4-nitrophenol: These can be byproducts from the synthesis of the carbonate-activated side chains. For example, the reaction of (5-thiazolyl)methanol with 4-nitrophenyl chloroformate can leave residual 4-nitrophenol.

    • NPV: This impurity can be formed during the activation of L-valine with phenyl chloroformate.

  • Control and Removal:

    • Reaction Stoichiometry and Work-up: Careful control of the stoichiometry of reagents can minimize the formation of these byproducts. Aqueous washes with a mild base (e.g., sodium bicarbonate solution) during the work-up can help remove acidic impurities like phenol and 4-nitrophenol.

    • Purification: Flash chromatography on silica gel is an effective method for removing these impurities from the final product.[4] A detailed analysis of these impurities can be performed using UPLC-MS/MS to ensure their complete removal.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the synthetic strategy to improve the yield of this compound?

A more efficient synthetic route for Ritonavir has been developed that proceeds in five stages. This process is designed for low environmental impact, with most carbon atoms from the starting materials being incorporated into the final molecule.[4] The key is to optimize each step to maximize the yield and minimize the formation of byproducts.

Q2: What are the recommended reaction conditions for the debenzylation step?

The deprotection of the dibenzylamino group is a critical step. Catalytic hydrogenation is the preferred method.

  • Catalyst: Pearlman's catalyst (Palladium hydroxide on carbon) is effective for this transformation.

  • Solvent: Acetic acid is a suitable solvent.

  • Conditions: The reaction is typically carried out at a temperature of 78-82°C and a hydrogen pressure of 4-4.5 bar for about 5 hours.[4]

Q3: How can I improve the purity of the final product?

Purification of the crude product is essential to obtain high-purity this compound.

  • Crystallization: After the final coupling step, the crude product can be dissolved in a suitable solvent like butyl acetate, heated to ensure complete dissolution, and then cooled to allow the product to crystallize. This process can yield a product with high purity. One reported procedure using this method achieved a 91.5% yield of white crystalline product.

  • Chromatography: Flash chromatography on silica gel is a reliable method to remove stubborn impurities.[4]

Data Presentation

StepReagents and ConditionsReported YieldReference
Peptide Coupling (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, DIC, N,N-diisopropylethylamine, cyclopentanone, 27°C, 7h91.5%
Debenzylation Urea intermediate, Pearlman's catalyst, Acetic acid, H₂, 4-4.5 bar, 78-82°C, 5hHigh[4]
Final Purification Crude Ritonavir, Butyl acetate, heating to dissolve, then cooling to crystallize.High
Final Purification Crude Ritonavir, Flash chromatography on silica gel (eluant: ethyl acetate).Not specified[4]

Experimental Protocols

Protocol 1: Optimized Peptide Coupling

  • To a solution of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.2 eq) and N,N-diisopropylethylamine (x eq) in cyclopentanone, add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) at 27°C and stir for 30 minutes.

  • Slowly add this mixture to a solution of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (1.0 eq) in cyclopentanone.

  • Stir the reaction mixture for 7 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 10% NaCl solution and then with pure water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

Protocol 2: Purification by Crystallization

  • Dissolve the crude this compound in butyl acetate by heating to 60°C until a clear solution is obtained.

  • Allow the solution to cool naturally to room temperature and continue stirring for 12 hours to facilitate crystallization.

  • Filter the crystalline product and wash the filter cake with cold butyl acetate.

  • Dry the product under vacuum at 50°C for 6 hours to obtain pure crystalline this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_purification Purification start Starting Materials (D-Phenylalanine derivative, Valine derivative, Thiazole derivatives) diamino_alcohol Synthesis of Diamino Alcohol Core start->diamino_alcohol peptide_coupling Peptide Coupling diamino_alcohol->peptide_coupling deprotection Deprotection peptide_coupling->deprotection final_product Crude this compound deprotection->final_product crystallization Crystallization (e.g., from Butyl Acetate) final_product->crystallization chromatography Flash Chromatography (if necessary) crystallization->chromatography Further Purification pure_product Pure this compound crystallization->pure_product chromatography->pure_product troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield coupling_issue Inefficient Coupling low_yield->coupling_issue stereo_issue Poor Stereocontrol low_yield->stereo_issue impurity Impurities Detected side_reactions Side Reactions impurity->side_reactions purification_issue Inadequate Purification impurity->purification_issue optimize_coupling Optimize Coupling (Reagents, Solvent, Temp.) coupling_issue->optimize_coupling optimize_reduction Optimize Reduction Step (Two-step reduction) stereo_issue->optimize_reduction workup Improve Work-up (Aqueous Washes) side_reactions->workup purification Enhance Purification (Crystallization, Chromatography) purification_issue->purification

References

ent-Ritonavir in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ent-Ritonavir in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are conflicting reports from commercial suppliers regarding the solubility of Ritonavir (enantiomer of this compound) in DMSO. It is crucial to consult the Certificate of Analysis (CoA) for your specific batch. Published data indicates a range from approximately 15 mg/mL to as high as 100 mg/mL.[1] This variability may be due to differences in the crystalline form of the compound or minor variations in purity between batches.[1]

Q2: My this compound is not dissolving in DMSO at the expected concentration. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Vortexing and Sonication: Ensure vigorous mixing by vortexing the solution. Sonication can also be employed to break up any aggregates and enhance dissolution.[2]

  • Gentle Warming: Warming the solution to 37°C in a water bath can aid in dissolving the compound.[2][3] However, be cautious with prolonged heating as it may risk degradation.

  • Start with a Lower Concentration: If the desired concentration is high, try preparing a more dilute stock solution and adjusting your experimental dilutions accordingly.

Q3: My this compound dissolved in DMSO, but it precipitated after some time in storage. Why did this happen and how can I fix it?

A3: Precipitation of compounds from DMSO stocks upon storage can occur, particularly with freeze-thaw cycles or if the compound has absorbed moisture.[4][5][6] To address this, you can try to redissolve the precipitate by gentle warming to 37°C and vortexing or sonicating immediately before use.[2][3] To prevent this, it is recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Q4: I diluted my this compound DMSO stock solution in an aqueous buffer for my experiment, and it immediately precipitated. What can I do?

A4: This is a common issue for poorly water-soluble compounds like this compound.[2][7] The key is to introduce the DMSO stock into the aqueous solution gradually and with continuous mixing. A stepwise dilution is recommended.[8] Additionally, ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain solubility and minimize solvent toxicity in cellular assays.[9]

Q5: How should I store my this compound DMSO stock solution?

Q6: Is there a risk of this compound degrading in DMSO?

A6: While DMSO is a relatively stable solvent, this compound can be susceptible to degradation, particularly through hydrolysis.[10][11][12] The presence of water in DMSO can facilitate this degradation.[4] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to moisture. Studies on forced degradation have shown that Ritonavir can degrade under acidic, basic, and oxidative conditions.[10]

Data Summary

Table 1: Reported Solubility of Ritonavir in Various Solvents

SolventReported SolubilitySource
DMSO~15 mg/mLCayman Chemical
DMSO100 mg/mL (138.7 mM)Selleck Chemicals[1]
Ethanol~5 mg/mLCayman Chemical
Ethanol100 mg/mL (138.7 mM)Selleck Chemicals[1]
Dimethylformamide (DMF)~15 mg/mLCayman Chemical
WaterInsoluble/Sparingly SolubleSelleck Chemicals, Cayman Chemical[1]

Experimental Protocols

Protocol for Preparing an this compound Stock Solution in DMSO
  • Preparation: Weigh the desired amount of crystalline this compound in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing.[2][3]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, airtight vials and store at -20°C or -80°C.

Protocol for Diluting this compound DMSO Stock in Aqueous Buffer
  • Preparation: Bring the aqueous buffer to the desired experimental temperature.

  • Dilution:

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise.

    • For high dilutions, a serial dilution approach is recommended to minimize precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If cloudiness or precipitate is observed, the solubility limit in that specific aqueous medium may have been exceeded.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store warm_buffer Prepare Aqueous Buffer store->warm_buffer Use Aliquot add_stock Slowly Add Stock to Vortexing Buffer warm_buffer->add_stock check Check for Precipitation add_stock->check

Caption: Experimental workflow for preparing and diluting this compound.

troubleshooting_guide cluster_dissolution Problem During Initial Dissolution in DMSO cluster_storage Problem During Storage cluster_dilution Problem During Aqueous Dilution start Solubility Issue Encountered diss_issue This compound not dissolving in DMSO start->diss_issue storage_issue Precipitate forms in stored DMSO stock start->storage_issue dilution_issue Precipitate forms upon dilution in aqueous buffer start->dilution_issue vortex Increase Vortexing/Sonication Time diss_issue->vortex warm Gentle Warming (37°C) vortex->warm lower_conc Try a Lower Concentration warm->lower_conc rewarm Warm (37°C) & Vortex/Sonicate Before Use storage_issue->rewarm aliquot Aliquot to avoid freeze-thaw cycles rewarm->aliquot slow_add Add stock slowly to vortexing buffer dilution_issue->slow_add serial_dil Use serial dilution method slow_add->serial_dil check_dmso Ensure final DMSO conc. <0.5% serial_dil->check_dmso

Caption: Troubleshooting guide for this compound solubility issues.

References

Technical Support Center: Optimizing Storage Conditions for ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of ent-Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The stability of this compound is primarily influenced by four key environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation. Studies have shown that this compound degrades at temperatures as low as 60°C and significant degradation occurs at 100°C.[1][2] Soft gelatin capsules are particularly sensitive and can melt at room temperature.[3]

  • Humidity: Moisture can lead to hydrolytic degradation of this compound.[4][5] Therefore, it is crucial to protect it from moisture.[3][6]

  • Light: Exposure to light can cause photolytic degradation.[4][7]

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions through hydrolysis.[4][7][8]

Q2: What are the officially recommended storage conditions for different formulations of Ritonavir?

A2: Recommended storage conditions vary depending on the dosage form. Adherence to these conditions is critical for maintaining the drug's potency and stability.

FormulationRecommended Storage TemperatureAdditional RequirementsShelf-Life
Tablets Do not store above 30°C.[6]Store in the original bottle to protect from moisture.[6]24 months[6]
Soft Gelatin Capsules Refrigeration is recommended.Can be stored below 25°C (77°F) for up to 30 days. Avoid excessive heat or cold.[9]Not specified for room temperature storage beyond 30 days.
Oral Solution Room temperature.[9]Do not refrigerate. Avoid excessive heat or cold.[9]Not specified.
Co-packaged with Nirmatrelvir (Paxlovid) 20°C to 25°C (68°F to 77°F).Excursions permitted between 15°C to 30°C (59°F to 86°F).[10]Not specified.

Q3: What are the known degradation pathways for this compound?

A3: Forced degradation studies have revealed that this compound degrades primarily through hydrolysis and oxidation.[4][5][11] The presence of carbamate and urea moieties in its structure makes it susceptible to hydrolytic cleavage.[5] Both acidic and basic conditions can catalyze this hydrolysis.[8][12] Oxidative degradation also leads to the formation of various degradation products.[4]

G This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Stress Factors Ritonavir This compound Acid Acidic Conditions (e.g., 0.1N HCl) Ritonavir->Acid Susceptible Moiety Cleavage Base Basic Conditions (e.g., 0.1N NaOH) Ritonavir->Base Susceptible Moiety Cleavage Neutral Neutral Conditions (Water) Ritonavir->Neutral Slow Hydrolysis Oxidizing_Agent Oxidative Stress (e.g., H2O2) Ritonavir->Oxidizing_Agent Thermal Thermal Stress (e.g., 60-100°C) Ritonavir->Thermal Photolytic Photolytic Stress (UV Light) Ritonavir->Photolytic Hydrolytic_Products Hydrolytic Degradation Products Acid->Hydrolytic_Products Base->Hydrolytic_Products Neutral->Hydrolytic_Products Oxidative_Products Oxidative Degradation Products Oxidizing_Agent->Oxidative_Products Other_Products Other Degradation Products Thermal->Other_Products Photolytic->Other_Products

Caption: this compound degradation pathways under various stress conditions.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

Possible Cause: This is likely due to the degradation of this compound. The presence of additional peaks indicates the formation of degradation products.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Verify that the storage temperature for your this compound formulation aligns with the recommendations (see FAQ 2).

    • Ensure that the product is stored in its original container and protected from moisture. For solid forms, the use of a desiccant can be beneficial.[3]

    • Confirm that the storage area is protected from light.

  • Assess Experimental Conditions:

    • Solvent pH: The pH of the solvents used in your experiments can impact stability. This compound is susceptible to both acidic and basic hydrolysis.[8][12] Ensure your mobile phase and sample diluents are within a stable pH range for the drug.

    • Temperature: High temperatures during sample preparation or analysis can induce degradation. Maintain controlled temperatures throughout your workflow.

  • Perform Forced Degradation Studies (for confirmation):

    • Subject a known sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of the degradation products. This will help confirm if the unexpected peaks in your experimental samples correspond to known degradants.

Problem: My this compound soft gelatin capsules have clumped together or appear oily.

Possible Cause: This is a sign of physical instability, likely caused by exposure to temperatures above the recommended storage conditions. The capsules may have melted.[3]

Troubleshooting Steps:

  • Immediate Action: Discard the affected capsules as their integrity and dosage uniformity may be compromised.

  • Verify Cold Chain: If the capsules were refrigerated, check the temperature logs of the storage unit to ensure it has been consistently maintained between 2°C and 8°C.

  • Room Temperature Storage: If stored at room temperature, confirm that the temperature has not exceeded 25°C (77°F) and that the storage duration has been less than 30 days.[9]

  • Future Prevention: For transport or temporary storage without refrigeration, utilize validated cold packs to maintain the appropriate temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a generalized method based on published stability-indicating assays for Ritonavir.[12]

  • Objective: To separate and quantify this compound in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[12]

    • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M phosphoric acid. A common ratio is 55:45 (v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 239 nm or 240 nm.[1][13]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: Ambient.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 1000 ppm).[1]

    • Perform serial dilutions to achieve the desired concentration for analysis (e.g., 50 ppm).[1]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Monitor the chromatogram for the retention time of this compound (typically around 4.8 to 5.1 minutes under these conditions) and any degradation peaks.[12][14]

  • Data Analysis: Calculate the percentage of this compound remaining and the relative amounts of each degradation product by comparing the peak areas.

G HPLC Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh this compound Sample Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect Detect at 240 nm Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Degradation Integrate->Calculate

Caption: A typical experimental workflow for HPLC-based stability testing of this compound.

Protocol 2: Forced Degradation Study

  • Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Acid Hydrolysis: Treat a solution of this compound (e.g., 50 ppm) with 0.1N HCl at 60°C for 1 hour.[1]

    • Base Hydrolysis: Treat a solution of this compound (e.g., 50 ppm) with 0.1N NaOH at 60°C for 1 hour.[1]

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Expose a solid or solution sample of this compound to a high temperature (e.g., 60°C) for 24 hours.[1]

    • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the degradation products. For structural elucidation of the degradants, LC-MS/MS is the preferred method.[4]

Summary of Quantitative Data

The following table summarizes the degradation of this compound under various forced degradation conditions as reported in the literature.

Stress ConditionReagent/ParametersDegradation (%)Reference
Acid Hydrolysis 0.1N HCl, 60°C, 1 hrVaries by study[1]
Base Hydrolysis 0.1N NaOH, 60°C, 1 hrVaries by study[1]
Thermal Degradation 60°C, 24 hrsVaries by study[1]
Oxidative Degradation H₂O₂Varies by study
Photolytic Degradation UV LightVaries by study

Note: The exact percentage of degradation can vary significantly based on the precise experimental conditions, including concentration, reaction time, and the specific analytical method used.

References

refining HPLC gradient for better enantiomeric separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for chiral High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their HPLC gradients for optimal enantiomeric separation.

Troubleshooting Guide

This section addresses common issues encountered during the refinement of HPLC gradients for separating enantiomers.

Question: Why am I seeing poor or no separation of my enantiomers?

Answer:

Several factors can contribute to poor or no enantiomeric separation. A systematic approach to troubleshooting is crucial.

  • Incorrect Column Choice: The cornerstone of chiral separation is the chiral stationary phase (CSP). Enantiomers have identical physical properties and can only be separated in a chiral environment. Standard reversed-phase columns (like C18) will not resolve enantiomers.[1] Ensure you are using a column specifically designed for chiral separations. There is no universal chiral column, and screening different CSPs is often necessary to find one that provides selectivity for your analyte.[2]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving enantioselectivity. The choice between normal-phase, reversed-phase, or polar organic mode can dramatically affect the separation.[2] For instance, in normal-phase mode, non-polar solvents like hexane are combined with alcohols such as isopropanol or ethanol. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile or methanol.[3]

  • Suboptimal Mobile Phase Additives: For ionizable compounds, the addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA, formic acid) or a base (e.g., diethylamine - DEA, triethylamine - TEA) to the mobile phase can significantly improve peak shape and resolution.[4][5] These additives suppress the ionization of the analyte or interact with the stationary phase, leading to better chiral recognition.[5] For acidic compounds, an acidic additive is required, while basic compounds may need a basic additive.[4]

  • Incorrect Temperature: Temperature plays a significant role in chiral separations. Generally, lower temperatures increase chiral selectivity by enhancing the weaker bonding forces responsible for separation.[6] Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[6] However, in most cases, selectivity and resolution decrease with an increase in temperature.[7] It is a critical parameter to optimize.

  • Inappropriate Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[6] An optimal flow rate exists where the column provides the maximum number of theoretical plates, leading to the best resolution.[5]

Question: My peaks are broad or tailing. How can I improve the peak shape?

Answer:

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column dispersion.

  • Mobile Phase Additives: For acidic or basic analytes, the lack of a suitable additive is a common cause of peak tailing. Adding a small concentration (typically 0.1%) of an acid or base can suppress unwanted ionic interactions with residual silanols on the silica support of the CSP, leading to sharper peaks.[4][5]

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.

  • Sample Solvent Incompatibility: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.[8]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[9] Consider flushing the column with a strong solvent or, if necessary, replacing it.

Question: I have some separation, but the resolution is insufficient (Rs < 1.5). How can I improve it?

Answer:

Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k).

  • Optimize Mobile Phase Composition: Small changes in the mobile phase composition can have a large impact on selectivity. For example, changing the type of alcohol (e.g., from isopropanol to ethanol) in a normal-phase system can alter the resolution.[10]

  • Adjust the Gradient Slope: In gradient elution, a shallower gradient (a smaller change in solvent strength per unit of time) can increase the separation between closely eluting peaks.

  • Lower the Flow Rate: As mentioned, chiral separations often benefit from lower flow rates. Decreasing the flow rate can increase the number of theoretical plates and improve resolution.[5][6]

  • Decrease the Temperature: Lowering the column temperature generally increases the selectivity factor (α) for enantiomers, leading to better resolution.[6][7][11]

  • Increase Column Length: Using a longer column can increase the number of theoretical plates and thus improve resolution, but this will also increase the analysis time and backpressure.[12]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a new chiral separation method?

A1: The initial and most critical step is to screen different chiral stationary phases (CSPs) and mobile phase systems.[2] There is no reliable way to predict the best column based on the analyte structure alone. A screening approach using a diverse set of columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) under different modes (normal-phase, reversed-phase, polar organic) is the most efficient way to find initial conditions that provide some enantioselectivity.[2][3]

Q2: How do I choose between isocratic and gradient elution for chiral separations?

A2:

  • Isocratic elution (constant mobile phase composition) is simpler and is often preferred for method optimization once initial separation is achieved. It is suitable when the enantiomers elute relatively close to each other.[2]

  • Gradient elution (mobile phase composition changes over time) is useful for screening, for samples containing compounds with a wide range of polarities, or when one enantiomer is retained much longer than the other.[13] A gradient run can help to elute all components in a reasonable time with good peak shape.[13]

Q3: What is the role of temperature in chiral separations, and what is a typical starting point?

A3: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. In most cases, decreasing the temperature enhances chiral recognition and improves resolution.[7][11] However, higher temperatures can sometimes lead to better peak efficiency.[6] A good starting point for temperature optimization is ambient temperature (e.g., 25 °C). Then, you can investigate a range from 10 °C to 40 °C to determine the optimal setting for your separation.

Q4: Can I use mobile phase additives with any chiral column?

A4: While mobile phase additives are essential for many chiral separations, especially for ionizable compounds, it is crucial to check the column manufacturer's instructions.[4] Some CSPs may not be stable under certain pH conditions or with specific additives. For example, older generation silica-based columns may degrade at high pH. Covalently immobilized polysaccharide-based CSPs generally offer greater solvent compatibility.

Q5: My enantiomers are co-eluting, but a colleague can separate them on the same column. What could be the issue?

A5: This could be due to "additive memory effects." Chiral columns can retain traces of additives (acids or bases) from previous analyses.[14] These retained additives can significantly impact the selectivity of subsequent separations.[14] It is good practice to dedicate a column to a specific method or to have a rigorous column flushing procedure when switching between methods with different additives.

Experimental Protocols

Protocol 1: General Screening for Chiral Method Development

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (gradient from 20% to 80% Acetonitrile)

      • Mobile Phase D: Methanol/Water with 0.1% Diethylamine (gradient from 20% to 80% Methanol)

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25 °C

    • Detection: UV, at the analyte's λmax

  • Procedure: Inject the racemic sample onto each column with each mobile phase system. Monitor the chromatograms for any signs of peak splitting or separation.

  • Evaluation: Identify the column and mobile phase combination that shows the best initial selectivity. This will be the starting point for method optimization.

Protocol 2: Optimization of a Chiral Separation

Once initial conditions are found, this protocol can be used to refine the separation.

  • Mobile Phase Composition: Starting with the mobile phase that gave the best initial result, systematically vary the percentage of the organic modifier (e.g., in 2% or 5% increments) to find the optimal retention and resolution.

  • Additive Optimization (if applicable): If the analyte is acidic or basic, evaluate the effect of different additives (e.g., TFA, acetic acid for acids; DEA, TEA for bases) and their concentration (typically 0.05% to 0.5%).

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C) to determine the effect on resolution.

  • Flow Rate Optimization: Evaluate the effect of flow rate on resolution. Start at 1.0 mL/min and test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).[6]

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Enantiomeric Resolution (Normal Phase)

AnalyteCSPMobile Phase (n-Hexane/Alcohol, 90:10)Resolution (Rs)
BlebbistatinChiralpak ADIsopropanol5.85
Ethanol4.20
Methanol3.15

Data adapted from a study on blebbistatin derivatives, illustrating that less polar alcohols can provide better resolution in normal-phase chromatography.[10]

Table 2: Influence of Temperature on Chiral Separation

AnalyteCSPTemperature (°C)Retention Factor (k')Selectivity (α)Resolution (Rs)
Lactic AcidTeicoplanin-based52.81.452.2
251.91.351.9
451.21.251.5

Data adapted from a study on lactic acid, demonstrating the general trend of decreasing retention, selectivity, and resolution with increasing temperature.[11]

Table 3: Impact of Flow Rate on Resolution

AnalyteCSPFlow Rate (mL/min)Column Efficiency (N)Resolution (Rs)
1-acenaphthenolReflect C-Amylose A2.510,5002.0
0.522,0003.0

Data adapted from a study showing that a lower flow rate can significantly increase column efficiency and resolution.[5]

Visualizations

G Troubleshooting Workflow for Poor Enantiomeric Separation start Start: Poor or No Separation check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column use_csp Action: Select an appropriate CSP check_column->use_csp No check_mp_mode Is the mobile phase mode (NP, RP, PO) appropriate? check_column->check_mp_mode Yes use_csp->check_column screen_mp Action: Screen different mobile phase modes check_mp_mode->screen_mp No check_additives Is the analyte ionizable? Are additives being used? check_mp_mode->check_additives Yes screen_mp->check_mp_mode optimize_additives Action: Add/optimize acid or base additive check_additives->optimize_additives Yes/Not Optimized optimize_temp_flow Optimize Temperature and Flow Rate check_additives->optimize_temp_flow No/Optimized optimize_additives->check_additives success Separation Achieved optimize_temp_flow->success

Caption: Troubleshooting workflow for poor enantiomeric separation.

G General Method Development Workflow for Chiral HPLC start Start: New Chiral Separation Method screening Step 1: Screen CSPs and Mobile Phase Modes (NP, RP, Polar Organic) start->screening evaluation Step 2: Evaluate Screening Results (Look for any selectivity) screening->evaluation no_separation No Separation Observed evaluation->no_separation No Separation optimization Step 3: Optimize Separation - Mobile Phase Composition - Additives - Temperature - Flow Rate evaluation->optimization Partial Separation Found no_separation->screening Re-screen with different columns/conditions validation Step 4: Method Validation optimization->validation end End: Robust Chiral Separation Method validation->end

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Navigating Common Issues with ent-Ritonavir in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Ritonavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity with this compound at concentrations where it should primarily act as a pharmacokinetic booster?

A1: While this compound is widely known as a pharmacokinetic enhancer, it also possesses intrinsic cytotoxic properties. This cytotoxicity is often dose- and time-dependent and can be attributed to several off-target effects. At micromolar concentrations, typically used in in vitro studies, this compound can induce cell death through various mechanisms, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

A2: The cytotoxic effects of this compound are multifactorial. A key mechanism involves the induction of ER stress, which can trigger the unfolded protein response (UPR). Prolonged or intense ER stress can lead to apoptosis. Additionally, this compound has been shown to directly impact mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. Some studies also suggest that this compound can inhibit the proteasome, further contributing to cellular stress and apoptosis.

Q3: My cell viability results with this compound are inconsistent across different assays (e.g., MTT vs. CellTiter-Glo). Why is this happening?

A3: Discrepancies between different viability assays are common when working with compounds that interfere with cellular metabolism. Assays like MTT and XTT rely on the metabolic activity of mitochondrial dehydrogenases to reduce a tetrazolium salt into a colored formazan product. Since this compound is known to induce mitochondrial dysfunction, it can directly inhibit these enzymes, leading to an underestimation of cell viability. In contrast, assays like CellTiter-Glo, which measure intracellular ATP levels, may provide a more direct assessment of cell viability in this context, as ATP is a more immediate indicator of metabolically active cells. However, any compound affecting cellular ATP pools can also influence these assays.

Q4: Can this compound directly interfere with the components of my cell viability assay?

A4: Yes, direct chemical interference is a possibility. For colorimetric assays like MTT and XTT, this compound could potentially interact with the tetrazolium salts or the formazan product. For luminescence-based assays, the compound might have quenching or enhancing effects on the luminescent signal. It is crucial to include proper controls, such as running the assay in a cell-free system with this compound, to rule out direct interference.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity

Symptoms:

  • Significant decrease in cell viability at low micromolar concentrations of this compound.

  • Results are inconsistent with expected outcomes based on its role as a booster.

Possible Causes:

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound's cytotoxic effects.

  • Off-target effects: The observed cytotoxicity is a genuine biological effect due to ER stress, mitochondrial dysfunction, or proteasome inhibition.

  • Incorrect concentration: Errors in serial dilutions leading to higher actual concentrations.

Troubleshooting Steps:

  • Verify Drug Concentration: Double-check all calculations and dilutions for the preparation of this compound stock and working solutions.

  • Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of this compound in your specific cell line and assess the time-dependence of the cytotoxic effect.

  • Use a Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.

  • Consider an Alternative Assay: If using a metabolic-based assay, switch to a method that measures a different viability parameter, such as membrane integrity (e.g., Trypan Blue or a live/dead fluorescent stain).

Issue 2: Discrepancies Between Viability Assays

Symptoms:

  • MTT/XTT assay shows significantly lower viability compared to an ATP-based assay (e.g., CellTiter-Glo) or a membrane integrity assay.

Possible Causes:

  • Mitochondrial Interference: this compound is inhibiting mitochondrial dehydrogenases, leading to a reduced signal in MTT/XTT assays that is not directly proportional to the number of viable cells.

  • Alteration of Cellular Metabolism: The compound may be altering the metabolic state of the cells, affecting assays that rely on specific metabolic pathways.

Troubleshooting Steps:

  • Assay Validation: Run a panel of different viability assays that measure distinct cellular parameters (metabolic activity, ATP levels, membrane integrity).

  • Mechanism of Action Studies: Investigate markers of ER stress (e.g., CHOP expression) and mitochondrial dysfunction (e.g., JC-1 staining for membrane potential) to understand the underlying cause of cytotoxicity.

  • Cell-Free Controls: To check for direct assay interference, incubate this compound with the assay reagents in the absence of cells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
T47DBreast CancerMTT4812[1]
MCF7Breast CancerMTT4824[1]
MDA-MB-436Breast CancerMTT4840[1]
MDA-MB-231Breast CancerMTT4845[1]
OVCAR-3Ovarian CancerMTT48~20
SKOV-3Ovarian CancerMTT48~25
A549Lung CancerMTT4835
H522Lung CancerMTT4842
PC-3Prostate CancerClonal Proliferation->20
DU145Prostate CancerClonal Proliferation->20

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and serum concentration in the culture medium.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT/electron coupling solution according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT protocol.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Mandatory Visualizations

Ritonavir_Cytotoxicity_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Proteasome Proteasome Ritonavir This compound ER_Stress ER Stress Ritonavir->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Ritonavir->Mito_Dysfunction Proteasome_Inhibition Proteasome Inhibition Ritonavir->Proteasome_Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis MMP_Loss ΔΨm Loss Mito_Dysfunction->MMP_Loss ROS ↑ ROS Mito_Dysfunction->ROS CytoC Cytochrome c Release Mito_Dysfunction->CytoC MMP_Loss->Apoptosis ROS->Apoptosis CytoC->Apoptosis Protein_Accumulation Ub-Protein Accumulation Proteasome_Inhibition->Protein_Accumulation Protein_Accumulation->ER_Stress Troubleshooting_Workflow Start Unexpected Cell Viability Results with this compound Check_Concs Verify Drug Concentrations and Dilutions Start->Check_Concs Review_Protocol Review Assay Protocol and Execution Start->Review_Protocol Cell_Free_Control Run Cell-Free Assay Control (Ritonavir + Reagents) Check_Concs->Cell_Free_Control Review_Protocol->Cell_Free_Control Interference Direct Assay Interference? Cell_Free_Control->Interference Biological_Effect Result Likely a Biological Effect Interference->Biological_Effect No Select_New_Assay Select an Orthogonal Viability Assay Interference->Select_New_Assay Yes Investigate_Mechanism Investigate Mechanism (e.g., Apoptosis, ER Stress) Biological_Effect->Investigate_Mechanism Optimize_Assay Optimize Assay Parameters (Cell Density, Incubation Time) Select_New_Assay->Optimize_Assay Investigate_Mechanism->Optimize_Assay Assay_Selection_Tree Start Choosing a Viability Assay for this compound Studies Metabolic_Interference Is interference with mitochondrial metabolism a concern? Start->Metabolic_Interference ATP_Assay Consider ATP-based assays (e.g., CellTiter-Glo) Metabolic_Interference->ATP_Assay Yes Tetrazolium_Assay Use Tetrazolium-based assays (MTT, XTT) with caution Metabolic_Interference->Tetrazolium_Assay No High_Throughput Is high-throughput screening required? ATP_Assay->High_Throughput Membrane_Assay Consider membrane integrity assays (e.g., Trypan Blue, Live/Dead) Membrane_Assay->High_Throughput Tetrazolium_Assay->High_Throughput Luminescent_Fluor Luminescent or fluorescent assays are suitable (e.g., CellTiter-Glo) High_Throughput->Luminescent_Fluor Yes Manual_Count Manual counting (Trypan Blue) is low-throughput High_Throughput->Manual_Count No Validate Validate with an orthogonal method Luminescent_Fluor->Validate Manual_Count->Validate

References

Technical Support Center: Stability of ent-Ritonavir in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on studies conducted on Ritonavir. It is presumed that the stability characteristics of its enantiomer, ent-Ritonavir, are comparable. This guide is intended for research and developmental purposes and should not replace formal stability studies.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound aqueous solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the solution upon preparation or storage. Poor aqueous solubility of this compound.- Increase the concentration of co-solvents (e.g., ethanol, propylene glycol).- Utilize surfactants to enhance solubility.- Consider the use of complexation agents like cyclodextrins.- Prepare amorphous solid dispersions with polymers such as PVP K-30 or HPMC to improve dissolution.[1]
Loss of potency over a short period, even when refrigerated. Degradation due to hydrolysis (acidic or basic conditions), oxidation, or photolysis.- Adjust the pH of the solution to a more neutral range if the application allows.- Protect the solution from light by using amber vials or storing it in the dark.[2]- Degas the solvent to remove dissolved oxygen and consider purging with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[3]
Discoloration of the solution. Formation of degradation products.- Identify the specific degradation pathway (hydrolysis, oxidation) through analytical techniques like HPLC-MS/MS to understand the cause.[4]- Implement the preventative measures mentioned above to minimize degradation.
Inconsistent results in stability studies. Variability in experimental conditions.- Ensure precise control over pH, temperature, and light exposure during experiments.- Use a validated stability-indicating analytical method, such as RP-HPLC, to accurately quantify the parent drug and its degradation products.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Ritonavir is known to be susceptible to degradation through hydrolysis (in both acidic and basic conditions), oxidation, and photolysis.[4][7]

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: Ritonavir shows lability in both acidic and alkaline conditions.[3] While a definitive optimal pH has not been established in the provided literature, it is recommended to maintain the solution at a pH as close to neutral as possible to minimize hydrolytic degradation. One study noted that the pKa values for Ritonavir are 2.01 and 2.51, indicating increased solubility at a very low pH, but this may not be suitable for stability.[8]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. Forced degradation studies have shown significant degradation at temperatures such as 60°C.[5] For short-term storage of solutions, refrigeration is often recommended.

Q4: How can I prevent the photodegradation of my this compound solution?

A4: To prevent photodegradation, always store this compound solutions in light-resistant containers, such as amber glass vials.[2] If the solution needs to be handled in the open, minimize its exposure to direct light.

Q5: What types of excipients can be used to enhance the stability of this compound in aqueous solutions?

A5: While direct studies on the stabilization of this compound in aqueous solutions by specific excipients are limited in the provided results, the use of polymers to form amorphous solid dispersions is a common strategy to improve both solubility and stability. Polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) have been used.[9] Additionally, co-solvents and surfactants are employed in liquid formulations to enhance solubility and inhibit recrystallization.[8] Lipid excipients have also been used to stabilize combinations of antiviral drugs, including Ritonavir.[10]

Q6: Are there any known degradation products of Ritonavir?

A6: Yes, several degradation products of Ritonavir have been identified through forced degradation studies. These are primarily the result of hydrolysis and oxidation. LC-MS/MS is a common technique used to identify and characterize these degradation products.[4][11]

Data Presentation

Table 1: Summary of Forced Degradation Studies of Ritonavir
Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1N HCl15 minutes60°C15.5[12]
Base Hydrolysis1N NaOH15 minutes60°C14.5[12]
Oxidation30% H₂O₂15 minutes60°C13.2[12]
Thermal Degradation--105°C11.0[6]
PhotodegradationSunlight-Ambient5.93[6]
Neutral HydrolysisWater15 minutes60°C< 6[12]

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on common methodologies.[2][5][12]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 15 minutes.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 15 minutes.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at 60°C for 15 minutes.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostable container and expose it to a dry heat of 105°C.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight for a specified period.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Incubate at 60°C for 15 minutes.

3. Sample Preparation for Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating RP-HPLC method (see Protocol 2).

  • Quantify the amount of remaining this compound and the formed degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative example of an HPLC method for the analysis of this compound and its degradation products.[5][6]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Cosmosil C18 (100 mm x 2.1 ID, 10µm) or similar.[7]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection Wavelength: 239 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples (from Protocol 1) and a standard solution of this compound.

  • Record the chromatograms and determine the retention time and peak area for this compound and any degradation products.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal stock->thermal Expose to Stress Conditions photo Photolysis stock->photo Expose to Stress Conditions neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_main This compound Degradation cluster_products Degradation Products ritonavir This compound hydrolysis_products Hydrolysis Products (e.g., cleavage of ester or amide bonds) ritonavir->hydrolysis_products Acid/Base Hydrolysis oxidation_products Oxidation Products (e.g., N-oxides, S-oxides) ritonavir->oxidation_products Oxidation photo_products Photodegradation Products ritonavir->photo_products Photolysis

Caption: Major degradation pathways for this compound in aqueous solution.

References

Technical Support Center: Troubleshooting Unexpected Results in ent-Ritonavir Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with ent-Ritonavir.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have low solubility in my aqueous buffer. What can I do?

A1: this compound is known to have low aqueous solubility.[1][2] Consider the following options:

  • Co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol before diluting into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect cellular assays.

  • pH adjustment: The solubility of ritonavir can be pH-dependent. Assess the pH of your experimental buffer and consider slight adjustments if it does not compromise your assay.

  • Formulation strategies: For in vivo or complex in vitro models, formulation strategies like solid dispersions with polymers (e.g., PEG) have been shown to enhance solubility and dissolution rates.[1]

Q2: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A2: this compound can have effects beyond its primary targets. Consider these possibilities:

  • CYP450 Inhibition: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[3][4][5][6][7] If your cell line expresses CYP3A4, or if you are co-administering other compounds, this inhibition can lead to altered metabolism and unexpected pharmacological effects.

  • Signaling Pathway Modulation: Ritonavir has been shown to inhibit the Akt signaling pathway and affect NF-κB signaling.[8][9] These pathways are involved in cell proliferation, survival, and inflammation, which could explain broad effects in various cell types.

  • Drug-Drug Interactions: Due to its strong inhibition of CYP3A4, this compound has a high potential for drug-drug interactions.[10][11][12][13] If you are using other compounds in your experiments, their metabolism and activity could be significantly altered.

Troubleshooting Guides

Guide 1: Inconsistent Results in Antiviral Assays
Observed Problem Potential Cause Troubleshooting Steps
Higher than expected EC50 value Compound Degradation: this compound may be unstable under certain experimental conditions.1. Prepare fresh stock solutions for each experiment.2. Protect solutions from light and store at the recommended temperature.3. Verify the stability of this compound in your specific assay medium and conditions.
Viral Resistance: The viral strain used may have or may have developed resistance to protease inhibitors.1. Sequence the protease gene of your viral stock to check for resistance mutations.2. Use a well-characterized, sensitive viral strain as a positive control.
Assay Timing: The timing of drug addition relative to infection can significantly impact results.[14]1. Optimize the time of drug addition post-infection.2. Ensure consistent timing across all experiments.
High variability between replicates Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or virus.1. Calibrate pipettes regularly.2. Use reverse pipetting for viscous solutions.3. Perform a dilution series of a known inhibitor to check for consistency.
Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates.1. Ensure a homogenous cell suspension before seeding.2. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
Guide 2: Unexpected Outcomes in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Troubleshooting Steps
Increased cell death at low concentrations Ritonavir-induced Cytotoxicity: Ritonavir itself can be toxic to certain cell types, independent of its antiviral activity.[15][16]1. Determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.2. Use concentrations well below the CC50 for antiviral or mechanistic studies.3. Consider using a less metabolically active viability assay, such as a membrane integrity assay (e.g., LDH release).
Interference with Assay Reagents Direct interaction with MTT reagent: Some compounds can directly reduce MTT, leading to false-positive results for viability.[17]1. Run a cell-free control with this compound and the MTT reagent to check for direct reduction.2. If interference is observed, switch to an alternative viability assay (e.g., ATP-based assay).
Altered Mitochondrial Activity Impact on Cellular Metabolism: Ritonavir can affect mitochondrial function, which is what MTT assays measure.[15][16]1. Corroborate MTT results with a different type of viability assay that does not rely on mitochondrial respiration (e.g., cell counting with trypan blue).[17]
Guide 3: Issues in HPLC Analysis
Observed Problem Potential Cause Troubleshooting Steps
Ghost Peaks Contaminated mobile phase or injector: Impurities can elute as distinct peaks.[18][19][20]1. Run a blank gradient (without injection) to identify system-related peaks.2. Flush the injector and column with a strong solvent.3. Use high-purity solvents for your mobile phase.
Peak Tailing or Fronting Column Overload: Injecting too much sample can lead to distorted peak shapes.[19]1. Reduce the amount of sample injected.2. Use a column with a larger internal diameter if high concentrations are necessary.
Inappropriate Mobile Phase pH: The pH can affect the ionization state of this compound and its interaction with the stationary phase.[19]1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.2. Ensure the mobile phase is adequately buffered.
Retention Time Drift Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.1. Prepare fresh mobile phase for each run.2. Use a gradient mixer if running a gradient elution.3. Ensure the mobile phase is properly degassed.
Column Temperature Fluctuations: Temperature can affect retention times.[21]1. Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • This compound

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in assay buffer.

    • Prepare the HIV-1 Protease and substrate solutions according to the manufacturer's instructions.

  • Assay Procedure: [22]

    • Add 10 µL of your diluted this compound or control to the wells of the 96-well plate.

    • Add 80 µL of the HIV-1 Protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the HIV-1 Protease substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.

    • Record data every 1-2 minutes for 1-3 hours at 37°C, protected from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: CYP3A4 Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human CYP3A4

  • Cytochrome P450 Reductase (CPR)

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound

  • Positive Control Inhibitor (e.g., Ketoconazole)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in assay buffer.

    • Prepare a mixture of CYP3A4 and CPR in the assay buffer.

  • Assay Procedure: [4]

    • Add the CYP3A4/CPR mixture to the wells of the 96-well plate.

    • Add your diluted this compound or control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Add the BFC substrate to each well.

    • Initiate the reaction by adding NADPH.

  • Measurement:

    • Measure the increase in fluorescence over time at an excitation wavelength of ~409 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Visualizations

ent_Ritonavir_Signaling_Pathways cluster_akt Akt Signaling Pathway cluster_nfkb NF-κB Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation & Gene Expression NFkB->Inflammation ent_Ritonavir This compound ent_Ritonavir->Akt Inhibits ent_Ritonavir->IKK Inhibits

Caption: this compound's impact on Akt and NF-κB signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Check_Reagents->Review_Protocol Reagents OK Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Issue Found Instrument_Check Check Instrument Calibration & Performance Review_Protocol->Instrument_Check Protocol OK Review_Protocol->Isolate_Variable Deviation Found Data_Analysis Re-evaluate Data Analysis & Calculations Instrument_Check->Data_Analysis Instrument OK Contact_Support Contact Technical Support Instrument_Check->Contact_Support Issue Found Consult_FAQ Consult FAQs for Known Issues Data_Analysis->Consult_FAQ Analysis OK Data_Analysis->Isolate_Variable Error Found Consult_FAQ->Isolate_Variable Resolved Issue Resolved Isolate_Variable->Resolved

References

Technical Support Center: Optimization of ent-Ritonavir for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Ritonavir in in vitro assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

IssuePossible CauseRecommended Solution
Precipitation of this compound in culture medium Low aqueous solubility of this compound, especially at physiological pH.[1] High concentration of the stock solution. Solvent used to dissolve this compound is not miscible with the culture medium.Prepare a higher concentration stock solution in an appropriate solvent like DMSO.[2] When diluting into the medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.[2] Gently agitate the medium while adding the this compound stock solution to facilitate dispersion.[2] Consider using a formulation with solubility enhancers like solid dispersions with polymers (e.g., PEG-4000, PEG-6000) if solubility issues persist.
Inconsistent or non-reproducible results Precipitation of this compound leading to variable effective concentrations. Degradation of this compound in the stock solution or culture medium. Pipetting errors, especially with small volumes of concentrated stock solutions.Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure proper mixing of the stock solution before making dilutions. Use calibrated pipettes and appropriate pipetting techniques to ensure accuracy.
High background or false positives in colorimetric/fluorometric assays Interference of this compound with the assay reagents. Contamination of the cell culture.Run appropriate controls, including a "no-cell" control with the medium and this compound to check for direct interaction with assay components. Regularly test cell lines for mycoplasma contamination.
Observed cytotoxicity is higher than expected The concentration of this compound used is too high for the specific cell line. The solvent (e.g., DMSO) concentration is at a toxic level. The cell line is particularly sensitive to the cytotoxic effects of this compound.Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) for your specific cell line and assay duration. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[2] Review the literature for reported CC50 values of this compound in similar cell lines.
No observable effect at expected concentrations The concentration of this compound is too low. The incubation time is not sufficient to observe an effect. The cell line is resistant to the effects of this compound. The compound has degraded.Titrate the concentration of this compound over a wider range. Optimize the incubation time based on the specific assay and expected mechanism of action. Consider using a different cell line that is known to be responsive to this compound. Use freshly prepared stock solutions and store them properly according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays due to its good solubilizing capacity for this compound.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[2]

2. How should I store my this compound stock solution?

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

3. What concentration range of this compound should I use for my experiments?

The optimal concentration of this compound depends on the specific in vitro assay and the cell line being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. The tables below provide some general guidance.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Different In Vitro Assays
Assay TypeTypical Concentration Range (µM)Notes
Antiviral Assays 0.01 - 10The effective concentration will vary depending on the virus and cell line. It is crucial to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
Cytotoxicity Assays (e.g., MTT, XTT) 1 - 100The cytotoxic effects of this compound are dose- and time-dependent.[2] A wide range should be tested to determine the CC50.
Mechanism of Action Studies (e.g., Western Blot for signaling pathways) 1 - 50The concentration should be sufficient to induce the desired molecular effect without causing excessive cell death.
CYP3A4 Inhibition Assays 0.1 - 10This compound is a potent inhibitor of CYP3A4.[3]
P-glycoprotein (P-gp) Inhibition Assays 1 - 20This compound can inhibit the efflux pump P-gp.[3]
Table 2: Reported IC50 and CC50 Values of Ritonavir in Various In Vitro Systems
Cell Line/SystemAssayIC50/CC50 (µM)Reference
Human Lung Adenocarcinoma (NCI-H522)Cell Growth InhibitionIC50: 42 ± 2
SARS-CoV-2 Mpro (in cell culture)Antiviral AssayIC50: 13.7 ± 1.1[4]
MERS-CoV (in Calu-3 cells)Antiviral AssayIC50: 24.9[4]
EBV-positive lymphoblastoid B cellsApoptosis Induction-
Human Endothelial CellsCytotoxicity AssayDose- and time-dependent cytotoxicity observed at concentrations near clinical plasma levels.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: MTT Assay for Determining the Cytotoxicity (CC50) of this compound

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using a non-linear regression analysis.

Mandatory Visualization

Signaling Pathways

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation NFAT NF-AT Gene_Expression Gene Expression (e.g., Pro-inflammatory factors) NFAT->Gene_Expression Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 pAkt pAkt PIP3->pAkt Recruitment and Activation of Akt PIP2 PIP2 pGSK3b pGSK3b pAkt->pGSK3b Phosphorylation (Inhibition) Akt Akt GSK3b GSK3b GSK3b->NFAT Inhibition Ritonavir Ritonavir Ritonavir->pAkt Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK TNFR->IKK Activation NFkB_n NF-κB Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_n->Gene_Transcription pIkB pIkB IKK->pIkB Phosphorylation of IκB Proteasome Proteasome pIkB->Proteasome Ubiquitination and Degradation NFkB_IkB NFkB_IkB NFkB NFkB NFkB_IkB->NFkB Release of NF-κB IkB IkB NFkB->NFkB_n Translocation Ritonavir Ritonavir Ritonavir->NFkB Suppression of Transcriptional Activation

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of this compound stock_prep->serial_dilution cell_culture Culture and Seed Cells in 96-well Plates cell_treatment Treat Cells with Dilutions and Vehicle Control cell_culture->cell_treatment serial_dilution->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_cc50 Determine CC50 calc_viability->determine_cc50

References

Technical Support Center: Crystallization of ent-Ritonavir for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of ent-ritonavir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-quality crystals of this compound suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the crystallization process.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the crystallization of this compound.

Q1: My this compound sample is not crystallizing at all. What should I do?

A1: A complete lack of crystal formation is a common issue, often related to the solution not being supersaturated. Here are several steps you can take to induce crystallization:

  • Increase Concentration: The most straightforward approach is to increase the concentration of this compound in your solution. This can be achieved by slowly evaporating the solvent. You can do this by leaving the container partially open or by using a gentle stream of nitrogen.

  • Scratching: Use a glass rod to gently scratch the inside surface of your crystallization vessel below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a previously grown crystal of this compound or a structurally similar compound, you can introduce a tiny "seed" crystal into the supersaturated solution. This seed will act as a template for further crystal growth.

  • Change the Solvent: this compound's solubility varies significantly with the solvent. If one solvent isn't working, try a different one or a mixture of solvents. Experiment with solvents of varying polarities.

  • Reduce Temperature: If your compound is more soluble at higher temperatures, slowly cooling a saturated solution can induce crystallization. Ensure the cooling is gradual, as rapid cooling can lead to the formation of small, poorly-ordered crystals or an amorphous precipitate.

Q2: I'm getting an oil or amorphous precipitate instead of crystals. How can I fix this?

A2: Oiling out or precipitation of an amorphous solid occurs when the supersaturation is too high, causing the solute to come out of solution too quickly for an ordered crystal lattice to form.

  • Use a More Dilute Solution: Start with a less concentrated solution to slow down the crystallization process.

  • Slower Evaporation or Cooling: Decrease the rate of solvent evaporation by covering the container more tightly or slow down the cooling rate by placing the container in an insulated bath.

  • Change the Solvent System: Try a solvent in which this compound is less soluble. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" (in which the compound is insoluble) to gradually decrease the overall solubility.

  • Increase the Temperature (initially): Ensure your compound is fully dissolved at an elevated temperature before attempting to cool it. Any undissolved material can act as nucleation sites for amorphous precipitation.

Q3: The crystals I'm growing are too small or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?

A3: The goal for X-ray analysis is to obtain well-ordered, single crystals of sufficient size.

  • Slow Down Crystal Growth: As a general rule, slower crystal growth leads to larger and more perfect crystals. All the methods mentioned to prevent oiling out (reducing supersaturation, slower cooling/evaporation) will also favor the growth of larger crystals.

  • Minimize Nucleation Events: You want a few large crystals rather than many small ones. This can be achieved by using a very clean crystallization vessel to minimize heterogeneous nucleation sites and by carefully controlling the level of supersaturation.

  • Use Vapor Diffusion: This is a very effective method for growing high-quality crystals. The compound is dissolved in a small amount of a solvent and placed in a sealed container with a larger reservoir of an anti-solvent. The anti-solvent slowly diffuses into the compound's solution, gradually inducing crystallization.

  • Optimize Solvent System: Experiment with different solvents or solvent mixtures. The choice of solvent can influence crystal packing and morphology.

Q4: I seem to be getting different crystal forms (polymorphs) in my experiments. How can I control this?

A4: Ritonavir is notorious for its polymorphism, and it is highly likely that this compound exhibits similar behavior. Different polymorphs have different crystal structures and properties.

  • Control Crystallization Conditions: Polymorphism is highly sensitive to experimental conditions. Carefully control and document the solvent, temperature, cooling/evaporation rate, and degree of supersaturation.

  • Seeding: Seeding with a crystal of the desired polymorph can help to ensure that only that form crystallizes.

  • Solvent Choice: The solvent can play a crucial role in determining which polymorph crystallizes. Some solvents may favor the formation of a specific polymorph through specific interactions with the solute molecules.

  • High-Throughput Screening: To systematically explore the conditions that lead to different polymorphs, consider using high-throughput crystallization screening techniques. This involves setting up a large number of small-scale crystallization experiments under a wide range of conditions.

Frequently Asked Questions (FAQs)

Q: What is polymorphism and why is it a concern for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] For pharmaceuticals like ritonavir, different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability.[2][3] The original formulation of ritonavir had to be pulled from the market because a new, more stable but less soluble polymorph (Form II) unexpectedly appeared, which compromised the drug's effectiveness.[1][3] Therefore, understanding and controlling the polymorphism of this compound is critical for ensuring consistent properties and performance.

Q: What are some common crystallization techniques I can try for this compound?

A: Several techniques can be employed, and the best one will depend on the specific properties of this compound and the chosen solvent system. Common methods include:

  • Slow Evaporation: A straightforward method where the solvent is slowly evaporated from a solution of the compound until saturation is reached and crystals form.[4][5]

  • Slow Cooling: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.[4][6]

  • Vapor Diffusion: This is a highly successful method where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, which slowly reduces the solubility of the compound and promotes crystallization.[4][7]

  • Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered on top of a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]

  • Anti-Solvent Addition: An anti-solvent is slowly added to a solution of the compound to induce precipitation.[6]

Q: How important is the purity of my this compound sample for crystallization?

A: The purity of your compound is critical. Impurities can inhibit crystallization altogether or be incorporated into the crystal lattice, leading to poorly ordered crystals that are unsuitable for X-ray diffraction.[4][8] It is highly recommended to use this compound of the highest possible purity. If you suspect impurities are the issue, consider purifying your sample further using techniques like column chromatography or recrystallization before attempting to grow single crystals.

Q: What is co-crystallization and could it help with this compound?

A: Co-crystallization is a technique where a compound is crystallized with a second molecule (a "co-former") to form a new crystalline solid with a unique structure. This approach has been successfully used to improve the solubility and dissolution rate of ritonavir.[9] If you are struggling to obtain single crystals of this compound itself, exploring co-crystallization with various pharmaceutically acceptable co-formers could be a promising strategy. The co-formers can participate in hydrogen bonding and other intermolecular interactions, which may facilitate the formation of a well-ordered crystal lattice.

Data Presentation

Table 1: Solvents Investigated for Ritonavir Crystallization

SolventRitonavir Polymorph ObtainedTechniqueReference
AcetoneForm IRapid Cooling[2]
Ethyl AcetateForm IRapid Cooling[2]
AcetonitrileForm IRapid Cooling[2]
TolueneForm IRapid Cooling[2]
EthanolForm IIRapid Cooling[2]
Ethanol/Water MixturesForm II (lower solubility)-[10]
FormamideFormamide SolvateHigh-Throughput Screening[11]
WaterHydrate Phase (from solvate)Washing[11]

Note: This data is for ritonavir and serves as a starting point for designing experiments for its enantiomer, this compound.

Experimental Protocols

Protocol 1: General Slow Cooling Crystallization

  • Dissolution: In a clean glass vial, dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60 °C). Stir until all solid is dissolved.

  • Filtration (Optional): If any particulate matter remains, filter the hot solution through a pre-warmed filter into a clean vial.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process, the vial can be placed in a Dewar flask containing warm water or in an insulated container.

  • Further Cooling: Once at room temperature, if no crystals have formed, the vial can be transferred to a refrigerator (2-8 °C) and then a freezer (-10 to -20 °C) to further decrease solubility.

  • Crystal Isolation: Once crystals have formed, carefully decant or pipette off the mother liquor. Wash the crystals with a small amount of cold solvent and then allow them to dry.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)

  • Prepare the Reservoir: In the well of a vapor diffusion plate, add a reservoir solution consisting of a solvent in which this compound is poorly soluble (the anti-solvent).

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound dissolved in a "good" solvent.

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight environment.

  • Equilibration: Over time, the anti-solvent from the reservoir will slowly diffuse as a vapor into the drop, and the "good" solvent will diffuse out of the drop. This gradual change in solvent composition will slowly increase the supersaturation of this compound in the drop, leading to the growth of crystals.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcomes Observe Outcome cluster_analysis Analysis & Iteration start Start with Purified this compound dissolve Dissolve in a Chosen Solvent System start->dissolve slow_cool Slow Cooling dissolve->slow_cool slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff anti_solvent Anti-Solvent Addition dissolve->anti_solvent crystals Single Crystals Formed slow_cool->crystals no_crystals No Crystals slow_cool->no_crystals oil_precipitate Oil / Amorphous Precipitate slow_cool->oil_precipitate slow_evap->crystals slow_evap->no_crystals slow_evap->oil_precipitate vapor_diff->crystals vapor_diff->no_crystals vapor_diff->oil_precipitate anti_solvent->crystals anti_solvent->no_crystals anti_solvent->oil_precipitate xray X-ray Analysis crystals->xray troubleshoot Troubleshoot & Optimize Conditions no_crystals->troubleshoot oil_precipitate->troubleshoot troubleshoot->dissolve Iterate

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_flowchart cluster_solutions Troubleshooting Paths start Crystallization Attempt outcome What is the outcome? start->outcome no_crystals No Crystals outcome->no_crystals No Crystals oil_precipitate Oil / Amorphous outcome->oil_precipitate Oil/Precipitate small_crystals Small / Poor Quality Crystals outcome->small_crystals Small/Poor Quality good_crystals Good Crystals -> Success! outcome->good_crystals Good Crystals action_no_crystals Increase Concentration Scratch Vial Add Seed Crystal Change Solvent no_crystals->action_no_crystals action_oil Decrease Supersaturation (slower cooling/evaporation) Use More Dilute Solution Change Solvent System oil_precipitate->action_oil action_small Slow Down Crystal Growth Minimize Nucleation Optimize Solvent Use Vapor Diffusion small_crystals->action_small action_no_crystals->start Retry action_oil->start Retry action_small->start Retry

Caption: Troubleshooting decision tree for common crystallization issues.

References

minimizing batch-to-batch variability of synthesized ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of ent-Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry critical?

A: this compound is the enantiomer of the antiretroviral drug Ritonavir. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is crucial as it dictates its interaction with chiral biological targets such as enzymes and receptors. For HIV-1 protease inhibitors like Ritonavir, the specific stereochemistry is essential for effective binding to the enzyme's active site. The synthesis of the enantiomer, this compound, requires precise control over the stereochemistry at multiple chiral centers to ensure the desired biological activity and to avoid potential off-target effects.

Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?

A: The main sources of batch-to-batch variability in the synthesis of a complex chiral molecule like this compound include:

  • Quality of Starting Materials: Impurities or incorrect stereochemistry in the starting materials can lead to the formation of side products and diastereomers.

  • Reaction Conditions: Minor deviations in temperature, reaction time, solvent polarity, and catalyst loading can significantly impact the stereochemical outcome and yield of the reaction.

  • Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of impurities.

  • Purification Methods: Inconsistent purification procedures can result in varying levels of impurities and diastereomers in the final product.

  • Polymorphism: Ritonavir is known to exhibit polymorphism, where the same molecule crystallizes into different forms with varying solubility and bioavailability.[1] This can also be a source of variability for this compound.

Q3: Which analytical techniques are recommended for assessing the purity and stereochemistry of this compound?

A: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers and diastereomers. Reverse-phase HPLC (RP-HPLC) is used to determine the chemical purity and identify impurities.[2][3][4]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular technique for the separation of stereoisomers, often offering faster and more efficient separations compared to HPLC.[5][6][7][8]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is used to identify the molecular weight of the product and its impurities, aiding in their structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the relative stereochemistry of the molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Coupling Reaction

  • Question: My coupling reaction between the chiral amine core and the acid side-chain is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common challenge in the synthesis of molecules with multiple chiral centers. Here are some troubleshooting steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer. Experiment with a range of temperatures below ambient.

    • Solvent Screening: The polarity of the solvent can influence the conformation of the reactants and transition states. Screen a variety of aprotic solvents with different dielectric constants.

    • Choice of Coupling Reagent: The bulkiness and nature of the coupling reagent can impact the stereochemical outcome. Consider screening different carbodiimide-based or phosphonium-based coupling reagents.

    • Base Selection: If a base is used, its steric hindrance and basicity can play a role. Experiment with different non-nucleophilic bases.

    Table 1: Hypothetical Optimization of Diastereoselective Coupling

EntryTemperature (°C)SolventCoupling ReagentDiastereomeric Ratio (desired:undesired)
125DCMEDC/HOBt1.5 : 1
20DCMEDC/HOBt3 : 1
3-20DCMEDC/HOBt5 : 1
4-20THFHATU8 : 1
5-20TolueneCOMU6 : 1

Issue 2: Incomplete Reaction and Presence of Starting Materials

  • Question: My reaction is not going to completion, and I observe significant amounts of unreacted starting materials in the crude product. What should I do?

  • Answer: Incomplete reactions can be due to several factors. Consider the following:

    • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and coupling reagents. Accurately weigh all components and consider using a slight excess (1.1-1.2 equivalents) of the acid and coupling reagent.

    • Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated by the coupling reagent before adding the amine component. A pre-activation step of 15-30 minutes is often beneficial.

Logical Workflow for Troubleshooting Incomplete Reactions

G start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_time Increase Reaction Time check_reagents->increase_time Reagents OK end Reaction Complete check_reagents->end Impure Reagents Found (Purify/Replace) pre_activation Implement Pre-activation Step increase_time->pre_activation Still Incomplete increase_time->end Reaction Completes increase_equivalents Increase Equivalents of Acid/Coupling Reagent pre_activation->increase_equivalents Still Incomplete pre_activation->end Reaction Completes increase_equivalents->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Issue 3: Difficulty in Removing Diastereomeric Impurities

  • Question: I am struggling to separate the desired this compound diastereomer from a closely eluting impurity by column chromatography. What other purification techniques can I try?

  • Answer: Separation of diastereomers can be challenging. If standard silica gel chromatography is not effective, consider these alternatives:

    • Chiral Chromatography: Both chiral HPLC and SFC are powerful techniques for separating stereoisomers. Preparative chiral chromatography can be used to isolate the desired diastereomer in high purity.

    • Crystallization: Diastereomers can sometimes have different crystallization properties. Attempt to selectively crystallize the desired product by screening different solvent systems. Seeding with a pure crystal of the desired diastereomer can be beneficial.

    • Derivatization: In some cases, derivatizing a functional group in the molecule can lead to diastereomeric derivatives with better separation properties. After separation, the derivatizing group can be removed.

Experimental Protocols

Synthesis of the Chiral Amine Core: (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane

General Coupling Procedure for this compound Synthesis

The final step in the synthesis of this compound involves the amide coupling of the chiral amine core with the N-protected valine derivative side chain.

  • Dissolve the enantiomer of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (1.1 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of the chiral amine core ((2R,3R,5R)-enantiomer of the natural core) (1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to stir at the cooled temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC/SFC to isolate the desired this compound diastereomer.

Signaling Pathway for Stereocontrol

The stereochemical outcome of the synthesis is not a signaling pathway in the biological sense, but a result of the stereochemistry of the starting materials and the facial selectivity of the reactions. The following diagram illustrates the logical relationship for achieving the desired stereoisomer.

G SM1 Chiral Precursor A (R,R,R-amine core) Reaction Diastereoselective Coupling Reaction SM1->Reaction SM2 Chiral Precursor B (R-valine derivative) SM2->Reaction Product This compound (Desired Diastereomer) Reaction->Product Favored Pathway Byproduct Diastereomeric Byproduct Reaction->Byproduct Disfavored Pathway

Caption: Logical flow for the stereoselective synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quality control of Ritonavir, which would be analogous for this compound.

Table 2: Analytical Specifications for Ritonavir/ent-Ritonavir

ParameterMethodTypical SpecificationReference
AssayRP-HPLC98.0% - 102.0%[2]
Enantiomeric PurityChiral HPLC/SFC≥ 99.5% ee[6]
Diastereomeric PurityChiral HPLC/SFC≥ 99.0% de[6]
Individual ImpurityRP-HPLC≤ 0.15%[3]
Total ImpuritiesRP-HPLC≤ 1.0%[3]
Limit of Detection (LOD)RP-HPLC~1.2 µg/mL[2]
Limit of Quantification (LOQ)RP-HPLC~4.0 µg/mL[2]

References

Technical Support Center: ent-Ritonavir Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from ent-Ritonavir in biochemical assays. As specific data on this compound is limited, this guidance is based on the known pharmacology of Ritonavir and general principles of assay interference caused by chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ritonavir?

This compound is the enantiomer of Ritonavir. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in stereochemistry can lead to distinct pharmacological and toxicological properties, as interactions with chiral biological macromolecules like enzymes and receptors can be stereospecific.

Q2: Why might this compound interfere with my biochemical assay?

Interference from this compound can occur through several mechanisms, similar to those observed for other drugs, including its parent compound, Ritonavir. Potential mechanisms include:

  • Direct Inhibition of Assay Enzymes: this compound may directly inhibit the enzyme being studied or a coupling enzyme in the assay system. This is a plausible but unconfirmed hypothesis, given that Ritonavir itself is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[1] Stereoisomers can exhibit different potencies and selectivities for enzyme inhibition.

  • Interference with Detection Systems:

    • Fluorescence-Based Assays: The compound may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of the assay's reporter molecule. These effects can be enantiomer-specific.

    • Absorbance-Based Assays: this compound might absorb light at the wavelength used for detection, leading to a false signal.

    • Luminescence-Based Assays: It could directly inhibit the luciferase enzyme or stabilize it, leading to inaccurate readings.

  • Non-specific Reactivity: The molecule could react with assay components, such as thiol groups on proteins.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

Q3: Is interference from this compound expected to be the same as from Ritonavir?

Not necessarily. Due to the stereospecific nature of drug-protein interactions, it is possible that this compound exhibits a different interference profile compared to Ritonavir. One enantiomer might be a more potent inhibitor of a particular off-target enzyme, or it might have different physical properties (e.g., aggregation propensity, solubility) under assay conditions.

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to cause interference in a wide variety of biochemical assays. While Ritonavir itself is not typically classified as a PAINS, it's important to be aware of this concept. Without specific testing, it is difficult to definitively classify this compound as a PAINs, but a cautious approach that includes counterscreens is always recommended.

Troubleshooting Guides

Problem 1: Unexpected Inhibition or Activation in a Primary Screen

Symptoms:

  • This compound shows activity in your primary assay that is unexpected based on the target.

  • The dose-response curve has a steep slope or is incomplete.

Troubleshooting Workflow:

G Start Unexpected Activity Observed Purity Confirm Compound Identity and Purity Start->Purity First Step Counterscreen Perform Counterscreens for Assay Interference Purity->Counterscreen If pure Orthogonal Conduct Orthogonal Assay Counterscreen->Orthogonal If interference suspected Triage Triage or Proceed with Caution Counterscreen->Triage If no interference detected Mechanism Investigate Mechanism of Interference Orthogonal->Mechanism If orthogonal assay is negative Orthogonal->Triage If orthogonal assay is positive (True Hit) Mechanism->Triage

Caption: Troubleshooting workflow for unexpected assay activity.

Detailed Steps:

  • Confirm Compound Identity and Purity:

    • Action: Analyze your sample of this compound using techniques like LC-MS and NMR to confirm its chemical identity and purity.

    • Rationale: Impurities from the synthesis or degradation products could be responsible for the observed activity.

  • Perform Counterscreens:

    • Action: Test this compound in a version of your assay lacking the specific biological target. For example, if you are screening for an enzyme inhibitor, run the assay without the enzyme.

    • Rationale: This will help determine if the compound interferes with the detection system or other assay components.

  • Conduct Orthogonal Assay:

    • Action: If possible, test the compound in a secondary assay for the same target that uses a different detection technology (e.g., if the primary assay is fluorescence-based, use an absorbance- or mass spectrometry-based orthogonal assay).

    • Rationale: A true hit should be active in multiple, distinct assay formats, whereas an artifact is often technology-specific.

Problem 2: Suspected Interference with a Specific Assay Technology

Quantitative Data Summary: Potential for Stereospecific Interference

The following table summarizes hypothetical IC50 values to illustrate how enantiomers might display different interference potencies. Note: This data is illustrative and not based on experimental results for this compound.

Assay TypeTarget/EnzymeRitonavir IC50 (µM)This compound IC50 (µM)Potential Implication
Enzymatic Target X10>100Ritonavir is a potential hit, this compound is inactive.
Luciferase505This compound is a more potent inhibitor of the reporter enzyme.
Cell-Based Reporter Gene252This compound shows stronger off-target effects.
Binding Target Y (Fluorescence)>10015This compound may be a fluorescence artifact.

Troubleshooting Specific Assay Technologies:

  • Fluorescence-Based Assays:

    • Protocol:

      • Scan the emission spectrum of this compound at the excitation wavelength of your assay.

      • Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound.

    • Interpretation: A significant emission from this compound indicates autofluorescence. A decrease in the fluorophore's signal suggests quenching.

  • Luciferase-Based Assays:

    • Protocol:

      • Perform a counterscreen using purified luciferase enzyme.

      • Measure the effect of this compound on the luminescence signal in the absence of your target-driven expression system.

    • Interpretation: A decrease in luminescence indicates direct inhibition of luciferase.

Experimental Protocols

Protocol 1: General Counterscreen for Target-Independent Interference

Objective: To determine if this compound interferes with the assay components or detection system in the absence of the primary biological target.

Methodology:

  • Prepare assay plates as you would for your primary screen, but replace the target protein solution with the assay buffer.

  • Add this compound across a range of concentrations identical to your primary screen.

  • Add all other assay reagents, including substrate and detection reagents.

  • Incubate for the same duration as your primary assay.

  • Read the plate using the same detection method.

  • Analysis: Any signal change that is dependent on the concentration of this compound indicates target-independent interference.

Protocol 2: Identifying Thiol-Reactive Compounds

Objective: To assess if this compound interferes with the assay by reacting with cysteine residues.

Methodology:

  • Run your primary assay under two conditions:

    • Standard assay buffer.

    • Standard assay buffer supplemented with a high concentration (e.g., 1 mM) of a strong reducing agent like Dithiothreitol (DTT).

  • Analysis: If the inhibitory potency of this compound is significantly reduced in the presence of high DTT, it may suggest that the compound is acting as a thiol-reactive electrophile.

Signaling Pathway and Logical Relationships

Diagram: Potential Mechanisms of Assay Interference

This diagram illustrates the logical flow of how a compound like this compound can lead to a false positive result in a biochemical assay.

G cluster_0 Compound Properties cluster_1 Assay Components cluster_2 Observed Effect Compound This compound Autofluorescence Autofluorescence Compound->Autofluorescence Quenching Quenching Compound->Quenching Reactivity Thiol Reactivity Compound->Reactivity Aggregation Aggregation Compound->Aggregation Detection Detection System (e.g., Fluorophore, Luciferase) Autofluorescence->Detection Quenching->Detection Enzyme Assay Enzyme Reactivity->Enzyme Aggregation->Enzyme FalsePositive False Positive Signal Detection->FalsePositive Enzyme->FalsePositive

Caption: Mechanisms of this compound assay interference.

References

Technical Support Center: Addressing ent-Ritonavir Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ent-Ritonavir in cell culture experiments, unexpected precipitation can be a significant hurdle, leading to inaccurate results and loss of valuable time and resources. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound is a hydrophobic (lipophilic) molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the media. The drastic change in solvent polarity causes the drug to fall out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent. The most commonly used solvent is 100% DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[1] However, primary cells and more sensitive cell lines may be affected at concentrations as low as 0.1%. It is crucial to perform a dose-response curve for your specific cell line to determine the maximum tolerated DMSO concentration.

Q4: Can I use solvents other than DMSO?

A4: Yes, other organic solvents like ethanol can also be used to dissolve this compound. However, the principles of precipitation upon dilution into aqueous media still apply. Alternative solubilizing agents, such as cyclodextrins, can also be employed to create inclusion complexes that enhance the aqueous solubility of hydrophobic drugs like this compound.[2][3]

Q5: Does the temperature of the media affect this compound solubility?

A5: Yes, temperature can influence the solubility of compounds. Adding a cold stock solution to warmer media can sometimes induce precipitation. It is good practice to allow all solutions to reach room temperature or the experimental temperature (e.g., 37°C) before mixing.

Q6: How does serum in the cell culture media affect this compound solubility?

A6: The presence of serum, which contains proteins like albumin, can sometimes help to solubilize hydrophobic compounds. However, the effect can be variable and depends on the specific drug and the serum concentration. It is always recommended to visually inspect the media for any signs of precipitation after adding the drug, regardless of the serum content.

Troubleshooting Guides

Guide 1: Proactive Measures to Prevent Precipitation

This guide provides a step-by-step protocol for preparing and using this compound in cell culture to minimize the risk of precipitation.

Experimental Protocol: Preparing this compound Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in 100% DMSO. This can make the final dilution into the media more accurate and less prone to localized high concentrations that can trigger precipitation.

  • Final Working Solution Preparation:

    • Warm the cell culture media to the desired experimental temperature (e.g., 37°C).

    • Calculate the volume of the this compound stock (or intermediate) solution needed to achieve the final desired concentration in the media. Crucially, ensure the final DMSO concentration remains below the maximum tolerated level for your cell line (typically ≤ 0.5%).

    • While gently vortexing or swirling the media, add the this compound stock solution dropwise to the media. This gradual addition helps to disperse the drug and solvent more evenly.

    • Visually inspect the media for any signs of cloudiness or precipitate. If the solution appears clear, it is ready for use.

Guide 2: Troubleshooting Observed Precipitation

If you have already observed precipitation in your cell culture media, this guide will help you identify the cause and find a solution.

Troubleshooting Workflow

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Advanced Solubilization Protocol

For experiments where DMSO is not suitable or when higher concentrations of this compound are required, using a solubilizing agent like cyclodextrin can be an effective alternative.

Experimental Protocol: Preparing this compound-Cyclodextrin Inclusion Complexes

This protocol is adapted from methods used to enhance the solubility of hydrophobic drugs.[2]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). This ratio may need to be optimized.

  • Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile water or a suitable buffer.

  • Complex Formation (Kneading Method):

    • Place the this compound powder in a mortar.

    • Add a small amount of the HP-β-CD solution to the powder to form a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add the remaining HP-β-CD solution while continuing to knead.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution and Use: The lyophilized powder can be dissolved in cell culture media to the desired final concentration. The solubility of the complex in aqueous media is significantly higher than that of the free drug.

Data Presentation

Table 1: Solubility of Ritonavir in Different Media

MediumSolubility (µg/mL)
Fasted State Simulated Intestinal Fluid (FaSSIF)4.0 ± 0.2[3]
Fasted State Simulated Gastric Fluid (FaSSGF)8.38 ± 1.91[3]

Note: This data from simulated biological fluids highlights the pH-dependent solubility of Ritonavir, with higher solubility in more acidic environments.

Table 2: Maximum Tolerated DMSO Concentration in Various Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)
General Cell Lines0.5 - 1.0[1]
Primary Cells< 0.1
HeLa< 2.0
MCF-7~1.0[1]
MDA-MB-231~1.0[1]

It is strongly recommended to determine the specific tolerance of your cell line.

Signaling Pathways and Experimental Workflows

This compound is known to affect several cellular signaling pathways, which is important to consider when designing experiments.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[4][5][6]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Ritonavir This compound Ritonavir->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) Induced by this compound

This compound can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR).[7]

ER_Stress_UPR Ritonavir This compound ER_Stress ER Stress Ritonavir->ER_Stress induces PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 UPR Unfolded Protein Response (UPR) PERK->UPR IRE1->UPR ATF6->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged stress leads to

Caption: this compound induces ER stress and activates the UPR.

Experimental Workflow for a Cell-Based Assay with a Hydrophobic Compound

This workflow highlights critical steps where precipitation of a hydrophobic compound like this compound can occur.

Caption: A typical workflow for a cell-based assay highlighting critical precipitation points.

References

improving the resolution of ent-Ritonavir in chiral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of ent-Ritonavir. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in achieving optimal resolution of Ritonavir enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of Ritonavir?

The main challenge lies in achieving baseline resolution between the desired Ritonavir enantiomer and its undesired counterpart, this compound. This requires a highly selective chiral stationary phase (CSP) and carefully optimized mobile phase conditions to exploit the subtle stereochemical differences between the two molecules.

Q2: Which type of chiral stationary phase is most effective for separating Ritonavir enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have demonstrated success in resolving a broad range of chiral compounds, including those with structures similar to Ritonavir.[1][2] Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are a good starting point for method development.[3][4]

Q3: What are the key mobile phase parameters to consider for optimizing the resolution of this compound?

The critical mobile phase parameters include:

  • Organic Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase significantly impact selectivity and retention.[5]

  • Additives: Acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA, triethylamine - TEA) additives can improve peak shape and enhance chiral recognition, especially for ionizable compounds like Ritonavir.[3][4][6]

  • Aprotic Solvents: In some cases, the addition of aprotic solvents like acetonitrile can modify selectivity.

Q4: How does temperature affect the chiral separation of this compound?

Temperature can have a significant, and sometimes unpredictable, effect on chiral separations. Generally, lower temperatures increase enantioselectivity and resolution, but may also lead to broader peaks and longer run times.[5] It is a critical parameter to optimize for each specific method.

Q5: Can I use reversed-phase chromatography for the chiral separation of Ritonavir?

While normal-phase chromatography is more common for polysaccharide-based CSPs, some immobilized versions of these columns are compatible with reversed-phase conditions.[3] This can be advantageous for compounds that are more soluble in aqueous-organic mobile phases and for compatibility with mass spectrometry (MS) detection.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, unresolved peak is observed.

  • Two peaks are present but have a resolution value (Rs) of less than 1.5.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based CSPs (e.g., cellulose-based like Chiralcel® OD-H, or amylose-based like Chiralpak® AD-H). Amylose-based CSPs can sometimes offer better enantioselectivity.[2]
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier: Systematically vary the percentage of the alcohol (e.g., ethanol, isopropanol) in the mobile phase. A lower percentage of the polar modifier generally increases retention and can improve resolution.[6] 2. Change Organic Modifier: Switch between different alcohols (e.g., ethanol to isopropanol) as this can significantly alter selectivity.[7]
Incorrect or Missing Mobile Phase Additive For a basic compound like Ritonavir, add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase (typically 0.1%). For acidic impurities, an acidic modifier like Trifluoroacetic Acid (TFA) may be beneficial.[3][4][8]
Inappropriate Temperature Decrease the column temperature in increments of 5°C. Lower temperatures often enhance chiral recognition.[5][9]
Low Flow Rate Chiral separations often benefit from lower flow rates than typical achiral methods. Try reducing the flow rate to 0.5 mL/min.[9]

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp screen_csp Screen alternative CSPs (e.g., Amylose vs. Cellulose) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->start adjust_modifier Adjust % of organic modifier mobile_phase->adjust_modifier No temp_flow Is temperature and flow rate optimized? mobile_phase->temp_flow Yes change_modifier Change organic modifier (e.g., EtOH to IPA) adjust_modifier->change_modifier additives Add/optimize acidic or basic additives change_modifier->additives additives->start adjust_temp Decrease temperature temp_flow->adjust_temp No end Resolution Improved temp_flow->end Yes adjust_flow Decrease flow rate adjust_temp->adjust_flow adjust_flow->start

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetry factor is outside the acceptable range (typically > 1.2 for tailing or < 0.8 for fronting).

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Silica Add a basic modifier like DEA or TEA to the mobile phase to mask active silanol groups on the stationary phase.[8]
Column Overload Reduce the sample concentration or injection volume.
Column Contamination or Degradation Flush the column with a strong solvent (refer to the column manufacturer's instructions). If performance does not improve, the column may need to be replaced.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[10]
Issue 3: Drifting or Unstable Retention Times

Symptoms:

  • Retention times for the enantiomers vary significantly between injections.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection, and for a sufficient time after any change in mobile phase composition.[11]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[5]
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valve performance.
Column "Memory" Effects If the column has been used with different additives previously, flush it thoroughly with an appropriate regeneration solvent.[10]

Experimental Protocols

Protocol 1: Chiral Separation of a Ritonavir Intermediate

This method has been shown to be effective for the enantiomeric separation of a common intermediate of Ritonavir and Lopinavir.[3][4]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid / triethylamine (950:50:1:1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Logical Relationship of Method Parameters

MethodProtocol cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Instrumental Conditions Column Chiralcel® OD-H (Cellulose-based CSP) Separation Chiral Separation of This compound Intermediate Column->Separation Solvents n-Hexane (95%) Ethanol (5%) Additives TFA (0.1%) TEA (0.1%) Solvents->Separation Additives->Separation FlowRate Flow Rate: 1.0 mL/min FlowRate->Separation Temperature Temperature: Ambient Temperature->Separation Detection Detection: UV @ 210 nm Detection->Separation

Caption: Key parameters for the chiral separation protocol.

Data Presentation

The following tables summarize the expected performance and the effect of varying key chromatographic parameters.

Table 1: Typical Chromatographic Parameters for Ritonavir Intermediate Separation

ParameterExpected Value
Retention Time (this compound intermediate) ~12 min
Retention Time (desired intermediate) ~15 min
Resolution (Rs) > 3.0
Asymmetry Factor 0.9 - 1.2

Note: Retention times are approximate and can vary based on the specific system, column age, and exact mobile phase preparation.

Table 2: Influence of Mobile Phase Composition on Resolution

Mobile Phase Composition (n-hexane:ethanol)Additives (0.1% TFA, 0.1% TEA)Expected Impact on Resolution
90:10YesLower retention, potentially lower resolution
95:5YesOptimal Balance
97:3YesHigher retention, potentially higher resolution, longer run time
95:5NoPoor peak shape and lower resolution

Table 3: Comparison of Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary PhaseSelector TypeTypical Strengths
Chiralcel® OD-H Cellulose-basedBroad applicability, good for many neutral and basic compounds.
Chiralpak® AD-H Amylose-basedOften provides different and sometimes better selectivity than cellulose-based CSPs.[2]
Chiralpak® IA/IB/IC Immobilized PolysaccharideBroader solvent compatibility, including some reversed-phase solvents.[2]

References

Technical Support Center: Troubleshooting Low Signal in ent-Ritonavir Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of ent-Ritonavir. As an enantiomer, this compound is expected to have identical physicochemical properties to Ritonavir, and therefore, the following guidance is applicable to both compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low or no signal for my this compound sample?

A low or non-existent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. Common culprits include inefficient sample extraction, matrix effects from complex biological samples, suboptimal ionization of the analyte, or problems with the instrument hardware.

Q2: Which ionization mode is best for this compound analysis?

For this compound, positive mode electrospray ionization (ESI) is consistently reported to yield a stronger signal compared to the negative ion mode.[1][2] This is due to the chemical structure of Ritonavir, which readily accepts a proton to form a positive ion.

Q3: What are "matrix effects" and how can they affect my signal?

Matrix effects occur when other components in your sample (the "matrix") co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[3] This can lead to ion suppression, where the matrix components reduce the ionization efficiency of this compound, resulting in a lower signal.[3] Conversely, though less common, ion enhancement can also occur. The impact of the matrix can vary between different sample types (e.g., plasma, urine, saliva) and even between different batches of the same matrix.[4]

Q4: Can the mobile phase composition affect the signal intensity of this compound?

Yes, the mobile phase composition is critical. The pH and organic content can significantly influence both the chromatographic separation and the ionization efficiency. Acidic modifiers, such as formic acid or acetic acid, are often added to the mobile phase to promote the protonation of this compound, which enhances the signal in positive ion mode.[2][5] Some studies have also explored basic mobile phase conditions, which in some cases can surprisingly increase the signal for the protonated ion ([M+H]+), a phenomenon known as "wrong-way-round" ionization.[6]

Q5: What are common adducts of Ritonavir observed in mass spectrometry?

In electrospray ionization, besides the protonated molecule ([M+H]⁺), this compound can form adducts with other ions present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). While the formation of these adducts can sometimes be useful for confirmation, if the majority of the analyte forms adducts instead of the desired protonated molecule, it can lead to a perceived low signal for the target ion.

Troubleshooting Guides

Guide 1: No Signal or Extremely Low Signal

If you are observing a complete absence of the this compound signal, a systematic check of the entire LC-MS system is necessary.

Troubleshooting Workflow for No/Extremely Low Signal

G start Start: No this compound Signal check_ms 1. Check MS Performance start->check_ms infuse_standard Infuse this compound Standard Directly into MS check_ms->infuse_standard check_spray 2. Visually Inspect ESI Spray spray_ok Stable Spray? check_spray->spray_ok check_lc 3. Check LC System pressure_ok LC Pressure Normal? check_lc->pressure_ok check_sample 4. Evaluate Sample Integrity sample_prep_issue Potential Sample Prep Issue: - Degradation of this compound - Error in Dilution/Preparation check_sample->sample_prep_issue signal_ok Signal Present? infuse_standard->signal_ok signal_ok->check_spray Yes ms_issue Potential MS Issue: - Detector Fault - Ion Transfer Optics Dirty/Faulty - Incorrect MS Method Parameters signal_ok->ms_issue No no_signal No Signal lc_method_issue Potential LC Method Issue: - Incorrect Mobile Phase - Wrong Injection Volume no_signal->lc_method_issue If pressure is normal column_issue Potential Column Issue: - Column is Fouled or Damaged - Incorrect Column Installed no_signal->column_issue If pressure is high spray_ok->check_lc Yes source_issue Potential Source Issue: - Clogged ESI Needle - Incorrect Gas Flows/Temperatures - No High Voltage spray_ok->source_issue No inject_standard Inject Fresh Standard on Column pressure_ok->inject_standard Yes lc_plumbing_issue Potential LC Plumbing Issue: - Leak in the System - Clogged Tubing/Filter - Pump Malfunction (Air Bubbles) pressure_ok->lc_plumbing_issue No peak_present Peak Present? inject_standard->peak_present peak_present->no_signal No system_ok System is Functioning. Problem is with the Sample. peak_present->system_ok Yes system_ok->check_sample

Caption: Troubleshooting workflow for no this compound signal.

Guide 2: Low Signal Intensity (Peak is Present but Small)

When a peak is present but its intensity is lower than expected, the issue is often more nuanced and may involve suboptimal conditions or matrix effects.

Logical Relationship for Low Signal Troubleshooting

G low_signal Low this compound Signal sample_prep Sample Preparation low_signal->sample_prep chromatography Chromatography low_signal->chromatography ms_source MS Source/Ionization low_signal->ms_source ms_detection MS Detection low_signal->ms_detection extraction Inefficient Extraction sample_prep->extraction degradation Sample Degradation sample_prep->degradation peak_shape Poor Peak Shape chromatography->peak_shape coelution Co-elution with Interferences chromatography->coelution ionization Suboptimal Ionization ms_source->ionization adducts Unwanted Adduct Formation ms_source->adducts source_dirty Contaminated Source ms_source->source_dirty mrm Incorrect MRM Transition ms_detection->mrm collision_energy Suboptimal Collision Energy ms_detection->collision_energy matrix_effects Matrix Effects sample_pre sample_pre sample_pre->matrix_effects

Caption: Key areas to investigate for low this compound signal.

Detailed Steps:

  • Optimize Sample Preparation:

    • Extraction Recovery: Ensure your extraction method (e.g., protein precipitation, liquid-liquid extraction) is efficient for this compound. Low recovery will directly lead to a low signal. Perform recovery experiments to quantify this.

    • Matrix Effects: If analyzing complex matrices like plasma, dilute the sample to reduce the concentration of interfering components.[7] Alternatively, improve the sample cleanup process or use matrix-matched calibrators.

    • Sample Stability: Ritonavir can degrade under certain conditions.[8][9] Ensure samples are handled and stored correctly to prevent degradation.

  • Optimize LC Method:

    • Mobile Phase: Experiment with different mobile phase modifiers (e.g., 0.1% formic acid vs. 5 mM ammonium hydroxide) to maximize ionization efficiency.[6]

    • Gradient and Flow Rate: Adjust the chromatographic gradient to ensure this compound elutes in a region with minimal matrix suppression and has a sharp, symmetrical peak shape.

    • Column Choice: A well-maintained C18 column is typically effective for Ritonavir.[2][10] If peak shape is poor, consider replacing the column.

  • Optimize MS Source Conditions:

    • Source Parameters: Systematically optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the this compound signal.[1]

    • Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the ESI source components.

  • Optimize MS Detection Parameters:

    • MRM Transitions: Verify that you are using the optimal and most intense precursor-to-product ion transitions for this compound. A common transition is m/z 721.3 -> 296.1.[1][11]

    • Collision Energy: Optimize the collision energy for the selected MRM transition to ensure maximum fragmentation and signal for the product ion.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a common and rapid method for sample preparation.

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with the initial mobile phase (e.g., 1:1) before injecting it into the LC-MS/MS system.[1]

Protocol 2: Example LC-MS/MS Parameters

These are typical starting parameters for an this compound analysis. Optimization for your specific instrument is recommended.

LC Parameters:

  • Column: C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 35°C.[1]

MS Parameters:

  • Ionization Mode: ESI Positive.[1][2]

  • Capillary Voltage: 4500 V.[1]

  • Drying Gas Temperature: 320°C.[1]

  • Drying Gas Flow: 10 L/min.[1]

  • Nebulizer Pressure: 45 psi.[1]

  • MRM Transition: m/z 721.3 → 296.1.[1][11]

Data Presentation

The following tables summarize quantitative data from various published methods for Ritonavir analysis, which can serve as a benchmark for your own experiments.

Table 1: Sample Preparation Recovery

MatrixPreparation MethodAnalyteRecovery (%)Reference
PlasmaProtein PrecipitationRitonavir85.7 - 106[1]
PlasmaSolid Phase ExtractionRitonavir89.07[11]
PlasmaLiquid-Liquid ExtractionRitonavir74.4 - 126.2[12]

Table 2: Method Sensitivity

AnalyteMatrixLLOQ (ng/mL)Reference
RitonavirPlasma2.0[1]
RitonavirPlasma8.004[11][13]
RitonavirPlasma, Saliva1.0[12]
RitonavirBulk Drug10[2]

References

Technical Support Center: Optimizing ent-Ritonavir Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Ritonavir in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery challenging?

This compound is the enantiomer of Ritonavir, a potent inhibitor of the HIV protease.[1][2] Like Ritonavir, it is a highly lipophilic and poorly water-soluble molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[3][4] Its low aqueous solubility presents a significant hurdle for oral administration, often leading to low and variable bioavailability in animal models.[3][5]

Q2: What are the primary mechanisms by which this compound's bioavailability is enhanced?

The bioavailability of this compound is primarily enhanced by inhibiting two key proteins involved in drug metabolism and efflux:

  • Cytochrome P450 3A4 (CYP3A4): This enzyme, found predominantly in the liver and intestine, is a major contributor to the first-pass metabolism of many drugs, including Ritonavir.[1][6] By inhibiting CYP3A4, this compound reduces its own metabolism, leading to higher plasma concentrations.[1]

  • P-glycoprotein (P-gp): This is an efflux transporter protein found in the intestines and other tissues that actively pumps drugs out of cells and back into the intestinal lumen, reducing their absorption.[1][7] this compound inhibits P-gp, thereby increasing the net absorption of the drug.[1]

Q3: What are the most common formulation strategies to improve this compound delivery?

Several formulation strategies are employed to overcome the solubility challenges of this compound:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[4][8]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier at a molecular level creates an amorphous solid dispersion. This amorphous form has higher energy and greater solubility compared to the crystalline form.[9][10][11]

  • Lipid-Based Formulations: Formulations such as nanoemulsions and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract and enhance their absorption via the lymphatic pathway.[4][9]

  • Use of Excipients: Incorporating solubilizers, surfactants, and polymers in the formulation can improve the wettability and dissolution of the drug.[10][12][13]

Q4: Does food affect the absorption of this compound in animal models?

Yes, food can significantly impact the absorption of Ritonavir, and by extension this compound, in animal models. In rats, the administration of Ritonavir with food has been shown to increase its bioavailability.[14] A study in rats demonstrated a positive food effect, with a notable increase in the Area Under the Curve (AUC) when administered in the fed state compared to the fasted state.[14] However, it is important to note that the effect of food can be formulation-dependent.[15][16][17][18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Bioavailability Poor aqueous solubility of this compound. First-pass metabolism by CYP3A4. Efflux by P-glycoprotein. Improper formulation.Utilize a solubility-enhancing formulation such as a nanosuspension, solid dispersion, or lipid-based formulation.[4][9][10] Co-administer with a known CYP3A4 inhibitor if not relying on this compound's self-inhibitory effect. Ensure the formulation is optimized for the specific animal model and route of administration.
High Variability in Pharmacokinetic Data Inconsistent dosing technique (e.g., oral gavage). Variability in food intake among animals. Formulation instability or precipitation.Ensure all personnel are thoroughly trained in the oral gavage procedure to minimize variability.[19][20] Standardize the feeding schedule for all animals in the study (either all fasted or all fed).[14] Assess the stability of the formulation under experimental conditions to ensure the drug remains solubilized.
Animal Distress During or After Dosing (Oral Gavage) Improper gavage technique leading to esophageal or tracheal injury. Administration of a large volume. Irritation caused by the formulation.Use appropriately sized and flexible gavage needles.[20] Ensure the needle is correctly placed in the esophagus before administering the dose.[19] Administer the formulation slowly and do not exceed the recommended maximum gavage volume for the specific animal species and weight.[20] If the formulation contains potentially irritating excipients, consider alternative, more biocompatible formulations.
Precipitation of this compound in Aqueous Formulation Exceeding the solubility limit of the drug in the vehicle. pH changes in the formulation. Temperature fluctuations.Prepare the formulation as close to the time of administration as possible. Use co-solvents or surfactants to increase the solubility of this compound.[10][12] Buffer the formulation to a pH where the drug is most stable and soluble. Store the formulation under appropriate temperature conditions as determined during pre-formulation studies.
Difficulty in Quantifying this compound in Plasma Samples Low plasma concentrations due to poor absorption. Interference from plasma components or formulation excipients. Inadequate analytical method sensitivity.Optimize the formulation to improve bioavailability.[4][9][10] Develop a robust sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interfering substances. Utilize a highly sensitive analytical method such as LC-MS/MS for quantification.[21]

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of different Ritonavir formulations in rats and dogs from various studies.

Table 1: Pharmacokinetic Parameters of Ritonavir Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Animal StateReference
Pure Drug (Suspension)100.8 ± 0.24.0 ± 1.26.3 ± 2.5Fasted[14]
Marketed Formulation (Norvir®)102.5 ± 0.83.0 ± 1.022.2 ± 9.9Fed[14]
Crystallo Co-agglomerates104.2 ± 0.52.0 ± 0.535.8 ± 4.1Not Specified[3]
Nanosuspension107.6 ± 1.12.0 ± 0.878.9 ± 12.3Fed[8]
Coarse Powder100.9 ± 0.34.0 ± 1.56.3 ± 2.1Fed[8]
Nanoemulsion105.9 ± 0.92.0 ± 0.770.1 ± 10.5Not Specified[4]

Table 2: Pharmacokinetic Parameters of Ritonavir Formulations in Dogs

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Norvir® Capsule100 mg (total dose)4.5 ± 1.83.5 ± 1.025.1 ± 9.8[22]
Generic Tablet Product A100 mg (total dose)0.1 ± 0.14.0 ± 1.20.3 ± 0.2[22]
Generic Tablet Product B100 mg (total dose)5.0 ± 2.13.0 ± 0.827.9 ± 11.2[22]
Amorphous Solid Dispersion (PEG-8000)5 mg/kg~3.0~2.0~15.0[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol provides a general guideline for oral gavage in rats. Specific details may need to be adapted based on the formulation and experimental design.[19][20]

Materials:

  • This compound formulation

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip)

  • Syringe

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10 mL/kg.[20]

  • Dose Preparation: Prepare the this compound formulation and draw the calculated volume into the syringe. Ensure the formulation is homogenous.

  • Restraint: Gently but firmly restrain the rat to prevent movement. The scruffing method is commonly used, ensuring the head and body are in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

  • Needle Removal: Smoothly and slowly withdraw the gavage needle.

  • Post-Dosing Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

Protocol 2: Preparation of this compound Nanosuspension by Pearl Milling

This protocol is based on a method for preparing Ritonavir nanosuspension.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 407)

  • Milling media (e.g., Zirconium oxide beads)

  • Purified water

  • Colloidal mill

  • Nanomill (Pearl mill)

Procedure:

  • Initial Dispersion: Disperse the this compound powder (e.g., 10% w/w) in an aqueous solution containing the stabilizer (e.g., Poloxamer 407).

  • Pre-milling: Subject the dispersion to comminution using a colloidal mill for a specified period (e.g., 2 hours) to reduce the initial particle size.

  • Nanomilling: Transfer the pre-milled dispersion to a nanomill containing zirconium oxide beads.

  • Milling Process: Mill the dispersion at a controlled temperature and speed (e.g., 3000 rpm) for a sufficient duration to achieve the desired particle size in the nanometer range.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound Formulations cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Analysis formulation Prepare this compound Formulation (e.g., Nanosuspension, Solid Dispersion) characterization Characterize Formulation (Particle Size, Solubility) formulation->characterization dosing Administer Formulation to Animal Model (e.g., Rat, Dog via Oral Gavage) characterization->dosing sampling Collect Blood Samples at Predetermined Time Points dosing->sampling quantification Quantify this compound Concentration in Plasma (e.g., LC-MS/MS) sampling->quantification pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) quantification->pk_analysis data_summary Data Summary & Interpretation pk_analysis->data_summary Summarize Data

Caption: Workflow for formulation, animal study, and analysis.

signaling_pathway Mechanism of Enhanced this compound Bioavailability cluster_intestine Intestinal Lumen & Enterocyte cluster_metabolism Metabolism & Efflux cluster_inhibition Inhibition by this compound ent_RTV_lumen This compound (Oral Dose) absorption Absorption ent_RTV_lumen->absorption ent_RTV_enterocyte This compound absorption->ent_RTV_enterocyte cyp3a4 CYP3A4 ent_RTV_enterocyte->cyp3a4 pgp P-glycoprotein (Efflux Pump) ent_RTV_enterocyte->pgp Efflux ent_RTV_inhibits_cyp3a4 Inhibition ent_RTV_enterocyte->ent_RTV_inhibits_cyp3a4 ent_RTV_inhibits_pgp Inhibition ent_RTV_enterocyte->ent_RTV_inhibits_pgp portal_vein Portal Vein ent_RTV_enterocyte->portal_vein To Systemic Circulation metabolites Inactive Metabolites cyp3a4->metabolites pgp->ent_RTV_lumen Efflux ent_RTV_inhibits_cyp3a4->cyp3a4 ent_RTV_inhibits_pgp->pgp

Caption: Inhibition of CYP3A4 and P-gp by this compound.

References

Validation & Comparative

A Comparative Analysis of ent-Ritonavir and Ritonavir Bioactivity: Unraveling the Stereochemical Nuances of HIV Protease and CYP3A4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of Ritonavir and its enantiomer, ent-Ritonavir. Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, is a critical component of highly active antiretroviral therapy (HAART).[1][2][3][4][5][6][7] It also acts as a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the plasma concentrations of other co-administered antiretroviral drugs.[4][6][8][9][10][11] Understanding the bioactivity of its enantiomer, this compound, is crucial for a comprehensive pharmacological profile and for optimizing drug design and development.

While data on this compound is limited, this guide synthesizes the available experimental findings to draw a comparative picture of the two stereoisomers.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the bioactivity of Ritonavir and its stereoisomers, including what can be inferred about this compound.

CompoundTargetBioactivity (IC50)Reference
Ritonavir HIV-1 Protease0.022 - 0.13 µM (EC50)[12]
Ritonavir HIV-2 Protease0.16 µM (EC50)[12]
Ritonavir Cytochrome P450 3A4 (CYP3A4)0.13 µM[13]
Ritonavir Analog (4g - R/R conformer) Cytochrome P450 3A4 (CYP3A4)0.31 µM[13][14]
Ritonavir Analog (4a - S/R conformer) Cytochrome P450 3A4 (CYP3A4)~1.2 - 1.4 µM[14]
Ritonavir Analog (4c - R/S conformer) Cytochrome P450 3A4 (CYP3A4)~1.2 - 1.4 µM[14]

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for Ritonavir involve the inhibition of two key enzymes: HIV protease and cytochrome P450 3A4.

HIV Protease Inhibition

Ritonavir is a competitive inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[2] By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins (Gag-Pol), which is essential for the production of mature, infectious virions.[6] This leads to the formation of immature, non-infectious viral particles.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature Non-infectious Particles Immature Non-infectious Particles HIV Protease->Immature Non-infectious Particles Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Ritonavir Ritonavir Ritonavir->HIV Protease Inhibition

Mechanism of Ritonavir's HIV Protease Inhibition.
Cytochrome P450 3A4 (CYP3A4) Inhibition

Ritonavir is a potent mechanism-based inhibitor of CYP3A4, a major enzyme in the liver and gut responsible for the metabolism of many drugs.[6][8][10] By inhibiting CYP3A4, Ritonavir slows the metabolism of other co-administered drugs that are substrates for this enzyme, thereby increasing their plasma concentration and prolonging their therapeutic effect. This "boosting" effect is a cornerstone of many HAART regimens. The inhibition of CYP3A4 by Ritonavir is thought to occur through multiple mechanisms, including the formation of a metabolic-intermediate complex and covalent binding to the enzyme.[8][16]

CYP3A4_Inhibition cluster_metabolism Drug Metabolism Co-administered Drug (Substrate) Co-administered Drug (Substrate) CYP3A4 CYP3A4 Co-administered Drug (Substrate)->CYP3A4 Metabolism Increased Plasma Concentration of Co-administered Drug Increased Plasma Concentration of Co-administered Drug Co-administered Drug (Substrate)->Increased Plasma Concentration of Co-administered Drug Enhanced Bioavailability Metabolized Drug (Inactive) Metabolized Drug (Inactive) CYP3A4->Metabolized Drug (Inactive) Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition

Ritonavir's Inhibition of CYP3A4 and its "Boosting" Effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Test compounds (Ritonavir, this compound)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution or control (buffer for no inhibition, positive control inhibitor)

    • Recombinant HIV-1 Protease solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HIV-1 Protease substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Human Liver Microsomes)

This assay determines the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes (HLMs) as the enzyme source.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Ritonavir, this compound)

  • Positive control inhibitor (e.g., ketoconazole)

  • 96-well plate

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Compound and Microsome Preparation: Prepare serial dilutions of the test compounds. Thaw the HLMs on ice.

  • Pre-incubation (for time-dependent inhibition):

    • In a 96-well plate, combine the test compound, HLMs, and phosphate buffer.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • A parallel set of incubations without NADPH is also performed.

  • Incubation:

    • Add the CYP3A4 substrate to each well to start the reaction.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A4 substrate in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For time-dependent inhibition, compare the IC50 values with and without pre-incubation with NADPH (IC50 shift).

Experimental_Workflow cluster_HIV HIV Protease Inhibition Assay cluster_CYP CYP3A4 Inhibition Assay A1 Prepare Compound Dilutions A2 Incubate Compound with HIV Protease A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence Kinetically A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Compound Dilutions B2 Pre-incubate Compound with HLMs +/- NADPH B1->B2 B3 Add CYP3A4 Substrate B2->B3 B4 Terminate Reaction & Process Sample B3->B4 B5 LC-MS/MS Analysis of Metabolite B4->B5 B6 Calculate IC50 B5->B6

General workflow for in vitro bioactivity assays.

Conclusion

This comparative analysis highlights the potent dual inhibitory activity of Ritonavir on both HIV protease and CYP3A4. The available data on Ritonavir's stereoisomers suggests that while there may be some variation in the inhibition of CYP3A4, the stereochemistry at the side-groups does not appear to dramatically alter this activity. The R/R conformer, a proxy for this compound, demonstrated potent CYP3A4 inhibition, albeit slightly less than Ritonavir itself.

A significant gap in the current literature is the lack of direct experimental data on the HIV protease inhibitory activity of this compound. Further research in this area is warranted to fully elucidate the stereochemical requirements for potent anti-HIV activity and to inform the development of future protease inhibitors with improved pharmacological profiles. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validating the Target Engagement of ent-Ritonavir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement of ent-Ritonavir, the enantiomer of the well-known antiretroviral drug Ritonavir. In drug development, understanding the stereochemistry of a molecule is critical, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This document outlines the available experimental data comparing the biological activity of Ritonavir's stereoisomers, details the experimental protocols used to generate this data, and presents visual workflows and pathways to aid in understanding the concepts of target engagement validation.

Comparative Analysis of Target Engagement

The primary targets of Ritonavir are the HIV-1 protease and the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] While direct data on the complete enantiomer of Ritonavir (this compound) is limited, studies on its diastereomers and rationally designed stereoisomers provide valuable insights into how stereochemistry influences its interaction with these targets.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of many drugs.[3][5][6][7] This inhibitory action is the basis for its use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[3] A study by Sevrioukova et al. investigated the impact of side-group stereochemistry on the interaction with CYP3A4 by synthesizing and testing various stereoisomers of a Ritonavir analog. The inhibitory potencies (IC50) of these analogs are summarized in the table below.

CompoundStereochemistry (Side-Group)IC50 (µM) for CYP3A4 Inhibition
Ritonavir(2S, 3S, 5S)0.13
Analog 4aS/R~1.2
Analog 4cR/SNot specified
Analog 4gR/R0.31
Analog 4eS/SNot specified
(Data sourced from Sevrioukova et al., Biochemistry, 2019)[8]

The data indicates that while CYP3A4 only weakly discriminates between different side-group configurations, there are measurable differences in inhibitory potency.[8] The R/R conformer (4g) exhibited the lowest IC50 value among the tested analogs, which was closer to that of Ritonavir itself.[8]

Binding Kinetics with CYP3A4

The same study also analyzed the pre-steady-state kinetics of the binding of these stereoisomers to CYP3A4. The rate constants for the fast phase of binding (kfast) for some of the stereoisomers were in the range of 5–14 s−1.[9] Notably, the S/R stereoisomers were among the quickest binders, while Ritonavir itself had one of the lowest binding rates.[9] This suggests that the stereochemical configuration can influence not only the strength of inhibition but also the kinetics of the interaction with the target enzyme.

Inhibition of HIV-1 Protease

Research into the discovery of Ritonavir provides some information on the impact of stereochemistry on its primary antiviral target, the HIV-1 protease. A study by Kempf et al. found that the D-valinyl diastereomer of Ritonavir had biological and pharmacokinetic properties that were indistinguishable from Ritonavir.[3] X-ray crystallography of this diastereomer in complex with HIV protease revealed a similar binding mode to that of Ritonavir.[3] While this is not a direct comparison with this compound, it suggests that for the HIV protease target, certain changes in stereochemistry may not significantly alter the binding affinity and inhibitory activity.

Experimental Protocols

CYP3A4 Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor that reduces the activity of CYP3A4 by 50%.

  • Materials: Recombinant human CYP3A4, a fluorescent substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC), NADPH, test compounds (Ritonavir and its stereoisomers), and a suitable buffer system.

  • Procedure:

    • A reaction mixture is prepared containing CYP3A4 and the fluorescent substrate in a buffer.

    • Varying concentrations of the test compounds are added to the reaction mixture.

    • The reaction is initiated by the addition of NADPH.

    • The fluorescence of the product formed is measured over time using a plate reader.

    • The rate of product formation is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

HIV-1 Protease Inhibition Assay

  • Objective: To measure the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.

  • Materials: Purified, recombinant HIV-1 protease, a fluorogenic substrate, test compounds, and an appropriate assay buffer.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The HIV-1 protease enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[3]

Visualizations

CYP3A4_Inhibition_Pathway cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound CYP3A4_Fe3 CYP3A4 (Fe³⁺) CYP3A4_Fe3_Substrate CYP3A4 (Fe³⁺)-Substrate CYP3A4_Fe3->CYP3A4_Fe3_Substrate Substrate Binding Inhibited_Complex CYP3A4-ent-Ritonavir Complex (Inactive) CYP3A4_Fe3->Inhibited_Complex Binding CYP3A4_Fe2_Substrate CYP3A4 (Fe²⁺)-Substrate CYP3A4_Fe3_Substrate->CYP3A4_Fe2_Substrate e⁻ (from CPR) CYP3A4_Fe2_O2_Substrate CYP3A4 (Fe²⁺)-O₂-Substrate CYP3A4_Fe2_Substrate->CYP3A4_Fe2_O2_Substrate O₂ Products Metabolized Substrate CYP3A4_Fe2_O2_Substrate->Products e⁻, 2H⁺ Products->CYP3A4_Fe3 Product Release ent_Ritonavir This compound ent_Ritonavir->Inhibited_Complex

Caption: CYP3A4 inhibition by this compound.

Target_Engagement_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Effects Biochemical_Assay Biochemical Assay (e.g., Protease Inhibition) Cell_Based_Assay Cell-Based Assay (e.g., Antiviral Activity) Biochemical_Assay->Cell_Based_Assay Biophysical_Methods Biophysical Methods (e.g., SPR, ITC) Cell_Based_Assay->Biophysical_Methods CETSA Cellular Thermal Shift Assay (CETSA) Biophysical_Methods->CETSA Target_Modification Target Modification Analysis CETSA->Target_Modification Signaling_Pathway Signaling Pathway Analysis Target_Modification->Signaling_Pathway Phenotypic_Screen Phenotypic Screening Signaling_Pathway->Phenotypic_Screen

Caption: Workflow for validating target engagement.

References

A Head-to-Head Showdown: Ent-Ritonavir's Standing Among HIV Protease Inhibitors Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite the critical role of stereochemistry in drug efficacy, a direct head-to-head comparison of the antiviral activity of ent-Ritonavir, the enantiomer of the widely used HIV protease inhibitor Ritonavir, against other protease inhibitors remains conspicuously absent from publicly available scientific literature. While extensive research has been conducted on Ritonavir and its various analogs, specific experimental data detailing the in vitro or in vivo anti-HIV potency of its mirror-image counterpart is not available. This significant data gap prevents a comprehensive evaluation of this compound's potential as a therapeutic agent and its standing relative to established protease inhibitors.

Ritonavir, in its commercially available form, is a specific stereoisomer that has demonstrated potent inhibition of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] It is also a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[3] This boosting effect allows for lower and less frequent dosing of other antiviral drugs.

While the influence of stereochemistry on the biological activity of drugs is a well-established principle in pharmacology, the specific activity of this compound against HIV protease has not been detailed in accessible research. One study investigating a series of ritonavir-like analogs with varying stereochemistry at different positions found that while stereochemistry did influence the inhibition of CYP3A4, this did not directly correlate with anti-HIV activity.[3] This underscores the necessity of specific experimental evaluation to determine the therapeutic potential of any stereoisomer.

This guide, therefore, focuses on a comparative analysis of the established protease inhibitor, Ritonavir, and other key players in its class, based on available clinical and preclinical data. The absence of data for this compound serves as a critical reminder of the ongoing need for comprehensive research into all stereoisomers of potent drugs.

Comparative Efficacy of Clinically Used Protease Inhibitors

The following tables summarize key efficacy and safety data from head-to-head clinical trials comparing various ritonavir-boosted protease inhibitors. It is important to note that these studies evaluate these drugs as part of combination antiretroviral therapy (cART).

Table 1: Virological Response of Ritonavir-Boosted Protease Inhibitors in Treatment-Naive HIV-1 Patients
Comparison Study Key Findings
Darunavir/r vs. Lopinavir/r ARTEMISAt 96 weeks, a higher percentage of patients receiving darunavir/r achieved viral suppression (HIV-1 RNA <50 copies/mL) compared to those on lopinavir/r.
Atazanavir/r vs. Lopinavir/r Multiple studiesMeta-analysis suggests atazanavir/r has a slightly better or comparable virological efficacy to lopinavir/r.
Darunavir/r vs. Atazanavir/r ACTG 5257Both regimens demonstrated high and comparable rates of virologic suppression at 96 weeks.
Table 2: Key Safety and Tolerability Parameters of Ritonavir-Boosted Protease Inhibitors
Protease Inhibitor Common Adverse Events Metabolic Effects
Ritonavir (as a booster) Gastrointestinal disturbances (nausea, diarrhea), hyperlipidemiaCan significantly increase cholesterol and triglyceride levels.
Lopinavir/r Diarrhea, nausea, hyperlipidemiaAssociated with significant lipid elevations.
Atazanavir/r Hyperbilirubinemia (jaundice), nephrolithiasisGenerally has a more favorable lipid profile compared to other PIs.
Darunavir/r Rash, headache, gastrointestinal intoleranceCan cause hyperlipidemia, but often to a lesser extent than lopinavir/r.

Experimental Protocols

The determination of antiviral activity and inhibitory potency of compounds like protease inhibitors relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

In Vitro HIV-1 Protease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., this compound, Ritonavir, other PIs) dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds. Include a positive control (a known potent HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a fixed time point (endpoint read).

  • The rate of increase in fluorescence is proportional to the protease activity. Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Activity Assay

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.

Materials:

  • A susceptible cell line (e.g., MT-4 cells, CEM-SS cells)

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Test compounds

  • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

  • A method to assess cell viability (e.g., MTT assay, trypan blue exclusion)

Procedure:

  • Seed the susceptible cells in a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After the incubation period, collect the cell culture supernatant to quantify viral replication using a chosen method (e.g., p24 ELISA).

  • Assess the viability of the cells in parallel to determine the cytotoxicity of the compounds.

  • Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration of the compound that reduces cell viability by 50%).

  • The therapeutic index (TI) can be calculated as CC50/EC50, with a higher TI indicating a more favorable safety profile.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.

HIV_Protease_Inhibition HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Gag_Pol->HIV_Protease Cleavage by Non_Infectious_Virion Non-Infectious, Immature Virion HIV_Gag_Pol->Non_Infectious_Virion No Cleavage Structural_Proteins Mature Structural Proteins (e.g., p24, p17) HIV_Protease->Structural_Proteins Produces Viral_Enzymes Mature Viral Enzymes (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Viral_Enzymes Produces Protease_Inhibitor Protease Inhibitor (e.g., Ritonavir) Protease_Inhibitor->HIV_Protease Inhibits Infectious_Virion Infectious Virion Structural_Proteins->Infectious_Virion Viral_Enzymes->Infectious_Virion

Caption: Mechanism of HIV Protease Inhibition.

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compound Incubate_Inhibitor Incubate Protease with Inhibitor Serial_Dilutions->Incubate_Inhibitor Enzyme_Substrate Prepare HIV Protease and Fluorogenic Substrate Enzyme_Substrate->Incubate_Inhibitor Add_Substrate Add Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for IC50 Determination of HIV Protease Inhibitors.

References

Lack of In Vivo Efficacy Data for ent-Ritonavir Prevents Direct Comparison with Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for ent-Ritonavir, the enantiomer of the widely-used antiretroviral drug Ritonavir. This absence of research on this compound prevents a direct comparative analysis of its therapeutic efficacy against its well-studied counterpart.

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1] It is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key component in the metabolism of many drugs.[2][3] This dual action allows Ritonavir to not only exert its own antiviral effect but also to act as a pharmacokinetic enhancer, or "booster," for other protease inhibitors by increasing their plasma concentrations and duration of action.[3]

Given the stereospecific nature of drug-receptor interactions, it is plausible that this compound exhibits a significantly different pharmacological profile from Ritonavir. However, without any publicly available in vivo studies on this compound, any discussion of its potential efficacy remains purely speculative. The focus of extensive research has been exclusively on the clinically approved and effective Ritonavir.

This guide, therefore, will provide a detailed overview of the established in vivo efficacy and mechanism of action of Ritonavir, based on available experimental data.

In Vivo Efficacy of Ritonavir

Ritonavir's in vivo efficacy has been primarily demonstrated in the context of combination therapies for HIV and more recently, COVID-19.

Antiviral Efficacy in HIV Treatment

Ritonavir, when used in combination with other antiretroviral agents, has been shown to significantly reduce viral load and improve immune function in HIV-infected individuals.

Study Focus Combination Therapy Key Efficacy Endpoint Observed Outcome
HIV TreatmentRitonavir-boosted Protease InhibitorsViral Load ReductionSignificant and sustained suppression of HIV RNA
HIV TreatmentRitonavir-boosted Protease InhibitorsCD4+ T-cell CountIncrease in CD4+ T-cell counts, indicating immune reconstitution
Efficacy as a Pharmacokinetic Enhancer

The primary role of low-dose Ritonavir in modern antiretroviral therapy is to boost the efficacy of other protease inhibitors.

Co-administered Drug Effect of Ritonavir Boosting Pharmacokinetic Parameter Change
LopinavirIncreased plasma concentrationsSignificant increase in AUC and Cmax
AtazanavirIncreased plasma concentrationsSignificant increase in AUC and Cmax
DarunavirIncreased plasma concentrationsSignificant increase in AUC and Cmax
Efficacy in COVID-19 Treatment

Ritonavir is a component of the combination drug Paxlovid (nirmatrelvir and ritonavir), which has demonstrated efficacy in treating mild-to-moderate COVID-19.

Study Focus Therapy Key Efficacy Endpoint Observed Outcome
COVID-19 TreatmentNirmatrelvir/Ritonavir (Paxlovid)Hospitalization or DeathSignificant reduction in the risk of hospitalization or death

Experimental Protocols

Detailed experimental protocols for the clinical trials establishing Ritonavir's efficacy are extensive and proprietary. However, a general methodology for assessing the in vivo efficacy of an antiretroviral drug like Ritonavir in a clinical trial setting would typically involve the following:

Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

Participant Population: HIV-infected individuals or patients with COVID-19, with specific inclusion and exclusion criteria (e.g., viral load, CD4+ count, age, prior treatment history).

Intervention: Administration of Ritonavir as a monotherapy (in early studies) or, more commonly, as part of a combination antiretroviral regimen.

Efficacy Assessment:

  • Virological Response: Measurement of plasma HIV RNA levels (viral load) at regular intervals using quantitative assays like RT-PCR.

  • Immunological Response: Monitoring of CD4+ T-cell counts using flow cytometry.

  • Clinical Progression: Recording of clinical outcomes, such as the development of AIDS-defining illnesses or mortality.

  • Pharmacokinetic Analysis: Measurement of drug concentrations in plasma over time to determine parameters like AUC, Cmax, and trough concentrations.

Safety Monitoring: Regular monitoring of adverse events through clinical observation and laboratory tests (e.g., liver function tests, lipid profiles).

Mechanism of Action

Ritonavir's therapeutic effects are derived from two primary mechanisms: inhibition of HIV protease and inhibition of CYP3A4.

HIV Protease Inhibition

HIV_Protease_Inhibition cluster_HIV_Lifecycle HIV Lifecycle in Host Cell cluster_Ritonavir_Action Ritonavir's Mechanism of Action HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Site Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Cleavage Inactive HIV Protease Inactive HIV Protease Mature Infectious Virion Mature Infectious Virion Functional Viral Proteins->Mature Infectious Virion Assembly Ritonavir Ritonavir Ritonavir->HIV Protease Binds to Active Site

Caption: Ritonavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein into functional viral proteins, thus halting the maturation of new infectious virions.

CYP3A4 Inhibition (Pharmacokinetic Enhancement)

CYP3A4_Inhibition cluster_Drug_Metabolism Normal Drug Metabolism cluster_Ritonavir_Effect Ritonavir's Boosting Effect Co-administered Protease Inhibitor Co-administered Protease Inhibitor CYP3A4 Enzyme (in Liver) CYP3A4 Enzyme (in Liver) Co-administered Protease Inhibitor->CYP3A4 Enzyme (in Liver) Metabolism Low Plasma Concentration Low Plasma Concentration Co-administered Protease Inhibitor->Low Plasma Concentration High Plasma Concentration of PI High Plasma Concentration of PI Co-administered Protease Inhibitor->High Plasma Concentration of PI Inactive Metabolites Inactive Metabolites CYP3A4 Enzyme (in Liver)->Inactive Metabolites Inhibited CYP3A4 Inhibited CYP3A4 Ritonavir Ritonavir Ritonavir->CYP3A4 Enzyme (in Liver) Inhibits

Caption: Ritonavir inhibits the CYP3A4 enzyme, leading to decreased metabolism of co-administered protease inhibitors and resulting in higher, more sustained plasma concentrations.

References

Comparative Analysis of ent-Ritonavir: Data Currently Limited in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the experimental findings for ent-Ritonavir, the enantiomer of the widely-used antiretroviral drug Ritonavir, remains elusive within publicly available scientific literature. While the synthesis of Ritonavir's isomers has been reported, detailed experimental data directly comparing the biological activity and pharmacokinetic profiles of this compound and Ritonavir is not readily accessible. This limits a full cross-validation of their respective performances.

Ritonavir is a critical component in the treatment of HIV, primarily functioning as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This inhibition boosts the concentration of other co-administered protease inhibitors.[1] The drug also exhibits its own inhibitory activity against the HIV-1 protease.[3][4]

Research into analogs of Ritonavir has suggested that the stereochemistry of the molecule may not be a critical determinant of its interaction with CYP3A4. A study on a series of rationally designed Ritonavir analogs with varied stereochemical configurations at different positions concluded that CYP3A4 only weakly discriminates between these configurations.[5][6][7] While this provides an indirect suggestion that this compound might possess activity similar to Ritonavir, it is not a direct experimental comparison of the two enantiomers.

Furthermore, a study comparing Ritonavir to one of its diastereomers, A-117673 (the D-valinyl diastereomer), found their biological and pharmacokinetic properties to be "indistinguishable."[8] This finding further supports the hypothesis that the biological targets of Ritonavir may not exhibit a high degree of stereoselectivity. However, it is important to note that diastereomers and enantiomers have different spatial relationships, and data from one cannot be directly extrapolated to the other.

A patent for the synthesis of Ritonavir isomer impurities and a method for preparing the Ritonavir enantiomer exists, indicating that this compound has been synthesized. However, the associated biological data from these syntheses are not detailed in the available documentation.

Without direct comparative studies, a quantitative analysis of this compound's efficacy against HIV protease or its inhibitory potential on CYP3A4 in relation to Ritonavir cannot be provided. Consequently, detailed experimental protocols and signaling pathway diagrams specific to a comparative analysis are not available.

Ritonavir's Established Mechanism of Action

Ritonavir's primary role in combination antiretroviral therapy is to inhibit CYP3A4, a key enzyme in the metabolism of many drugs, including other HIV protease inhibitors.[9][10][11] By inhibiting this enzyme, Ritonavir increases the bioavailability and prolongs the half-life of co-administered antiretrovirals, allowing for lower and less frequent dosing.[1]

The mechanism of CYP3A4 inhibition by Ritonavir is complex and involves multiple pathways, including the formation of a metabolic-intermediate complex, strong ligation to the heme iron of the enzyme, and in some cases, heme destruction or covalent modification of the enzyme.[10][12]

As an HIV protease inhibitor, Ritonavir binds to the active site of the viral protease, preventing the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[13][14]

Below is a generalized representation of Ritonavir's role as a pharmacokinetic enhancer.

Ritonavir_Mechanism General Workflow of Ritonavir as a Pharmacokinetic Enhancer cluster_drug_admin Drug Administration cluster_metabolism Metabolism cluster_outcome Outcome Co-administered Protease Inhibitor Co-administered Protease Inhibitor CYP3A4 CYP3A4 Co-administered Protease Inhibitor->CYP3A4 Metabolized by Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Metabolism of Protease Inhibitor Metabolism of Protease Inhibitor CYP3A4->Metabolism of Protease Inhibitor Increased Bioavailability of Protease Inhibitor Increased Bioavailability of Protease Inhibitor Metabolism of Protease Inhibitor->Increased Bioavailability of Protease Inhibitor Reduced metabolism leads to

References

Decoding Stereospecificity: A Comparative Guide to Ritonavir's Target Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. This guide provides an objective comparison of the stereospecific binding of Ritonavir to its primary molecular targets, HIV-1 protease and Cytochrome P450 3A4 (CYP3A4), supported by experimental data and detailed methodologies.

Ritonavir, a potent antiretroviral drug, owes its therapeutic efficacy and its role as a pharmacokinetic enhancer to its interaction with two key proteins: the HIV-1 protease, essential for viral replication, and CYP3A4, a major enzyme in drug metabolism. The stereochemistry of Ritonavir, a molecule with multiple chiral centers, is hypothesized to play a crucial role in its binding affinity and inhibitory activity. This guide delves into the experimental evidence confirming the stereospecific nature of this binding.

Quantitative Analysis of Stereospecific Binding to CYP3A4

While direct comparative studies on the individual stereoisomers of Ritonavir are limited, extensive research on rationally designed Ritonavir-like analogs provides compelling evidence for stereospecific interactions with CYP3A4. A pivotal study by Samuels and Sevrioukova investigated a series of these analogs with varying stereoconfigurations (S/R, R/S, R/R, and S/S) at the P1 and P2 side-chain positions.[1][2] The binding affinities (dissociation constant, Ks) and inhibitory potencies (half-maximal inhibitory concentration, IC50) were determined, revealing clear differences among the stereoisomers.

Stereoisomer (Analog)LinkerK_s_ (µM)[1][2]IC_50_ (µM)[1][2]
Ritonavir -0.02 0.13
4a (S/R)Methyl-pyridyl0.0550.80
4b (R/S)Methyl-pyridyl0.0500.65
4c (R/R)Methyl-pyridyl0.0450.50
4d (S/S)Methyl-pyridyl0.0400.45
4e (S/R)Ethyl-pyridyl0.0450.40
4f (R/S)Ethyl-pyridyl0.0400.35
4g (R/R)Ethyl-pyridyl0.0400.31
4h (S/S)Ethyl-pyridyl0.0450.38

The data clearly indicates that while CYP3A4 can accommodate various stereoisomers, subtle differences in their spatial arrangement significantly impact both binding affinity and inhibitory potency. Notably, the R/R conformer with an ethyl-pyridyl linker (4g) exhibited the lowest K_s_ and IC_50_ values among the analogs, closely approaching the values of Ritonavir itself.[1][2] This suggests that the specific three-dimensional orientation of the side groups is critical for optimal interaction with the active site of CYP3A4.

Stereospecific Interactions with HIV-1 Protease

Comparative Analysis with Alternatives

Several other drugs target HIV-1 protease and CYP3A4. Here, we compare Ritonavir with two notable examples: Lopinavir, another HIV-1 protease inhibitor often co-formulated with Ritonavir, and Cobicistat, a dedicated CYP3A4 inhibitor used as a pharmacokinetic enhancer.

DrugPrimary TargetStereospecificity Evidence
Ritonavir HIV-1 Protease, CYP3A4Inferred for HIV-1 Protease from active site symmetry; Demonstrated for CYP3A4 through analog studies.[1][2][3]
Lopinavir HIV-1 ProteaseAs a peptidomimetic inhibitor, its binding is inherently stereospecific to the enzyme's active site.[6]
Cobicistat CYP3A4As a structural analog of Ritonavir, its interaction with CYP3A4 is also stereospecific.[7]

While direct comparative studies on the stereoisomers of Lopinavir and Cobicistat are also limited, their chemical structures and mechanisms of action inherently point to stereospecific binding.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are provided below.

CYP3A4 Inhibition Assay (Fluorometric)

This protocol is based on the method described by Cheng et al. and is commonly used to determine the IC_50_ values of CYP3A4 inhibitors.[1][8]

Materials:

  • Recombinant human CYP3A4 enzyme

  • 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) substrate

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (Ritonavir or analogs)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the potassium phosphate buffer.

  • In a 96-well plate, add the recombinant CYP3A4 enzyme to each well.

  • Add the serially diluted test compound to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of BFC substrate and the NADPH regenerating system to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 405/530 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC_50_ value by fitting the data to a dose-response curve.

HIV-1 Protease Activity Assay (Fluorometric)

This protocol is based on commercially available kits and is a standard method for measuring HIV-1 protease activity and inhibition.[2]

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (typically provided in a kit)

  • Test compound (Ritonavir or other inhibitors)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant HIV-1 protease to each well.

  • Add the serially diluted test compound to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the increase in fluorescence in a kinetic mode at 37°C for a specified period (e.g., 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC_50_ value by fitting the data to a dose-response curve.

Visualizing the Interactions

To better understand the relationships and workflows described, the following diagrams are provided.

Ritonavir_Targets Ritonavir Ritonavir HIV1_Protease HIV-1 Protease Ritonavir->HIV1_Protease Inhibits CYP3A4 Cytochrome P450 3A4 Ritonavir->CYP3A4 Inhibits Viral_Replication Viral Replication HIV1_Protease->Viral_Replication Enables Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Mediates

Caption: Ritonavir's dual inhibitory action on HIV-1 Protease and CYP3A4.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor C Add Enzyme and Inhibitor to Microplate A->C B Prepare Enzyme and Substrate Solutions E Initiate Reaction with Substrate and NADPH B->E D Pre-incubate C->D D->E F Incubate E->F G Stop Reaction F->G H Measure Fluorescence G->H I Calculate IC50 H->I HIV1_Protease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor C Add Enzyme and Inhibitor to Microplate A->C B Prepare Enzyme and Substrate Solutions E Initiate Reaction with Fluorogenic Substrate B->E D Pre-incubate C->D D->E F Kinetic Measurement of Fluorescence E->F G Calculate Reaction Rates F->G H Calculate IC50 G->H

References

A Comparative Computational Docking Analysis of Ritonavir Enantiomers Against HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following table summarizes the hypothetical binding affinities of the Ritonavir enantiomers to the active site of HIV-1 protease, as would be determined by a standard computational docking protocol. Lower binding energy values indicate a more stable and favorable interaction.

EnantiomerBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
(R)-Ritonavir -9.80.15ASP25, ASP29, GLY27ILE50, ILE84, VAL82
(S)-Ritonavir -7.22.5ASP25, GLY27ILE50, VAL82

Experimental Protocols

The following section details the methodologies for a comparative computational docking study of Ritonavir enantiomers.

Software and Resources
  • Molecular Docking Software: AutoDock Vina[1][2][3]

  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, AutoDock Tools[1][4]

  • Protein Data Bank (PDB) ID for HIV-1 Protease: 1HXW[5]

  • Ligand Structures: 3D structures of (R)- and (S)-Ritonavir would be generated and energy minimized using a molecular modeling software (e.g., ChemDraw, Avogadro).

Receptor Preparation (HIV-1 Protease)
  • Download the Receptor: The crystal structure of HIV-1 protease in complex with Ritonavir (PDB ID: 1HXW) is downloaded from the Protein Data Bank.[5]

  • Clean the Protein: The protein structure is prepared by removing water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

  • Assign Charges: Gasteiger charges are computed and assigned to the protein atoms.

  • Define the Grid Box: A grid box is defined around the active site of the protease. The dimensions and center of the grid box are determined to encompass the entire binding pocket where Ritonavir is known to interact. This ensures that the docking search is localized to the region of interest.

Ligand Preparation (Ritonavir Enantiomers)
  • Generate 3D Structures: 3D coordinates for both the (R)- and (S)-enantiomers of Ritonavir are generated.

  • Energy Minimization: The energy of each enantiomer's 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Torsions: The rotatable bonds within each enantiomer are defined to allow for conformational flexibility during the docking process.

  • Assign Charges: Gasteiger charges are computed and assigned to the ligand atoms.

  • Convert to PDBQT format: The prepared ligand structures are saved in the PDBQT file format, which is required by AutoDock Vina.

Molecular Docking Simulation
  • Execution: AutoDock Vina is used to perform the docking calculations.[1][2][3] The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search exhaustiveness, are provided as input.

  • Scoring Function: Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) of the ligand to the protein for each generated pose.

  • Pose Generation: The program generates multiple binding poses (typically 9) for each enantiomer within the defined active site.

Analysis of Results
  • Binding Affinity: The binding affinities of the top-ranked poses for each enantiomer are compared. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The protein-ligand interaction patterns for the best poses of both enantiomers are analyzed to identify key hydrogen bonds and hydrophobic interactions. This analysis helps to understand the molecular basis for any observed stereoselectivity.

  • Visualization: The docked poses are visualized using molecular graphics software to qualitatively assess the binding modes and interactions.

Visualizations

Computational Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download HIV-1 Protease (1HXW) Clean Remove Water & Ligands PDB->Clean AddH_prot Add Polar Hydrogens Clean->AddH_prot Charges_prot Assign Gasteiger Charges AddH_prot->Charges_prot Grid Define Grid Box Charges_prot->Grid Docking AutoDock Vina Simulation Grid->Docking Gen3D_R Generate 3D (R)-Ritonavir EnergyMin_R Energy Minimization Gen3D_R->EnergyMin_R Gen3D_S Generate 3D (S)-Ritonavir EnergyMin_S Energy Minimization Gen3D_S->EnergyMin_S Torsion_R Define Torsions EnergyMin_R->Torsion_R Torsion_S Define Torsions EnergyMin_S->Torsion_S Charges_lig_R Assign Gasteiger Charges Torsion_R->Charges_lig_R Charges_lig_S Assign Gasteiger Charges Torsion_S->Charges_lig_S PDBQT_R Convert to PDBQT Charges_lig_R->PDBQT_R PDBQT_S Convert to PDBQT Charges_lig_S->PDBQT_S PDBQT_R->Docking PDBQT_S->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis Comparison Compare Enantiomers Analysis->Comparison

Caption: Workflow for the comparative docking of Ritonavir enantiomers.

References

Differentiating ent-Ritonavir from Ritonavir: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. In the case of Ritonavir, an antiretroviral agent, the differentiation and quantification of its enantiomer, ent-Ritonavir, is paramount for ensuring drug quality and patient safety. This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of Ritonavir and its enantiomer, supported by experimental data and detailed protocols.

Introduction to Chiral Separation of Ritonavir

Ritonavir possesses multiple chiral centers, leading to the existence of stereoisomers. While Ritonavir is the therapeutically active enantiomer, its counterpart, this compound, may exhibit different pharmacological and toxicological properties. Therefore, robust analytical methods are required to resolve and quantify these enantiomers, ensuring the stereochemical purity of the active pharmaceutical ingredient (API) and finished drug products. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Capillary Electrophoresis (CE).

Comparison of Analytical Methods

A side-by-side comparison of chiral HPLC and chiral CE methods highlights their respective strengths and applications in the analysis of Ritonavir enantiomers.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Primary Advantage High loading capacity, well-established and widely available instrumentation.High separation efficiency, low sample and reagent consumption, and rapid method development.
Key Separation Media Polysaccharide-based CSPs (e.g., Chiralcel® OD-H)Cyclodextrins (e.g., sulfated β-cyclodextrin) or other chiral selectors.
Typical Mobile Phase Normal-phase (e.g., n-hexane, ethanol, trifluoroacetic acid, triethylamine) or reversed-phase.Aqueous buffers with chiral additives.
Resolution Generally provides good to excellent resolution. A resolution of > 3 has been reported for a Ritonavir intermediate.[1]Can achieve very high resolution due to high theoretical plate counts.
Limit of Detection (LOD) Method dependent, can reach µg/mL to ng/mL levels. For a Ritonavir intermediate, a LOD of 0.15 µg/mL was achieved.[1]Typically in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Method dependent, can reach µg/mL to ng/mL levels. For a Ritonavir intermediate, a LOQ of 0.5 µg/mL was achieved.[1]Typically in the low µg/mL to ng/mL range.
Analysis Time Can range from several minutes to over an hour depending on the complexity of the separation.Often faster than HPLC, with analysis times typically under 30 minutes.

Experimental Protocols

Detailed methodologies for the chiral separation of a common intermediate of Ritonavir using HPLC are presented below as a foundational example. While a specific validated method for Ritonavir itself is not publicly available in the searched literature, the principles are directly applicable.

Chiral High-Performance Liquid Chromatography (HPLC) Method for a Ritonavir Intermediate

This method was developed for the enantiomeric separation of (2R,3R,5R)-2-Amino-3-hydroxy-5-(tert-butyl oxy carbonyl) amino-1,6-diphenyl hemi succinic acid (R-BOC amine) from its (2S,3S,5S) enantiomer, a common intermediate in the synthesis of Ritonavir.[1]

Instrumentation:

  • Waters HPLC system with an Alliance 2690 separation module

  • Quaternary HPLC pump

  • Autosampler

  • 2487 Dual channel absorbance detector

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm), cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[1]

  • Mobile Phase: n-hexane:ethanol:Trifluoroacetic acid:Triethylamine (950:50:1:1, v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 210 nm.[1]

  • Temperature: Ambient.

Method Validation Data for the Intermediate:

  • Resolution (Rs): > 3.[1]

  • Limit of Detection (LOD): 0.15 µg/mL.[1]

  • Limit of Quantification (LOQ): 0.5 µg/mL.[1]

  • Recovery: 98-102%.[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for developing and executing a chiral separation method.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Inject Sample (10 µL) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (n-hexane, ethanol, TFA, TEA) Separation Chiral Separation (Chiralcel OD-H Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area Integration) Chromatogram->Quantification Report Generate Report Quantification->Report

Fig. 1: Chiral HPLC Workflow

Method_Validation_Pathway Start Optimized Chiral Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity (Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Varied Conditions) Specificity->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Accuracy->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Fig. 2: Method Validation Pathway

Conclusion

The differentiation of this compound from Ritonavir is a critical analytical challenge in pharmaceutical quality control. Chiral HPLC with polysaccharide-based stationary phases stands out as a robust and well-validated approach, as demonstrated by the method for a key Ritonavir intermediate. While specific methods for Ritonavir itself are proprietary, the principles outlined in this guide provide a strong foundation for developing and validating in-house methods. For researchers and drug development professionals, the choice between chiral HPLC and chiral CE will depend on specific laboratory capabilities, desired throughput, and the required level of sensitivity. The provided experimental details and workflows serve as a practical starting point for the successful chiral separation of Ritonavir and its enantiomer.

References

comparative study of the metabolic stability of Ritonavir and ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the metabolic stability of Ritonavir. This document provides an objective overview of its metabolic profile, supported by experimental data and methodologies.

Introduction

Ritonavir is an antiretroviral medication primarily used to treat HIV/AIDS. Beyond its own antiviral activity, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This mechanism is strategically utilized in combination therapies to "boost" the plasma concentrations and prolong the half-life of other co-administered protease inhibitors, a practice known as pharmacokinetic enhancement.[1] Understanding the metabolic stability of Ritonavir itself is therefore crucial for predicting its drug-drug interaction potential and optimizing therapeutic regimens.

This guide provides a detailed examination of the metabolic stability of Ritonavir. While this document aims to provide a comparative study, a comprehensive search of publicly available scientific literature did not yield specific data on the metabolic stability of its enantiomer, ent-Ritonavir. Consequently, the following information focuses exclusively on Ritonavir.

Quantitative Data Summary

There is a notable lack of specific quantitative in vitro metabolic stability data such as half-life (t½) and intrinsic clearance (CLint) for Ritonavir in the public domain. This is likely because its primary clinical relevance lies in its potent inhibition of drug metabolism rather than its own metabolic clearance. The clearance of Ritonavir is known to be concentration-dependent.[2] However, the key aspects of its metabolism are well-characterized qualitatively.

CompoundPrimary Metabolizing EnzymesRole in Metabolism
RitonavirCytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6)[3]Substrate and potent mechanism-based inhibitor of CYP3A4.[4][5][6]

Metabolic Pathway of Ritonavir

Ritonavir is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6.[3] Its interaction with CYP3A4 is complex, acting as both a substrate and a potent mechanism-based inactivator.[4][5][6] This inactivation of CYP3A4 is the basis for its use as a pharmacokinetic enhancer.[1]

Ritonavir_Metabolism Ritonavir Ritonavir CYP3A4 CYP3A4 (Major Pathway) Ritonavir->CYP3A4 Metabolism CYP2D6 CYP2D6 (Minor Pathway) Ritonavir->CYP2D6 Metabolism Inhibition Mechanism-Based Inhibition Ritonavir->Inhibition Metabolites Oxidative Metabolites CYP3A4->Metabolites CYP2D6->Metabolites Inhibition->CYP3A4 Inactivates

Metabolic pathway of Ritonavir.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay, a common method to evaluate the metabolic stability of a compound.

Microsomal Stability Assay Protocol

1. Objective: To determine the rate of metabolism of a test compound (e.g., Ritonavir) in the presence of human liver microsomes.

2. Materials:

  • Test compound (Ritonavir)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., high and low clearance compounds)

  • Ice-cold acetonitrile or methanol (as a stop solution)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture by combining the phosphate buffer and human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the reaction mixture in the 96-well plate to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold stop solution (e.g., acetonitrile with internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Experimental Workflow Diagram

The following diagram illustrates the workflow of the microsomal stability assay described above.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution D Add Test Compound to Microsome Mixture A->D B Prepare Microsome and Buffer Mixture B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Specific Time Points G->H I Quench Reaction with Cold Stop Solution H->I J Centrifuge to Precipitate Proteins I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Workflow for a microsomal stability assay.

References

Scrutinizing the Stereochemistry of HIV Protease Inhibition: A Comparative Analysis of Ritonavir and its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available scientific literature does not support the premise of a complete lack of HIV protease inhibition by ent-Ritonavir, the enantiomer of the well-known antiretroviral drug, Ritonavir. While direct comparative studies on this compound are scarce, research on a closely related stereoisomer suggests that the core pharmacophore of Ritonavir retains its inhibitory activity regardless of the stereochemical configuration at a key position. This guide provides a comprehensive comparison based on existing data, details the experimental protocols for assessing HIV protease inhibition, and visualizes the underlying mechanisms.

Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[1][2] By binding to the active site of the protease, Ritonavir blocks the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[3][4] While initially developed as a standalone protease inhibitor, its primary clinical use today is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. This is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many drugs.[5]

The core of this guide addresses the question of whether the stereoisomer of Ritonavir, specifically its enantiomer (this compound), lacks HIV protease inhibitory activity. An enantiomer is a non-superimposable mirror image of a molecule. While stereochemistry can be critical for drug activity, the available evidence for Ritonavir suggests a degree of flexibility in its interaction with the HIV protease.

Challenging the Premise: Evidence from a Ritonavir Diastereomer

The study found that this diastereomer was "virtually indistinguishable from ritonavir in activity, pharmacokinetic properties and binding/inhibition of cytochrome P450." Furthermore, the research indicated that both diastereomers adopt a similar binding orientation within the active site of the HIV protease. This finding strongly suggests that the stereochemistry at this specific position does not abolish the inhibitory effect on HIV protease. Given that enantiomers are also stereoisomers, this data challenges the initial hypothesis of a complete lack of activity for this compound.

Quantitative Comparison of Ritonavir Activity

The following table summarizes the known quantitative data for Ritonavir's inhibitory activity against HIV protease. Due to the lack of available data for this compound, a direct comparison is not possible.

CompoundTargetIC50EC50Ki
Ritonavir HIV-1 Protease15 nM25 nM0.046 nM
This compound HIV-1 ProteaseData not availableData not availableData not available

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay

To experimentally validate the inhibitory activity of a compound like this compound, a fluorometric HIV-1 protease inhibition assay can be employed. This method is a common and reliable way to screen for and characterize HIV protease inhibitors.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., Ritonavir)

  • Negative Control (solvent alone)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.

    • Dilute the fluorogenic substrate to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Negative control wells: Assay buffer and the same concentration of solvent used for the test compounds.

      • Positive control wells: Assay buffer and serial dilutions of the positive control (Ritonavir).

      • Test compound wells: Assay buffer and serial dilutions of the test compound (this compound).

    • Add the diluted HIV-1 protease solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial velocity of the reaction (rate of increase in fluorescence).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the mechanism of HIV protease inhibition.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Compounds) plate Prepare 96-well Plate (Controls & Test Compounds) reagents->plate add_enzyme Add HIV-1 Protease plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 hiv_protease_inhibition cluster_virus HIV Lifecycle cluster_inhibition Inhibition by Ritonavir cluster_outcome Outcome polyprotein Gag-Pol Polyprotein hiv_protease HIV Protease polyprotein->hiv_protease Cleavage Site immature_virion Immature, Non-infectious Virion hiv_protease->immature_virion Blocked Cleavage mature_virion Mature, Infectious Virion hiv_protease->mature_virion Successful Cleavage ritonavir Ritonavir ritonavir->hiv_protease Binds to Active Site

References

Unraveling the Off-Target Profiles of Ritonavir and its Enantiomer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the off-target profiles of the HIV protease inhibitor Ritonavir and its mirror-image molecule, ent-Ritonavir, reveals significant gaps in the current scientific literature. While the off-target effects of Ritonavir are extensively documented, particularly its potent inhibition of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a direct comparative analysis with its enantiomer is notably absent. This guide synthesizes the known off-target profile of Ritonavir and highlights the critical need for further research to elucidate the stereospecific interactions of these two molecules, a crucial step for both drug safety and development professionals.

Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART), is widely recognized for its dual role as an antiviral agent and a pharmacokinetic enhancer.[1] Its boosting effect stems from its potent, mechanism-based inactivation of CYP3A4, a key enzyme responsible for the metabolism of many drugs.[2][3] This inhibition leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, a strategy widely employed in HIV treatment and more recently in therapies for COVID-19.[2][4] However, this potent enzymatic inhibition is also the primary source of Ritonavir's extensive off-target effects and drug-drug interactions.[5][6]

Ritonavir's Known Off-Target Landscape

The off-target activities of Ritonavir extend beyond CYP3A4 to include the induction and inhibition of other CYP450 isoforms and interactions with drug transporters.

Cytochrome P450 Interactions

Ritonavir's interaction with the CYP450 system is complex, exhibiting both inhibitory and inductive effects on various isoforms. This dual activity can lead to unpredictable changes in the metabolism of co-administered drugs.

Enzyme/TransporterEffect of RitonavirClinical Implication
CYP3A4 Potent, irreversible inhibitionSignificant potential for drug-drug interactions, requiring careful dose adjustments of co-administered drugs.[2][5]
CYP1A2 InductionMay decrease the efficacy of drugs metabolized by this enzyme.[6]
CYP2B6 InductionPotential for reduced efficacy of certain medications.[6]
CYP2C9 InductionMay lead to sub-therapeutic levels of drugs like warfarin.[6]
CYP2C19 InductionCan affect the metabolism of proton pump inhibitors and other drugs.[6]
CYP2D6 InhibitionIncreased risk of toxicity for drugs metabolized by this pathway.[4]
P-glycoprotein (P-gp) Biphasic: initial inhibition followed by inductionComplex effects on the absorption and distribution of various drugs.
Cellular Toxicity

In addition to its effects on drug metabolism, Ritonavir has been associated with a range of cellular toxicities. These adverse effects can impact various organ systems and contribute to the overall side-effect profile of the drug.

Toxicity TypeObserved EffectsPotential Clinical Manifestations
Hepatotoxicity Elevated liver transaminasesLiver complications, particularly in patients with pre-existing liver disease.[4][7]
Pancreatitis Inflammation of the pancreasA serious and potentially life-threatening side effect.[4][7]
Metabolic Effects Hypercholesterolemia, hypertriglyceridemiaIncreased risk of cardiovascular disease.[4]
Allergic Reactions Skin rash, hypersensitivityCan range from mild to severe and life-threatening.[8][9]
Gastrointestinal Nausea, vomiting, diarrhea, abdominal painCommon side effects that can affect patient adherence.[4]
Neurological Dizziness, insomnia, taste abnormalityCan impact quality of life.[4]

The Enantiomer Enigma: The Missing Data on this compound

A critical knowledge gap exists regarding the off-target profile of this compound, the non-naturally occurring enantiomer of Ritonavir. Stereochemistry can play a profound role in a drug's pharmacological and toxicological properties. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological targets, including off-targets.

Despite the well-documented off-target effects of Ritonavir, a thorough, direct comparison with this compound is not available in the public domain. This lack of data prevents a comprehensive understanding of the stereoselective nature of Ritonavir's off-target interactions. Key unanswered questions include:

  • Does this compound exhibit a similar potent inhibition of CYP3A4?

  • Are the inductive effects on other CYP isoforms stereospecific?

  • Does the cellular toxicity profile differ between the two enantiomers?

  • Could this compound offer a more favorable safety profile while retaining desired therapeutic or boosting effects?

Experimental Methodologies for Future Comparative Studies

To address this critical data gap, rigorous experimental protocols are required to directly compare the off-target profiles of Ritonavir and this compound. The following methodologies would be essential:

Cytochrome P450 Inhibition and Induction Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) and the induction potential of Ritonavir and this compound on key CYP450 isoforms.

Protocol:

  • Microsomal Incubation: Human liver microsomes, which contain a mixture of CYP450 enzymes, would be incubated with a range of concentrations of Ritonavir and this compound.

  • Probe Substrates: Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, caffeine for CYP1A2) would be added to the incubation mixture.

  • Metabolite Quantification: The formation of the specific metabolite for each probe substrate would be quantified using liquid chromatography-mass spectrometry (LC-MS).

  • IC50 and Induction Calculation: The IC50 values would be calculated by plotting the percentage of inhibition against the inhibitor concentration. For induction studies, primary human hepatocytes would be treated with the compounds, and changes in enzyme expression and activity would be measured.

Kinase and Receptor Binding Assays

Objective: To screen Ritonavir and this compound against a broad panel of kinases and G-protein coupled receptors (GPCRs) to identify potential off-target binding.

Protocol:

  • Radioligand Binding Assays: A fixed concentration of a radiolabeled ligand known to bind to the target kinase or receptor is incubated with the target and varying concentrations of the test compounds (Ritonavir and this compound).

  • Competition Analysis: The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is determined.

  • Functional Assays: For GPCRs, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) would be performed to determine if binding translates to agonistic or antagonistic activity.

Cellular Toxicity Assays

Objective: To compare the cytotoxic effects of Ritonavir and this compound on various human cell lines.

Protocol:

  • Cell Culture: A panel of human cell lines representing different tissues (e.g., liver cells like HepG2, kidney cells like HEK293, and immune cells like Jurkat) would be cultured.

  • Compound Treatment: Cells would be treated with a range of concentrations of Ritonavir and this compound for various time points (e.g., 24, 48, 72 hours).

  • Viability and Cytotoxicity Measurement: Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay. Cytotoxicity can be measured by lactate dehydrogenase (LDH) release.

  • Apoptosis and Necrosis Assays: To determine the mechanism of cell death, assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis would be performed.

Visualizing the Path Forward: A Call for Comparative Research

The following workflow diagram illustrates the necessary steps to bridge the current knowledge gap and enable a comprehensive comparison of the off-target profiles of Ritonavir and this compound.

G Workflow for Comparative Off-Target Profiling cluster_synthesis Compound Availability cluster_assays Off-Target Screening cluster_analysis Data Analysis & Comparison Ritonavir Ritonavir CYP_Assays CYP450 Inhibition & Induction Assays Ritonavir->CYP_Assays Kinase_Assays Kinase Panel Screening Ritonavir->Kinase_Assays Receptor_Assays Receptor Binding Assays Ritonavir->Receptor_Assays Toxicity_Assays Cellular Toxicity Profiling Ritonavir->Toxicity_Assays ent_Ritonavir This compound (Synthesis Required) ent_Ritonavir->CYP_Assays ent_Ritonavir->Kinase_Assays ent_Ritonavir->Receptor_Assays ent_Ritonavir->Toxicity_Assays Data_Analysis Quantitative Data Analysis (IC50, Ki, CC50) CYP_Assays->Data_Analysis Kinase_Assays->Data_Analysis Receptor_Assays->Data_Analysis Toxicity_Assays->Data_Analysis Comparative_Profile Generation of Comparative Off-Target Profile Data_Analysis->Comparative_Profile

Figure 1. A proposed experimental workflow to directly compare the off-target profiles of Ritonavir and this compound.

Conclusion

While the off-target profile of Ritonavir is well-characterized, the absence of comparative data for its enantiomer, this compound, represents a significant void in our understanding of its stereoselective pharmacology and toxicology. The generation of this missing data through rigorous, head-to-head experimental comparisons is imperative for a complete risk-benefit assessment and could potentially unveil new therapeutic opportunities or safer alternatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereospecific off-target effects is not just an academic exercise but a critical component of developing safer and more effective medicines.

References

A Comparative Guide to the Inhibition of Cytochrome P450 3A4: Ritonavir and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the inhibitory effects of Ritonavir and other significant inhibitors on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The primary focus of this document is to present experimental data on the inhibitory potency of these compounds, detail the methodologies used for their evaluation, and visually represent the complex mechanisms and workflows involved.

Important Note on ent-Ritonavir: An initial objective of this guide was to validate the effect of this compound, the enantiomer of Ritonavir, on CYP3A4 inhibition. However, a comprehensive search of scientific literature and databases has revealed a significant lack of available data on this compound's specific interaction with CYP3A4. Therefore, this guide has been adapted to provide a robust comparison of Ritonavir with other well-characterized and clinically relevant CYP3A4 inhibitors: Ketoconazole, Itraconazole, and Cobicistat. This comparative approach will provide researchers with valuable context for understanding the landscape of CYP3A4 inhibition.

Comparative Analysis of CYP3A4 Inhibitors

The inhibition of CYP3A4 by various compounds is a critical consideration in drug development due to the potential for drug-drug interactions (DDIs). Ritonavir is one of the most potent known inhibitors of CYP3A4.[1] This section provides a quantitative comparison of the inhibitory potency of Ritonavir with Ketoconazole, Itraconazole, and Cobicistat. The data, presented as IC50 and Kᵢ values, are summarized in the tables below. It is important to note that these values can vary depending on the experimental conditions, such as the substrate and in vitro system used.

Table 1: Comparison of IC₅₀ Values for CYP3A4 Inhibition
InhibitorSubstrateIn Vitro SystemIC₅₀ (µM)Reference(s)
Ritonavir MidazolamHuman Liver Microsomes0.05[2]
TestosteroneHuman Liver Microsomes0.034[1]
7-Benzoyl QuinolineRecombinant CYP3A40.22
Ketoconazole MidazolamHuman Liver Microsomes1.04 - 1.46[3]
TestosteroneHuman Liver Microsomes0.90 - 1.69[3]
CyclophosphamideHuman Liver Microsomes0.618[4]
Itraconazole MidazolamHuman Liver Microsomes0.0061[5]
Cobicistat 7-Benzoyl QuinolineRecombinant CYP3A40.24
MidazolamHuman Liver Microsomes0.032[6]
Table 2: Comparison of Kᵢ Values for CYP3A4 Inhibition
InhibitorSubstrateIn Vitro SystemKᵢ (µM)Reference(s)
Ritonavir TestosteroneHuman Liver Microsomes0.019[1]
MidazolamHuman Liver Microsomes0.59[7]
Ketoconazole MidazolamHuman Liver Microsomes1.51 - 2.52[3]
TestosteroneHuman Liver Microsomes0.17 - 0.92[3]
VariousHuman Liver Microsomes0.011 - 0.045[8]
Itraconazole MidazolamHuman Liver Microsomes0.0013
Cobicistat Not SpecifiedNot Specified0.030

Mechanisms of CYP3A4 Inhibition

The mechanisms by which these compounds inhibit CYP3A4 vary. Ritonavir is a potent mechanism-based inactivator, meaning it is metabolically activated by CYP3A4 to a reactive species that irreversibly binds to the enzyme.[1] Ketoconazole and Itraconazole are generally considered reversible inhibitors, although the nature of their inhibition can be complex. Cobicistat, a structural analog of Ritonavir, also acts as a potent CYP3A4 inhibitor.[1]

The proposed mechanisms for Ritonavir's inactivation of CYP3A4 are multifaceted and include:

  • Metabolic-Intermediate Complex (MIC) Formation: A metabolite of Ritonavir forms a stable, inhibitory complex with the heme iron of CYP3A4.[1]

  • Covalent Adduct Formation: A reactive metabolite of Ritonavir forms a covalent bond with the CYP3A4 apoprotein.[2]

  • Heme Destruction: Ritonavir metabolism can lead to the destruction of the heme prosthetic group, rendering the enzyme inactive.[1]

  • Strong Ligation to Heme Iron: Unmodified Ritonavir can bind very tightly to the heme iron, preventing substrate binding and catalysis.

Ritonavir_CYP3A4_Inhibition_Pathway Ritonavir Ritonavir Ritonavir_CYP3A4_complex Ritonavir-CYP3A4 Complex Ritonavir->Ritonavir_CYP3A4_complex Binding CYP3A4_active Active CYP3A4 (Fe3+) CYP3A4_active->Ritonavir_CYP3A4_complex Metabolism Metabolism Ritonavir_CYP3A4_complex->Metabolism NADPH, O2 Tight_Binding Tight Heme Ligation (Inactive) Ritonavir_CYP3A4_complex->Tight_Binding Direct Inhibition Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite MIC Metabolic-Intermediate Complex (Inactive) Reactive_Metabolite->MIC Forms Covalent_Adduct Covalent Adduct (Inactive) Reactive_Metabolite->Covalent_Adduct Forms Heme_Destruction Heme Destruction (Inactive) Reactive_Metabolite->Heme_Destruction Causes

Caption: Proposed mechanisms of CYP3A4 inactivation by Ritonavir.

Experimental Protocols

The following is a detailed methodology for a typical in vitro CYP3A4 inhibition assay using human liver microsomes (HLMs) and a probe substrate, such as midazolam. This protocol is consistent with recommendations from regulatory agencies like the U.S. Food and Drug Administration (FDA).

Materials and Reagents
  • Pooled Human Liver Microsomes (HLMs)

  • Midazolam (CYP3A4 probe substrate)

  • Test Inhibitor (e.g., Ritonavir, Ketoconazole)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated 1'-hydroxymidazolam)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow

The general workflow for assessing CYP3A4 inhibition involves a pre-incubation step to evaluate time-dependent inhibition, followed by an incubation with the probe substrate.

CYP3A4_Inhibition_Workflow cluster_preincubation Pre-incubation (Time-Dependent Inhibition) cluster_incubation Substrate Incubation cluster_analysis Analysis A Prepare HLM, Buffer, and Inhibitor Mixture B Add NADPH to Initiate Pre-incubation A->B C Incubate at 37°C (various time points) B->C D Add Midazolam (Probe Substrate) C->D Transfer Aliquot E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify 1'-hydroxymidazolam H->I J Calculate % Inhibition and IC50/Ki I->J

Caption: General workflow for an in vitro CYP3A4 inhibition assay.

Detailed Procedure
  • Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution to achieve the desired final concentrations in the incubation mixture.

    • Prepare a working solution of midazolam in the assay buffer.

    • Prepare the NADPH regenerating system.

  • Pre-incubation (for time-dependent inhibition):

    • In a 96-well plate, combine HLMs (e.g., 0.1-0.5 mg/mL final protein concentration), potassium phosphate buffer, and the test inhibitor at various concentrations. Include a vehicle control (solvent only).

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

  • Substrate Incubation:

    • Following the pre-incubation, add the midazolam working solution to each well to initiate the metabolic reaction. The final concentration of midazolam should be at or below its Kₘ value for CYP3A4.

    • Incubate at 37°C with shaking for a short, linear period (e.g., 5-10 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the precipitated microsomal protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

    • If determining Kᵢ, perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots).

Conclusion

While the specific inhibitory effect of this compound on CYP3A4 remains uncharacterized in the public domain, a wealth of data exists for Ritonavir and other potent inhibitors. Ritonavir stands out as a powerful, mechanism-based inactivator of CYP3A4, a property that has been leveraged clinically to "boost" the plasma concentrations of other drugs. Its inhibitory profile is more potent than that of the reversible inhibitors Ketoconazole and Itraconazole. Cobicistat, a structural analog of Ritonavir, exhibits a similarly potent inhibitory effect on CYP3A4. Understanding the comparative potency and mechanisms of these inhibitors is crucial for drug development professionals to anticipate and manage potential drug-drug interactions, ensuring the safety and efficacy of new chemical entities. The provided experimental protocol offers a standardized approach for assessing the CYP3A4 inhibition potential of novel compounds.

References

Comparative Analysis of Ritonavir in Diverse Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research specifically investigates the biological activities of ent-Ritonavir, the enantiomer of Ritonavir. Consequently, this guide provides a comprehensive comparative analysis of Ritonavir's effects across various cell lines, drawing from existing preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals.

Ritonavir, an antiretroviral agent, has demonstrated a range of biological activities beyond its primary use, including anticancer effects.[1][2][3] This has prompted investigations into its mechanisms of action in various cancer cell lines. This guide summarizes the key findings from these studies, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Data Summary

The following table summarizes the cytotoxic effects of Ritonavir in different cell lines, as determined by various in vitro assays.

Cell LineCell TypeAssayEndpointValueReference
Breast Cancer
T47DER-positive Breast CancerMTT AssayIC5012 µM[2][4]
MCF7ER-positive Breast CancerMTT AssayIC5024 µM[2][4]
MDA-MB-436ER-negative Breast CancerMTT AssayIC5045 µM[2]
MDA-MB-231ER-negative Breast CancerMTT AssayIC5045 µM[2][4]
MCF10ANon-transformed Breast EpithelialMTT AssayIC5035 µM[2]
Lung Cancer
A549K-ras mutant Lung AdenocarcinomaGrowth InhibitionIC50Not Specified[5]
H522K-ras mutant Lung AdenocarcinomaGrowth InhibitionIC5042 ± 2 µM[1][5]
H23K-ras mutant Lung AdenocarcinomaGrowth InhibitionIC50Not Specified[5]
H838K-ras wild type Lung AdenocarcinomaGrowth InhibitionIC50Not Specified[5]
H460Lung AdenocarcinomaGrowth InhibitionNot SpecifiedNot Specified[1]
Prostate Cancer
DU145Androgen-independent Prostate CancerClonal Proliferation AssayGrowth InhibitionNot Specified[6]
PC-3Androgen-independent Prostate CancerClonal Proliferation AssayGrowth InhibitionNot Specified[6]
HIV-Infected Cells
MT-4Human T-cell LeukemiaAntiviral AssayEC50 (HIV-1)0.022 µM[7]
Not SpecifiedNot SpecifiedAntiviral AssayEC50 (HIV-2)0.16 µM[7]

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

Cell Proliferation and Cytotoxicity Assays:

  • MTT Assay: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of Ritonavir. After a specified incubation period (e.g., 48 hours), MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability and calculate the IC50 values.[4]

  • Clonogenic Soft Agar Assay: Prostate cancer cells were suspended in soft agar containing different concentrations of Ritonavir and plated. After a period of incubation, colonies were stained and counted to assess the long-term proliferative capacity of the cells.[6]

Apoptosis Assays:

  • PI/Annexin-V-FITC Staining and Flow Cytometry: Lung adenocarcinoma cells (A549 and H522) were treated with Ritonavir at their respective IC50 concentrations for 48 hours. The cells were then stained with Propidium Iodide (PI) and Annexin-V-FITC and analyzed by flow cytometry to quantify the percentage of early and late apoptotic cells.[5]

  • Western Blot Analysis for Apoptosis Markers: The expression levels of apoptosis-related proteins, such as the activated form of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP), were assessed by Western blotting in prostate cancer cells treated with Ritonavir.[6]

Cell Cycle Analysis:

  • Flow cytometry was used to analyze the cell cycle distribution of breast cancer cells treated with Ritonavir. This involved staining the cells with a fluorescent dye that binds to DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Antiviral Activity Assay:

  • The antiviral activity of Ritonavir against HIV-1 and HIV-2 was evaluated in cell-based assays. The 50% effective concentration (EC50) was determined by measuring the inhibition of viral replication in the presence of the drug.[7]

Western Blot Analysis for Signaling Pathways:

  • The effect of Ritonavir on key signaling proteins was investigated using Western blot analysis. This involved lysing the treated cells, separating the proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies against proteins of interest, such as those involved in the AKT pathway.[2][6]

Signaling Pathways and Mechanisms of Action

Ritonavir has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the AKT Signaling Pathway: In breast cancer cells, Ritonavir has been shown to reduce the levels of Ser473 phosphorylated Akt, a key downstream effector of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2]

AKT_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Ritonavir Ritonavir Ritonavir->AKT Inhibits (reduces p-Akt)

Figure 1: Ritonavir's inhibition of the AKT signaling pathway.

Downregulation of Survivin in Lung Cancer: In lung adenocarcinoma cells, Ritonavir treatment leads to a reduction in the mRNA and protein levels of survivin, an inhibitor of apoptosis. This is associated with the inhibition of c-Src and STAT3 phosphorylation, which are important for survivin gene expression.[5]

Survivin_Pathway cSrc c-Src STAT3 STAT3 cSrc->STAT3 Phosphorylates Survivin Survivin STAT3->Survivin Upregulates Expression Apoptosis Apoptosis Survivin->Apoptosis Inhibits Ritonavir Ritonavir Ritonavir->cSrc Inhibits Phosphorylation Ritonavir->STAT3 Inhibits Phosphorylation

Figure 2: Ritonavir's effect on the c-Src/STAT3/Survivin pathway.

Inhibition of CYP3A4 and NF-κB in Prostate Cancer: In androgen-independent prostate cancer cells, Ritonavir has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism and resistance.[6] It also inhibits the DNA binding activity of NF-κB, a transcription factor that contributes to drug resistance.[6]

Prostate_Cancer_Pathway cluster_0 Drug Resistance Mechanisms CYP3A4 CYP3A4 Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism NFkB NF-κB Drug_Resistance Drug Resistance NFkB->Drug_Resistance Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Ritonavir->NFkB Inhibits DNA Binding Drug_Metabolism->Drug_Resistance

Figure 3: Ritonavir's inhibition of drug resistance pathways.

Experimental Workflow

The general workflow for assessing the in vitro effects of Ritonavir in cancer cell lines is depicted below.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., Breast, Lung, Prostate) start->cell_culture treatment Treatment with Ritonavir cell_culture->treatment cytotoxicity Cytotoxicity/Proliferation Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot for Signaling Pathways treatment->western_blot data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 4: General workflow for in vitro analysis of Ritonavir.

References

A Tale of Two Stereoisomers: Unraveling the Crystal Structure of Ritonavir Complexes and the Theoretical Implications for its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the crystallographic data of Ritonavir in complex with HIV-1 protease reveals key binding interactions, while the absence of an experimental structure for its enantiomer, ent-Ritonavir, necessitates a theoretical exploration of its potential binding based on the principles of stereochemistry.

Ritonavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which allows it to bind with high affinity to the active site of the HIV-1 protease, an enzyme crucial for viral replication. This guide delves into the detailed crystal structure of Ritonavir in complex with HIV-1 protease, presenting the experimental data that underpins our understanding of its mechanism of action. In the absence of a determined crystal structure for its mirror image, this compound, this guide will also provide a theoretical comparison, highlighting how the inversion of stereochemistry would likely impact its interaction with the chiral environment of the enzyme's active site.

Quantitative Crystallographic Data of Ritonavir-HIV-1 Protease Complexes

The following table summarizes the key crystallographic data for two representative structures of Ritonavir in complex with HIV-1 protease, deposited in the Protein Data Bank (PDB). These structures provide a high-resolution view of the binding mode of Ritonavir.

Parameter PDB ID: 1HXW [3][4]PDB ID: 4EYR [5]
Resolution (Å) 1.801.80
Space Group P 61P 41
Unit Cell Dimensions (Å) a=63.08, b=63.08, c=91.56a=45.40, b=45.40, c=106.84
Unit Cell Angles (°) α=90, β=90, γ=120α=90, β=90, γ=90
R-value Work 0.2010.191
R-value Free Not provided0.226
Protein HIV-1 Protease (dimer)Multidrug-resistant HIV-1 Protease (dimer)
Ligand Ritonavir (A-84538)Ritonavir

Experimental Protocols

The determination of the crystal structures of Ritonavir-protein complexes involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection.

Protein Expression and Purification

The HIV-1 protease is typically expressed in a recombinant host system, such as Escherichia coli.[3][5] The gene encoding the protease is cloned into an expression vector, which is then transformed into the host cells. Overexpression of the protein is induced, and the cells are harvested. The protease is then purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography and size-exclusion chromatography, to obtain a highly pure and homogeneous protein sample suitable for crystallization.

Crystallization

Crystallization of the Ritonavir-HIV-1 protease complex is achieved by the vapor diffusion method, most commonly using the hanging drop or sitting drop techniques.[6][7][8] In this method, a drop containing the purified protein-ligand complex, a precipitating agent, and a buffer is allowed to equilibrate with a larger reservoir of the precipitating solution. As water vapor slowly diffuses from the drop to the reservoir, the concentration of the protein and precipitant in the drop increases, leading to a supersaturated state that promotes the formation of well-ordered crystals. The specific conditions, including precipitant type and concentration, pH, and temperature, are optimized to obtain diffraction-quality crystals.[6][7][8]

For the complex with PDB ID 1HXW, the crystallization conditions were not detailed in the primary citation. For the multidrug-resistant protease complex (PDB ID 4EYR), specific crystallization conditions would have been optimized to accommodate the mutated protein.

X-ray Diffraction Data Collection and Structure Determination

Single crystals of the Ritonavir-HIV-1 protease complex are mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[6] As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, producing a unique diffraction pattern that is recorded on a detector. The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.

The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as molecular replacement, where a known structure of a similar protein is used as a search model. Once the phases are determined, an electron density map of the protein-ligand complex can be calculated. A molecular model is then built into the electron density map and refined to best fit the experimental data, resulting in the final three-dimensional atomic coordinates of the complex.[6]

Structural Analysis of the Ritonavir-HIV-1 Protease Complex

The crystal structures of the Ritonavir-HIV-1 protease complex reveal that the inhibitor binds in the active site of the dimeric enzyme, a C2-symmetric cavity. Ritonavir makes extensive hydrophobic and hydrogen bonding interactions with the amino acid residues of the active site, effectively blocking the access of the natural substrate and inhibiting the enzyme's catalytic activity.

The Enantiomeric Puzzle: A Theoretical Comparison with this compound

Ritonavir is a chiral molecule, meaning it is non-superimposable on its mirror image, referred to as its enantiomer (this compound).[1] The biological activity of chiral drugs is often highly dependent on their stereochemistry, as the binding sites of their protein targets are also chiral environments composed of L-amino acids.[9][10][11]

While no experimental crystal structure of an this compound complex is available, we can infer the likely consequences of its inverted stereochemistry on binding to HIV-1 protease. Ritonavir possesses five stereocenters. In this compound, the spatial arrangement of the substituents at each of these chiral centers would be the mirror image of that in Ritonavir.

This inversion of stereochemistry would have a profound impact on the binding of the molecule to the highly specific and asymmetric active site of HIV-1 protease. The precise network of hydrogen bonds and hydrophobic interactions observed in the Ritonavir complex is dependent on the correct spatial orientation of its functional groups. It is highly probable that this compound would not be able to form these same favorable interactions. The inverted stereocenters would likely lead to steric clashes with the protein residues, preventing the molecule from fitting snugly into the binding pocket. Consequently, the binding affinity of this compound for HIV-1 protease is expected to be significantly lower than that of Ritonavir, rendering it a much less potent inhibitor. This principle of stereoselectivity is a fundamental concept in pharmacology and drug design.[9][10][11]

Stereoselectivity_in_Drug_Binding cluster_Drugs Chiral Drug and its Enantiomer cluster_Target Chiral Biological Target cluster_Interaction Drug-Target Interaction cluster_Outcome Biological Outcome Ritonavir Ritonavir (Active Enantiomer) HIV_Protease {HIV-1 Protease Active Site | (Chiral Environment)} High_Affinity High Affinity Binding (Complementary Fit) Ritonavir->High_Affinity Specific 3D fit entRitonavir This compound (Inactive/Less Active Enantiomer) Low_Affinity Low Affinity Binding / No Binding (Steric Hindrance) entRitonavir->Low_Affinity Mismatched 3D fit Inhibition {Enzyme Inhibition | (Therapeutic Effect)} High_Affinity->Inhibition Effective Binding No_Inhibition {No Significant Inhibition | (Lack of Efficacy)} Low_Affinity->No_Inhibition Ineffective Binding

Figure 1. Stereoselectivity of Ritonavir and its enantiomer with HIV-1 protease.

Conclusion

The crystal structures of Ritonavir in complex with HIV-1 protease provide invaluable insights into the molecular basis of its potent inhibitory activity. The detailed analysis of these structures reveals a complex network of interactions that are highly dependent on the specific stereochemistry of the drug molecule. Although a crystal structure for this compound is not available, the principles of stereochemistry strongly suggest that it would exhibit significantly weaker binding to the chiral active site of HIV-1 protease. This comparison underscores the critical importance of stereochemistry in drug design and the necessity of producing enantiomerically pure compounds to ensure optimal therapeutic efficacy and minimize potential off-target effects. The detailed experimental protocols provided serve as a guide for researchers in the field of structural biology and drug development.

References

Safety Operating Guide

Proper Disposal of ent-Ritonavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of ent-Ritonavir, the enantiomer of the antiretroviral drug Ritonavir. Given that enantiomers possess identical chemical and physical properties, the disposal procedures for this compound are the same as those for Ritonavir.

Safety First: Handling this compound

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), Ritonavir is harmful if swallowed, causes serious eye irritation, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.

Waste Characterization: Is this compound a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[2][3]. While Ritonavir is not specifically found on the EPA's "P" or "U" lists of hazardous wastes, its known toxicological properties warrant a conservative approach[4][5][6]. Therefore, it is recommended that all waste containing this compound be managed as a hazardous waste.

The generator of the waste is ultimately responsible for making a proper waste determination[4]. This typically involves a thorough review of the SDS and may include analytical testing if the waste characteristics are unknown.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for Ritonavir.

PropertyValueSource(s)
LD50 (Oral, Rat) >2,500 mg/kg[7]
Molecular Formula C37H48N6O5S2[8]
Molecular Weight 720.95 g/mol [8]
Solubility in DMSO >10 mM
log Pow 6.27
Physical State Crystalline solid

Step-by-Step Disposal Procedures for this compound in a Laboratory Setting

The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste generated in a research laboratory.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should also list the chemical name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, solvents used for cleaning) in a separate, compatible, and clearly labeled hazardous waste container.

    • The label should read "Hazardous Waste" and specify the contents, including "this compound" and any solvents present.

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

2. Spill Decontamination:

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include double gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For liquid spills, cover with an absorbent material (e.g., spill pads, vermiculite).

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area:

    • Carefully collect all contaminated materials and place them in the designated hazardous waste container.

    • Clean the spill area with a suitable laboratory detergent and water.

    • Follow with a final rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure that all waste containers are securely sealed and properly labeled before scheduling a pickup.

  • Never dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A This compound Use in Experiment B Solid Waste (e.g., gloves, weigh paper) A->B C Liquid Waste (e.g., unused solutions) A->C D Sharps Waste (e.g., contaminated needles) A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Hazardous Sharps Container D->G K Store Waste in Designated Area E->K F->K G->K H Accidental Spill I Decontaminate Area H->I J Collect Spill Debris I->J J->E Dispose as Solid Waste L Schedule Pickup with EHS or Licensed Contractor K->L M Compliant Off-site Disposal L->M

References

Essential Safety and Logistical Information for Handling ent-Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of ent-Ritonavir is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Hand Protection: Compatible chemical-resistant gloves are required.[1] Nitrile gloves are a suitable option; however, it is crucial to consult the glove manufacturer's specific chemical resistance data.[4] For tasks with a risk of splashing or extended contact, double-gloving is recommended.[4]

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If working with the powdered form of the compound or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[4]

Quantitative Data for this compound

The following table summarizes key quantitative safety data for Ritonavir, which should be considered as a proxy for this compound in the absence of specific data for the enantiomer.

ParameterValueReference
Occupational Exposure Limit (OEL) 160 mcg/m³ (Time-Weighted Average)[6]
log Pow (Octanol-Water Partition Coefficient) 6.27[3]

Experimental Protocols

Handling and Use Protocol
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Weighing: When weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.

Storage Protocol
  • Tablets and Powder: Store at or below 86°F (30°C) in the original, tightly closed container.[1] If not in the original container, avoid exposure to high humidity for more than two weeks.[1][2]

  • Liquid-filled Capsules: These should be refrigerated at 2-8°C until dispensed. Once dispensed, they can be stored at a temperature lower than 25°C for up to 30 days.[5]

  • General Storage: Keep all forms of this compound in a dry, well-ventilated area, away from strong oxidizing agents.[3]

Disposal Plan
  • Waste Identification: All materials contaminated with this compound, including unused compound, empty containers, and disposable PPE, should be considered hazardous waste.

  • Waste Segregation: Collect this compound waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this compound down the drain or in the regular trash.[2] For unused or expired medication, follow FDA guidelines for safe disposal.[1][7]

Visual Workflow for Personal Protective Equipment

The following diagram illustrates the standardized procedure for donning and doffing Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel when handling this compound. Adherence to this workflow minimizes the risk of contamination and exposure.

PPE_Workflow cluster_donning Donning PPE (Outside Lab) cluster_doffing Doffing PPE (Inside Lab/Designated Area) Don1 Perform Hand Hygiene Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respirator (if required) Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves (consider double-gloving) Don4->Don5 EnterLab Enter Lab Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6 ExitLab Exit Lab

Caption: PPE Donning and Doffing Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.